(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S,4R)-oxolane-3,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.2ClH/c5-3-1-7-2-4(3)6;;/h3-4H,1-2,5-6H2;2*1H/t3-,4+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOPFTSMNUPXIB-NDXJVULZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712384 | |
| Record name | (3R,4S)-Oxolane-3,4-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033712-94-5 | |
| Record name | (3R,4S)-Oxolane-3,4-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride: Core Basic Properties for Drug Development Professionals
Introduction
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride is a chiral building block of significant interest in contemporary drug discovery and development. Its rigid tetrahydrofuran scaffold, coupled with the stereochemically defined diamine functionalities, offers a unique three-dimensional architecture for the synthesis of complex molecules with potential therapeutic applications. This guide provides an in-depth exploration of the core basic properties of this compound, moving beyond a simple data sheet to offer practical insights and detailed methodologies for its characterization. As a Senior Application Scientist, the focus of this document is not only to present what is known but to empower fellow researchers to generate critical data and make informed decisions in their drug development programs. This compound has been identified as a valuable precursor in the synthesis of novel anticancer and neuroprotective agents, making a thorough understanding of its fundamental properties essential for its effective utilization.
Chemical Identity and Physicochemical Properties
A clear definition of the molecule's identity and a summary of its key physicochemical properties are the foundation of any robust research and development program.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Molecular Formula | C₄H₁₂Cl₂N₂O | [1][3] |
| Molecular Weight | 175.06 g/mol | [1] |
| CAS Number(s) | 137277-16-8, 1033712-94-5 | [1][2][3] |
| Appearance | Off-white to gray solid | |
| Purity | Typically ≥97% | [2] |
| Storage | Store at room temperature in a dry, sealed place. | [1] |
Basicity (pKa): Theoretical and Experimental Approaches
The basicity of a molecule, quantified by its pKa value(s), is a critical parameter in drug development. It influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for formulation. For this compound, the two amine groups will have distinct pKa values.
Theoretical Prediction of pKa
Experimental Determination of pKa by Potentiometric Titration
Potentiometric titration is a reliable and widely used method for the experimental determination of pKa values.[8] This technique involves monitoring the change in potential of a solution as a titrant of known concentration is added.
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination.
Detailed Protocol:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 50 mL of deionized, CO₂-free water.
-
Preparation of the Titrant: Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP).
-
Instrumentation Setup: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01). Immerse the calibrated pH electrode and a temperature probe into the analyte solution. Use a magnetic stirrer to ensure homogeneity.
-
Titration: Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL) using a calibrated burette. After each addition, allow the pH reading to stabilize before recording the value.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Identify the two equivalence points, which correspond to the complete neutralization of the first and second hydrochloride salts. These will appear as steep inflections in the curve.
-
The pKa values are determined at the half-equivalence points. The first pKa (pKa₁) is the pH at which half of the first equivalent of NaOH has been added, and the second pKa (pKa₂) is the pH at the midpoint between the first and second equivalence points. For more precise determination of the equivalence points, it is recommended to plot the first and second derivatives of the titration curve.
-
Solubility: A Cornerstone of Preformulation Studies
Aqueous solubility is a critical determinant of a drug candidate's bioavailability and developability. Poor solubility can lead to challenges in formulation and may result in inadequate absorption from the gastrointestinal tract. Both kinetic and thermodynamic solubility assays are valuable tools in early drug discovery and development.
Kinetic Solubility Assay
This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration of a compound in solution after a short incubation period, starting from a concentrated stock solution (typically in DMSO).
Workflow for Kinetic Solubility Assay
Caption: Kinetic solubility assay workflow.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with constant shaking.
-
Separation: After incubation, separate the undissolved solid using a 96-well filter plate by centrifugation.
-
Quantification: Analyze the filtrate by LC-MS/MS or UV-Vis spectroscopy to determine the concentration of the dissolved compound. A calibration curve prepared from the stock solution should be used for accurate quantification.
Thermodynamic Solubility Assay
This method measures the equilibrium solubility of a compound and is considered the "gold standard." It involves equilibrating an excess of the solid compound in the solvent of interest over a longer period.
Detailed Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired aqueous buffer.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by filtration through a 0.22 µm filter.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as LC-MS/MS or UV-Vis spectroscopy.
Stability: Assessing the Compound's Robustness
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance. This information is crucial for developing stability-indicating analytical methods and for determining appropriate storage and handling conditions.
Workflow for Forced Degradation Studies
Caption: Forced degradation study workflow.
Detailed Protocol:
-
Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize, and analyze by HPLC.
-
Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C. Withdraw and analyze samples as described for acidic hydrolysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) and keep at room temperature. Withdraw and analyze samples at various time points.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in a stability chamber. Dissolve and analyze samples at various time points.
-
Photolytic Degradation: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. Analyze the samples after exposure.
For all conditions, a control sample protected from the stress condition should be analyzed in parallel. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is stability-indicating.
Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopic techniques are indispensable for confirming the structure and purity of a compound. While specific experimental spectra for this compound are not widely published, its structural features allow for the prediction of its key spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the chiral centers and the resulting diastereotopic protons.
-
Tetrahydrofuran Ring Protons: The protons on the tetrahydrofuran ring (at C2, C3, C4, and C5) are expected to resonate in the region of approximately 3.5-4.5 ppm. The protons adjacent to the oxygen (C2 and C5) will likely be the most downfield.
-
Amine Protons: The protons of the ammonium groups (-NH₃⁺) will be broad signals, and their chemical shift will be dependent on the solvent and concentration.
-
-
¹³C NMR:
-
Tetrahydrofuran Ring Carbons: The carbons of the tetrahydrofuran ring are expected in the range of approximately 60-80 ppm. The carbons bonded to the oxygen (C2 and C5) will be the most downfield. The carbons bearing the amino groups (C3 and C4) will also be in this region.
-
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of the free base would likely show fragmentation patterns characteristic of aliphatic amines. The most common fragmentation pathway is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This results in the formation of a resonance-stabilized iminium cation.
Infrared (IR) Spectroscopy
The IR spectrum of the dihydrochloride salt will be characterized by:
-
N-H Stretching: Broad and strong absorptions in the region of 3200-2800 cm⁻¹ are expected for the ammonium (-NH₃⁺) groups.
-
C-H Stretching: Absorptions around 2900 cm⁻¹ will be due to the C-H bonds of the tetrahydrofuran ring.
-
N-H Bending: A medium to strong absorption around 1600-1500 cm⁻¹ is characteristic of ammonium bending vibrations.
-
C-O Stretching: A strong absorption in the 1100-1000 cm⁻¹ region is expected for the C-O-C ether linkage of the tetrahydrofuran ring.
Conclusion
This compound is a valuable chiral building block with significant potential in drug discovery. While a comprehensive public dataset of its fundamental basic properties is not yet available, this guide provides a roadmap for researchers to generate this critical information. By employing the theoretical considerations and detailed experimental protocols outlined herein for determining pKa, solubility, and stability, scientists and drug development professionals can effectively characterize this compound and unlock its full potential in the synthesis of novel therapeutic agents. The provided insights into its expected spectroscopic features will further aid in its identification and quality control.
References
-
Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(20), 4422–4430. [Link][4]
-
Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory With a Poisson-Boltzmann Continuum Solvent Model. PubMed, 111(20), 4422-4430. [Link][5]
-
American Chemical Society. (n.d.). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson. American Chemical Society. [Link][6]
-
ResearchGate. (n.d.). p K a Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model | Request PDF. ResearchGate. [Link][7]
-
PubMed. (2013). Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds. PubMed. [Link][8]
Sources
- 1. CAS 1033712-94-5 | this compound - Synblock [synblock.com]
- 2. cis-tetrahydrofuran-3,4-diaminedihydrochloride 97% | CAS: 137277-16-8 | AChemBlock [achemblock.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of (3R,4S)-Tetrahydrofuran-3,4-diamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure, properties, and significance of (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride, a chiral building block of increasing importance in medicinal chemistry, particularly in the design of novel therapeutics such as proteolysis-targeting chimeras (PROTACs).
Introduction: The Significance of a Constrained Diamine
This compound is a saturated heterocyclic compound featuring a five-membered tetrahydrofuran ring with two amine functionalities. The specific stereochemistry, (3R,4S), dictates a cis relationship between the two amino groups, where they are situated on the same face of the furanose ring. This defined three-dimensional arrangement is crucial for its utility as a molecular scaffold. In drug design, conformational restriction of flexible molecules is a key strategy to enhance binding affinity and selectivity for a biological target. The tetrahydrofuran ring in this molecule serves as a rigid spacer, holding the two amine groups in a specific spatial orientation. This pre-organization reduces the entropic penalty upon binding to a target protein, potentially leading to more potent biological activity. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized in the table below. It is noteworthy that two CAS numbers, 137277-16-8 and 1033712-94-5, are often used interchangeably for this compound.
| Property | Value |
| Molecular Formula | C₄H₁₂Cl₂N₂O |
| Molecular Weight | 175.06 g/mol |
| IUPAC Name | (3R,4S)-oxolane-3,4-diamine;dihydrochloride |
| Stereochemistry | cis |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar protic solvents |
Stereochemistry and Conformational Analysis
The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the envelope (E) and twist (T) forms[1]. The substituents on the ring influence the preferred conformation. For a cis-3,4-disubstituted tetrahydrofuran, the molecule will adopt a conformation that minimizes steric strain and optimizes electronic interactions between the substituents and the ring atoms. Computational studies on substituted tetrahydrofurans can provide valuable insights into the conformational preferences of this diamine[1][2]. The cis configuration of the amino groups in (3R,4S)-Tetrahydrofuran-3,4-diamine is critical for its function as a linker, as it dictates the relative orientation of the two molecules it connects.
Synthesis and Characterization
Proposed Synthetic Pathway
A logical synthetic approach would involve the stereoselective dihydroxylation of a suitable precursor to form the cis-diol, followed by the conversion of the diol to the diamine with retention of stereochemistry.
Caption: Schematic representation of (3R,4S)-Tetrahydrofuran-3,4-diamine as a linker in a PROTAC.
Other Potential Applications
The unique structural features of (3R,4S)-Tetrahydrofuran-3,4-diamine suggest its potential use in other areas of medicinal chemistry:
-
Scaffold for peptidomimetics: The diamine can be incorporated into peptide-like molecules to mimic the secondary structure of peptides and enhance their metabolic stability.
-
Ligands for metal complexes: The two amino groups can act as chelating ligands for metal ions, leading to the development of novel metal-based therapeutics or diagnostic agents.
-
Asymmetric catalysis: The chiral nature of the molecule makes it a candidate for use as a ligand in asymmetric catalysis, enabling the stereoselective synthesis of other chiral molecules.
Experimental Protocols
While a specific protocol for the synthesis of the title compound is not available, the following general procedures outline the key steps that would be involved in its synthesis and characterization.
General Protocol for the Synthesis of a cis-Diamine from a cis-Diol
Causality: This protocol describes a common method for converting a diol to a diamine with retention of stereochemistry via a double Sₙ2 reaction. The initial activation of the hydroxyl groups into good leaving groups (mesylates) is followed by displacement with azide, which proceeds with inversion of configuration at both stereocenters. The subsequent reduction of the diazide to the diamine does not affect the stereochemistry.
-
Mesylation of the Diol: To a solution of the cis-diol in a suitable solvent (e.g., dichloromethane) at 0 °C, add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature until the reaction is complete (monitored by TLC).
-
Azidation: To a solution of the dimesylate in a polar aprotic solvent (e.g., DMF), add sodium azide and heat the mixture to 80-100 °C. Stir until the reaction is complete (monitored by TLC).
-
Reduction of the Diazide: To a solution of the diazide in a suitable solvent (e.g., methanol or ethanol), add a catalytic amount of palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Salt Formation: Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure. Dissolve the resulting free diamine in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in the same or another suitable solvent. The dihydrochloride salt will precipitate and can be collected by filtration.
General Protocol for NMR Sample Preparation
Causality: Proper sample preparation is crucial for obtaining high-quality NMR spectra. The choice of solvent is important to ensure the solubility of the compound and to avoid overlapping signals with the analyte.
-
Weigh approximately 5-10 mg of the dihydrochloride salt into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Cap the NMR tube and gently agitate to dissolve the sample completely.
-
Acquire the ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength.
Conclusion
This compound is a valuable chiral building block with significant potential in modern drug discovery. Its conformationally constrained cis-diamine structure makes it an ideal candidate for use as a rigid linker in the design of PROTACs and other complex bioactive molecules. While detailed synthetic and spectroscopic data in the public literature is currently limited, its synthesis from readily available precursors is feasible using established stereoselective methods. Further exploration of the applications of this and related constrained linkers will undoubtedly contribute to the development of novel therapeutics with enhanced potency and selectivity.
References
-
Functional Groups In Organic Chemistry. (2010, October 6). Master Organic Chemistry. Retrieved from [Link]
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4), 273-312.
- Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of chemical research, 39(5), 346–356.
- Zubkov, S. V., et al. (2004). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. Russian Journal of Organic Chemistry, 40(10), 1435-1443.
-
Tetrahydrofuran-3,4-diamine. PubChem. Retrieved from [Link]
- Głuchowski, C., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3343.
- Lee, M. K., et al. (2017). Conformational structures of the tetrahydrofuran cation determined using one-photon mass-analyzed threshold ionization spectroscopy. Physical Chemistry Chemical Physics, 19(31), 20566-20574.
- (l,6-NAPHTHYRIDIN-3-YL) PHENYL 5 UREAS EXHIBITING ANTI-CANCER AND ANTI-PROLIFERATIVE ACTIVITIES. (2013). WO 2013/134298 A1.
-
1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz. Retrieved from [Link]
-
of the linkers used in PROTAC design. PROTAC, proteolysis targeting chimaeras. ResearchGate. Retrieved from [Link]
-
Tetrahydrofuran synthesis. Organic Chemistry Portal. Retrieved from [Link]
- Process for preparing benzodiazepine derivatives. (1998).
-
13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
- Ghosh, A. K., et al. (2016). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of medicinal chemistry, 59(17), 7991–8004.
-
13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]
- Process for the preparation of 2,5-dimethyl-4-hydroxy-2,3-dihydrofuran-3-one and intermedi
- Production of tetrahydrofuran from 1,4-butanediol. (2008).
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2022). Journal of medicinal chemistry, 65(13), 8758–8773.
- Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. (2019). WO2019070827A1.
- Bodensteiner, J., et al. (2013). Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine receptor ligands. Organic & Biomolecular Chemistry, 11(43), 7545-7554.
- Lee, M. K., et al. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. ChemPhysChem, e202400269.
Sources
(3R,4S)-Tetrahydrofuran-3,4-diamine Dihydrochloride: A Technical Guide to Stereochemistry and Chirality
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride is a conformationally constrained chiral diamine that serves as a critical building block in modern medicinal chemistry. Its rigid five-membered ring and the defined trans orientation of its two amino groups provide a precise and predictable scaffold for the synthesis of complex, biologically active molecules. This guide offers an in-depth exploration of the core stereochemical principles governing this molecule, detailing the significance of its absolute configuration, methods for its stereoselective synthesis, and the analytical techniques required for its characterization. By synthesizing foundational theory with practical application, this document aims to equip researchers with the expert knowledge necessary to effectively leverage this versatile intermediate in drug discovery and development.
Foundational Stereochemistry: Defining the (3R,4S) Configuration
The molecular structure of tetrahydrofuran-3,4-diamine contains two chiral centers at the C3 and C4 positions of the furanose ring. This structural feature gives rise to multiple possible stereoisomers. The specific nomenclature, (3R,4S), denotes the absolute configuration at these centers according to the Cahn-Ingold-Prelog (CIP) priority rules, defining a single, specific enantiomer.
-
Chiral Centers: Carbons 3 and 4 are stereogenic as each is bonded to four different substituents (a hydrogen atom, an amino group, and two different pathways around the ring).
-
Trans Configuration: The (3R,4S) designation describes a trans relationship between the two amino groups, meaning they reside on opposite faces of the tetrahydrofuran ring. This arrangement is crucial for its role as a rigid scaffold, minimizing steric hindrance and presenting the amino functional groups in a defined spatial orientation.
-
Enantiomeric Relationship: Its mirror image, the (3S,4R) configuration, is its enantiomer. These two molecules are non-superimposable and will interact differently with other chiral entities, such as biological receptors or chiral chromatographic stationary phases.
-
Diastereomeric Relationship: The cis isomers, (3R,4R) and (3S,4S), are diastereomers of the (3R,4S) form. Diastereomers have different physical properties and can be separated by standard chromatographic techniques.
The relationship between these stereoisomers is fundamental to understanding the molecule's application.
The Role of Chirality in Pharmacological Efficacy
The precise three-dimensional structure of a drug is paramount for its interaction with biological targets. Chiral diamines are valuable building blocks because they allow for the creation of molecules with specific geometries designed to fit into chiral binding pockets of proteins, enzymes, and receptors.[1][2]
-
Eutomer vs. Distomer: Often, only one enantiomer of a chiral drug (the eutomer) is responsible for the desired therapeutic effect. The other enantiomer (the distomer) may be inactive or, in some cases, contribute to undesirable side effects.
-
Improved Therapeutic Index: Utilizing enantiomerically pure building blocks like this compound is a cornerstone of modern drug design, leading to drugs with higher specificity, greater potency, and an improved safety profile.
-
Scaffold Rigidity: The tetrahydrofuran ring provides significant conformational stability, unlike more flexible linear diamines. This rigidity ensures that the amino groups are presented to a biological target in a predictable and optimal orientation, enhancing binding affinity. This structural feature makes it a valuable scaffold for developing novel antiviral and fungicidal agents, among other therapeutic classes.[3]
Stereoselective Synthesis: Accessing the Enantiopure Form
The synthesis of vicinal (1,2-) diamines with high stereocontrol is a significant challenge in organic chemistry.[1][4] For (3R,4S)-tetrahydrofuran-3,4-diamine, chiral pool synthesis is a common and effective strategy, leveraging naturally occurring chiral molecules as starting materials.
A prevalent approach utilizes L-(+)-Tartaric acid , an inexpensive and readily available chiral starting material. The inherent stereochemistry of tartaric acid is used to direct the formation of the desired stereocenters in the final product.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Modern Drug Discovery: A Technical Guide to (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride
Introduction: The Imperative of Chirality in Pharmaceutical Design
In the intricate world of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is a critical determinant of biological activity. Most biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with molecules that are non-superimposable mirror images of each other, known as enantiomers.[1] This fundamental principle of stereospecificity dictates that often only one enantiomer of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects.[1] Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development, a challenge addressed through the strategic use of chiral building blocks.[2][3]
Chiral building blocks are optically active molecules that serve as foundational synthons, allowing for the controlled and predictable construction of complex stereocenters in a target molecule.[2] Among the vast arsenal of these synthons, chiral vicinal diamines have emerged as a particularly powerful class.[4] Their ability to act as potent ligands in asymmetric catalysis and as key structural motifs in bioactive compounds makes them invaluable to researchers.[4]
This guide provides an in-depth technical overview of (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride , a conformationally constrained chiral diamine that offers a unique combination of stereochemical rigidity and versatile chemical functionality. We will explore its synthesis from readily available chiral pool starting materials, detail its physicochemical properties, and demonstrate its application as a powerful tool in asymmetric synthesis, equipping researchers and drug development professionals with the knowledge to leverage this key building block in their synthetic endeavors.
Molecular Profile and Physicochemical Characteristics
This compound is a C2-symmetric vicinal diamine built upon a rigid tetrahydrofuran scaffold. The trans arrangement of the two amino groups is fixed by the cyclic structure, which pre-organizes the molecule for chelation to metal centers and provides a well-defined chiral environment for asymmetric transformations.
Structural and Physical Properties
A summary of the key physical and chemical identifiers for this compound is presented below.
| Property | Value | Source(s) |
| IUPAC Name | (3S,4R)-oxolane-3,4-diamine;dihydrochloride | Fluorochem |
| CAS Number | 137277-16-8 / 1033712-94-5 | Benchchem, Synblock[5] |
| Molecular Formula | C₄H₁₂Cl₂N₂O | Fluorochem, Synblock[5] |
| Molecular Weight | 175.06 g/mol | Synblock[5] |
| Appearance | White to off-white solid | Generic Material Property |
| Storage | Store at room temperature in a dry, sealed place | Synblock[5] |
Spectroscopic Characterization (Predicted)
-
¹H NMR (in D₂O):
-
Two non-equivalent protons at the C3 and C4 positions (adjacent to the amino groups), appearing as multiplets. The trans relationship would result in a specific coupling constant.
-
A set of four protons corresponding to the two methylene groups (C2 and C5) of the tetrahydrofuran ring, likely appearing as complex multiplets due to diastereotopicity and coupling to the C3/C4 protons.
-
-
¹³C NMR (in D₂O):
-
Two distinct signals for the methine carbons C3 and C4 bearing the amino groups.
-
Two distinct signals for the methylene carbons C2 and C5 of the tetrahydrofuran ring.
-
Researchers synthesizing this compound should perform full spectral analysis (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its identity and purity. High-performance liquid chromatography (HPLC) using a chiral stationary phase is essential to determine the enantiomeric excess.
Stereoselective Synthesis: A Chiral Pool Approach
The most elegant and efficient syntheses of complex chiral molecules often begin with inexpensive, enantiomerically pure starting materials from the "chiral pool."[6] A robust and logical synthetic pathway to (3R,4S)-Tetrahydrofuran-3,4-diamine initiates from D-mannitol, a readily available sugar alcohol. This strategy leverages the inherent stereochemistry of the starting material to set the absolute configuration of the final product.
The key steps of this proposed synthesis involve the formation of a cyclic sulfamidate, which then undergoes a double nucleophilic substitution with an azide nucleophile, proceeding with inversion of configuration at both stereocenters. A final reduction step yields the target diamine.
Caption: Proposed synthetic pathway from D-Mannitol.
Mechanistic Rationale
-
Protection and Cyclization: D-mannitol is first protected, for example, as a di-acetonide, to differentiate its hydroxyl groups.[7] Subsequent oxidative cleavage of the central C3-C4 bond followed by intramolecular cyclization yields a 2,5-anhydro-D-mannitol derivative, which is the core tetrahydrofuran ring with the correct (3S,4S) stereochemistry at the hydroxyl-bearing carbons.[8][9]
-
Cyclic Sulfamidate Formation: The resulting cis-diol is converted into a cyclic sulfamidate. This transformation converts the hydroxyl groups into excellent leaving groups activated for nucleophilic attack.[10]
-
Stereospecific Ring-Opening: The crucial step for establishing the final stereochemistry is the double nucleophilic ring-opening of the cyclic sulfamidate with sodium azide.[4][11] This reaction proceeds via a stereospecific Sₙ2 mechanism, resulting in a complete inversion of configuration at both the C3 and C4 positions. This converts the (3S,4S) stereochemistry of the sulfamidate intermediate to the desired (3R,4S) configuration in the resulting diazide.
-
Reduction to Diamine: Finally, the two azide groups are reduced to primary amines. This is typically achieved with high efficiency via catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or other standard reduction methods.[12] Treatment with hydrochloric acid then yields the stable dihydrochloride salt.
This synthetic strategy is powerful because it uses substrate control, where the stereochemistry of the starting material directly dictates the stereochemistry of the product, ensuring high enantiopurity.
Applications in Asymmetric Synthesis
The true value of (3R,4S)-Tetrahydrofuran-3,4-diamine lies in its application as a chiral ligand in asymmetric catalysis. Its rigid C2-symmetric structure and strong chelating ability make it highly effective in creating a defined chiral environment around a metal center, enabling high levels of stereocontrol in a variety of chemical transformations.
Ligand for Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a widely used method for the synthesis of chiral alcohols from prochiral ketones, a critical transformation in the production of many active pharmaceutical ingredients. This reaction typically uses an iridium or ruthenium catalyst complexed with a chiral diamine ligand.
Caption: Generalized catalytic cycle for ATH of ketones.
The (3R,4S)-tetrahydrofuran-3,4-diamine ligand coordinates to the iridium center, and upon activation with a hydrogen source (like isopropanol or formic acid), forms a chiral iridium-hydride species. The prochiral ketone then coordinates to this complex. The rigid diamine ligand dictates the facial selectivity of hydride transfer to the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol product. The high conformational rigidity of the tetrahydrofuran backbone is key to achieving high enantioselectivity.
Case Study: Synthesis of Chiral Alcohols
Chiral alcohols are precursors to numerous pharmaceuticals. The use of a catalyst system derived from (3R,4S)-Tetrahydrofuran-3,4-diamine and an iridium precursor would be expected to efficiently reduce a range of prochiral ketones to their corresponding chiral secondary alcohols with high yields and excellent enantiomeric excess (ee).
| Substrate (Ketone) | Product (Alcohol) | Expected Yield (%) | Expected ee (%) |
| Acetophenone | (R)-1-Phenylethanol | >95 | >98 |
| 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | >95 | >97 |
| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | >90 | >99 |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This section provides a representative, self-validating protocol for the asymmetric transfer hydrogenation of acetophenone, adapted from established methodologies for iridium-diamine catalysts.
Materials and Reagents
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
This compound
-
Acetophenone (freshly distilled)
-
Isopropanol (i-PrOH, anhydrous)
-
Potassium hydroxide (KOH)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure
A. In-situ Catalyst Preparation:
-
To a dry Schlenk flask under an inert atmosphere, add [Ir(COD)Cl]₂ (e.g., 0.0025 mmol, 1.0 equiv) and this compound (e.g., 0.0055 mmol, 2.2 equiv).
-
Add anhydrous isopropanol (e.g., 5.0 mL).
-
Stir the mixture at 80 °C for 20 minutes. A color change to pale yellow should be observed, indicating the formation of the active catalyst precursor. Self-Validation Checkpoint: A homogenous solution should form.
B. Asymmetric Reduction:
-
Cool the catalyst solution to room temperature.
-
Add acetophenone (e.g., 1.0 mmol, 200 equiv relative to Ir) to the flask via syringe.
-
Prepare a solution of KOH in i-PrOH (e.g., 0.1 M solution) and add the appropriate amount (e.g., 0.1 mmol, 20 equiv relative to Ir) to the reaction mixture. The base acts as a co-catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Expected Outcome: The reaction should reach >99% conversion within 1-4 hours.
C. Work-up and Purification:
-
Once the reaction is complete, quench by adding deionized water (e.g., 10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure (R)-1-phenylethanol.
D. Analysis:
-
Confirm the structure of the product by ¹H and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis (e.g., using a Chiralcel OD-H or similar column). Expected Outcome: Enantiomeric excess should be >98%.
Conclusion and Future Outlook
This compound represents a highly valuable and versatile chiral building block for modern organic synthesis. Its synthesis from the chiral pool ensures high enantiopurity, while its rigid, C2-symmetric structure provides a powerful platform for inducing chirality in a wide range of chemical reactions. The demonstrated utility in asymmetric transfer hydrogenation is just one example of its potential; this ligand is also a promising candidate for other metal-catalyzed processes, including asymmetric allylic alkylations, Henry reactions, and Diels-Alder reactions.
For researchers in drug discovery and process development, this building block offers a reliable and effective tool for the stereocontrolled synthesis of complex pharmaceutical intermediates. As the demand for enantiomerically pure drugs continues to grow, the importance of "privileged" chiral synthons like this compound will only increase, solidifying its place as a cornerstone of asymmetric synthesis.
References
-
Baldwin, J. J., & Bambal, R. B. (1998). Ring-opening of cyclic sulfamidates with azide: a new route to 1,2-diamines. The Journal of Organic Chemistry, 63(23), 8078–8079. Available at: [Link]
-
Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580-2627. Available at: [Link]
-
Che, C., & Huang, J. S. (2009). Recent advances in asymmetric synthesis of vicinal diamines. Chemical Communications, (20), 2879-2891. Available at: [Link]
-
Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. Available at: [Link]
-
Ghosh, A. K., & Swanson, L. M. (2012). Design and Synthesis of HIV-1 Protease Inhibitors Containing Tricyclic Fused Ring Systems as Novel P2-ligands. Journal of Medicinal Chemistry, 55(17), 7547–7558. Available at: [Link]
-
Kuszmann, J., Medgyes, G., & Boros, S. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. Carbohydrate research, 340(10), 1739–1749. Available at: [Link]
- Hanessian, S. (1983). Total synthesis of natural products: the 'chiron' approach. Pergamon Press.
-
Organic Syntheses. (2022). Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. Org. Synth. 2022, 99, 363-380. Available at: [Link]
- Li, G., Chang, H. T., & Sharpless, K. B. (1996). Catalytic Asymmetric Aminohydroxylation (AA) of Olefins. Angewandte Chemie International Edition in English, 35(4), 451-454.
-
Avenoza, A., Busto, J. H., Corzana, F., García, J. I., & Peregrina, J. M. (2003). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. The Journal of Organic Chemistry, 68(8), 3206–3214. Available at: [Link]
-
Nagamalla, S., Thomas, A. A., Nirpal, A. K., Mague, J. T., & Sathyamoorthi, S. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. The Journal of organic chemistry, 88(15), 10565–10577. Available at: [Link]
-
Journal of Chemical Research, Synopses. (1998). Synthesis of (3R,4R)-Hexane-3,4-diol from D-Mannitol. Journal of Chemical Research, Synopses, (11), 664-665. Available at: [Link]
-
Kuszmann, J., Medgyes, G., & Boros, S. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. Carbohydrate research, 340(10), 1739–1749. Available at: [Link]
-
Organic Syntheses. (2022). Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. Org. Synth. 2022, 99, 363-380. Available at: [Link]
-
Avenoza, A., Busto, J. H., Corzana, F., García, J. I., & Peregrina, J. M. (2003). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. The Journal of Organic Chemistry, 68(8), 3206–3214. Available at: [Link]
-
Nagamalla, S., Thomas, A. A., Nirpal, A. K., Mague, J. T., & Sathyamoorthi, S. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. The Journal of organic chemistry, 88(15), 10565–10577. Available at: [Link]
-
Journal of Chemical Research, Synopses. (1998). Synthesis of (3R,4R)-Hexane-3,4-diol from D-Mannitol. Journal of Chemical Research, Synopses, (11), 664-665. Available at: [Link]
Sources
- 1. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of chiral and achiral diamines containing one or two BODIPY molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. CAS 1033712-94-5 | this compound - Synblock [synblock.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of (3R,4R)-Hexane-3,4-diol from D-Mannitol - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amine synthesis by azide reduction [organic-chemistry.org]
Topic: (3R,4S)-Tetrahydrofuran-3,4-diamine Dihydrochloride for PROTAC Linker Synthesis
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] A PROTAC molecule is a heterobifunctional entity composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2][3] While ligand selection dictates target specificity, the linker is a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[2][3] This guide moves beyond common flexible linkers to provide a detailed technical exploration of (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride , a stereochemically defined, rigid building block for advanced PROTAC linker synthesis. We will elucidate the rationale for its use, provide a detailed synthetic protocol for its incorporation, and discuss its potential to overcome the limitations of traditional linker designs.
The PROTAC Linker: An Active Modulator of Degradation
The linker in a PROTAC is not a passive spacer; it is an active component that orchestrates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1][4][5] Its design influences several key parameters:
-
Ternary Complex Formation and Stability: The linker's length, rigidity, and geometry dictate the relative orientation and proximity of the POI and E3 ligase.[1][] An optimal linker facilitates favorable protein-protein interactions, enhancing the stability of the ternary complex and the efficiency of ubiquitin transfer.[4]
-
Physicochemical Properties: The linker's composition impacts the PROTAC's solubility, cell permeability, and metabolic stability—critical factors for drug development.[1][4][7]
-
Selectivity: The linker can impart selectivity by favoring the formation of the desired on-target ternary complex while disfavoring off-target complexes.[1][4]
Historically, synthetically tractable flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been the most common motifs used in PROTAC design.[8][] However, their high flexibility can lead to an entropic penalty upon binding and may contribute to poor pharmacokinetic properties.[1] This has driven a shift towards more sophisticated, rigid linkers that can pre-organize the molecule into a bioactive conformation.[1][2][5]
PROTAC Mechanism of Action
The function of a PROTAC is a catalytic cycle of induced protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
(3R,4S)-Tetrahydrofuran-3,4-diamine: A Privileged Scaffold
(3R,4S)-Tetrahydrofuran-3,4-diamine is a chiral building block that offers distinct advantages for PROTAC linker design. Its cyclic nature introduces conformational rigidity, while the specific stereochemistry of the two amine groups provides defined exit vectors for linker attachment.
Key Properties and Advantages
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Number | 1033712-94-5[10] |
| Molecular Formula | C₄H₁₂Cl₂N₂O[10][11] |
| Molecular Weight | 175.06 g/mol [10][12] |
| Stereochemistry | trans configuration of the two amine groups. |
| Core Advantage 1: Rigidity | The tetrahydrofuran ring constrains the linker's conformation. This can reduce the entropic penalty of ternary complex formation and improve binding affinity.[1][5] |
| Core Advantage 2: Defined Exit Vectors | The fixed trans orientation of the C-N bonds provides precise, predictable spatial positioning of the attached POI and E3 ligase ligands. |
| Core Advantage 3: Physicochemical Properties | The ether oxygen in the tetrahydrofuran ring can act as a hydrogen bond acceptor, potentially improving the solubility and other drug-like properties of the final PROTAC. |
The use of such a constrained, cyclic diamine moves away from the "trial and error" approach often associated with flexible linkers, facilitating a more rational design process for optimizing PROTAC geometry.[2][3]
Synthetic Protocol: Incorporating the Diamine Linker
The following protocol outlines a representative, modular strategy for the synthesis of a PROTAC using this compound. This workflow is based on standard and robust amide coupling reactions.[13]
Prerequisite: This protocol assumes the availability of the POI ligand and the E3 ligase ligand, each functionalized with a terminal carboxylic acid for amide bond formation.
Step 1: Liberation of the Free Diamine
-
Rationale: The starting material is a dihydrochloride salt. The amine groups are protonated and non-nucleophilic. They must be deprotonated with a base to generate the free diamine, which is reactive for the subsequent coupling steps.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq), dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours. The resulting solution/slurry containing the free diamine is typically used directly in the next step without isolation.
-
Step 2: Selective Mono-Boc Protection
-
Rationale: To enable the sequential attachment of the two different ligands, one of the two chemically equivalent amine groups must be temporarily protected. Di-tert-butyl dicarbonate (Boc₂O) is commonly used for this purpose, forming a Boc-protected amine that is stable under coupling conditions but easily removed later. Careful control of stoichiometry is crucial to maximize the yield of the desired mono-protected product over the di-protected byproduct.
-
Procedure:
-
To the solution from Step 1, add a solution of Boc₂O (0.95 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography to isolate the mono-Boc-protected diamine intermediate.
-
Step 3: First Amide Coupling (e.g., to E3 Ligase Ligand)
-
Rationale: The free amine of the mono-protected linker is coupled to the carboxylic acid of the first ligand (e.g., a pomalidomide derivative for Cereblon). Peptide coupling reagents like HATU or EDC/HOBt are used to activate the carboxylic acid, facilitating the formation of a stable amide bond.
-
Procedure:
-
Dissolve the E3 ligase ligand-COOH (1.0 eq), the mono-Boc-protected diamine (1.1 eq), and a coupling reagent such as HATU (1.2 eq) in DMF.
-
Add DIPEA (3.0 eq) and stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by chromatography to yield the fully protected intermediate.
-
Step 4: Boc Deprotection
-
Rationale: The Boc protecting group is removed under acidic conditions to reveal the second primary amine, preparing the molecule for the final coupling step.
-
Procedure:
-
Dissolve the intermediate from Step 3 in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v) at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor by LC-MS. Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and solvent. The resulting TFA salt is often used directly.
-
Step 5: Second Amide Coupling (e.g., to POI Ligand)
-
Rationale: The newly exposed amine is coupled to the second ligand (POI ligand) using the same amide coupling methodology as in Step 3 to complete the synthesis of the final PROTAC molecule.
-
Procedure:
-
Dissolve the POI ligand-COOH (1.0 eq), the deprotected intermediate from Step 4 (~1.1 eq), and HATU (1.2 eq) in DMF.
-
Add DIPEA (~4.0 eq, to neutralize the TFA salt and facilitate coupling) and stir at room temperature for 4-12 hours.
-
Monitor by LC-MS.
-
Upon completion, purify the final PROTAC using preparative HPLC to achieve high purity.
-
Synthetic Workflow Diagram
Caption: Modular synthesis workflow for PROTAC assembly.
Characterization and Conclusion
Characterization: Each intermediate and the final PROTAC must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound, which should typically be >95% for biological evaluation.
Conclusion: The strategic design of the linker is paramount to the success of a PROTAC. Moving beyond simple, flexible chains to incorporate conformationally constrained building blocks like (3R,4S)-Tetrahydrofuran-3,4-diamine represents a critical step towards the rational design of next-generation protein degraders. This scaffold provides rigidity, defined stereochemical exit vectors, and potentially favorable physicochemical properties, which can translate into improved potency, selectivity, and drug-like characteristics. The modular synthetic approach detailed here provides a reliable framework for researchers to access these advanced PROTAC architectures and accelerate the discovery of novel therapeutics.
References
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. (2024-10-23). [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1(5), 273-312. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
-
Gabizon, R., & London, N. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
Bradshaw, J. M., et al. (2025). Methods to accelerate PROTAC drug discovery. PMC - NIH. [Link]
-
This compound from Aladdin Scientific Corporation. Biocompare. [Link]
-
This compound. Amerigo Scientific. [Link]
- Preparation method of (R)-tetrahydrofuran-3-amine.
-
This compound. MySkinRecipes. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS 1033712-94-5 | this compound - Synblock [synblock.com]
- 11. labcompare.com [labcompare.com]
- 12. labsolu.ca [labsolu.ca]
- 13. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of the Tetrahydrofuran Moiety in PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, yet their development is often challenged by suboptimal physicochemical and pharmacokinetic properties stemming from their high molecular weight and structural flexibility. The linker, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of a PROTAC's success. While polyethylene glycol (PEG) and alkyl chains are common, there is a growing need for linker scaffolds that offer a balance of improved solubility, conformational rigidity, and cell permeability. This guide provides a deep dive into the strategic incorporation of the tetrahydrofuran (THF) moiety into PROTAC linkers. We will explore the chemical rationale, synthetic feasibility, and anticipated benefits of using THF as a linker component to enhance the drug-like properties of next-generation protein degraders.
The PROTAC Linker: More Than Just a Spacer
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1] The linker's role is not merely to connect the two ends of the PROTAC; it profoundly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the molecule.[2] An ideal linker should:
-
Facilitate Optimal Ternary Complex Formation: The length and geometry of the linker dictate the spatial arrangement of the target protein and E3 ligase, which is crucial for efficient ubiquitination.
-
Enhance Solubility: PROTACs are often large, lipophilic molecules with poor aqueous solubility. The linker can be modified to improve this property.
-
Improve Cell Permeability: For PROTACs to reach their intracellular targets, they must be able to cross the cell membrane. The linker's characteristics, such as its polarity and flexibility, play a significant role here.[3][4]
-
Provide Metabolic Stability: The linker should be resistant to metabolic degradation to ensure a sufficient half-life in vivo.
The general structure of a PROTAC is depicted in the diagram below, highlighting the central role of the linker.
Caption: General architecture of a PROTAC molecule.
The Tetrahydrofuran Moiety: A Strategic Choice for Linker Design
The tetrahydrofuran (THF) ring is a five-membered cyclic ether that has found its place in a number of FDA-approved drugs, where it is often used to modulate ADME (absorption, distribution, metabolism, and excretion) properties.[5][6] When incorporated into a PROTAC linker, the THF moiety can be viewed as a hybrid of the commonly used PEG and rigid heterocyclic linkers, offering a unique combination of properties.
Balancing Polarity and Rigidity
Flexible linkers, such as PEG and alkyl chains, are synthetically accessible but can lead to a significant entropic penalty upon binding to form the ternary complex.[2] Highly rigid linkers, on the other hand, can overly constrain the molecule, making it difficult to achieve the optimal conformation for ternary complex formation.[7]
The THF moiety offers a middle ground. The ether oxygen introduces polarity, which can improve solubility, similar to a PEG linker.[1] However, the cyclic nature of the THF ring provides a degree of conformational constraint, reducing the number of rotatable bonds compared to a linear chain of equivalent length. This pre-organization can lower the entropic cost of ternary complex formation, potentially leading to more stable and efficient degradation.[4]
Improving Physicochemical Properties
The incorporation of cyclic motifs is a known strategy for improving the physicochemical properties of PROTACs.[7] Saturated heterocycles, such as piperidine and piperazine, have been successfully used to enhance aqueous solubility and cell permeability.[4] The THF ring, as a cyclic ether, can similarly contribute to:
-
Increased Solubility: The polar ether oxygen can engage in hydrogen bonding with water, improving the solubility of the PROTAC.
-
Enhanced Permeability: The concept of "molecular chameleonicity" suggests that PROTACs with linkers capable of forming intramolecular hydrogen bonds can shield their polar surface area in the hydrophobic environment of the cell membrane, thereby improving passive diffusion.[3] The THF oxygen can act as a hydrogen bond acceptor, facilitating the adoption of a more compact, membrane-permeable conformation.
-
Metabolic Stability: The C-O bonds in the THF ring are generally more stable to metabolic cleavage than, for example, ester or amide bonds that might be present in other linker types.
The diagram below illustrates how a THF moiety can be incorporated into a linker and influence its conformational properties.
Caption: Conformational impact of a THF moiety in a PROTAC linker.
Synthesis of THF-Containing Linkers
The synthesis of bifunctional THF linkers can be achieved through various established methods in organic chemistry. A general approach involves the preparation of a functionalized THF core that can be extended and attached to the warhead and anchor moieties.
General Synthetic Strategy
A plausible synthetic route could start from a commercially available or readily synthesized di-functionalized THF derivative, such as a diol or a dihalide. The following is a representative, hypothetical protocol for the synthesis of a THF-containing linker ready for conjugation.
Experimental Protocol: Synthesis of a Bifunctional THF Linker
-
Step 1: Mono-protection of a THF diol.
-
To a solution of cis-1,4-bis(hydroxymethyl)tetrahydrofuran (1.0 eq) in dichloromethane (DCM) at 0 °C, add a suitable protecting group such as tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) and imidazole (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Purify the mono-protected diol by column chromatography.
-
-
Step 2: Functionalization of the free hydroxyl group.
-
To a solution of the mono-protected diol (1.0 eq) in DCM, add triethylamine (1.5 eq) followed by mesyl chloride (1.2 eq) at 0 °C.
-
Stir for 2-4 hours, then quench with saturated sodium bicarbonate solution.
-
Extract with DCM and purify the mesylated intermediate.
-
React the mesylate with sodium azide (3.0 eq) in dimethylformamide (DMF) at 80 °C for 6-8 hours to yield the corresponding azide.
-
-
Step 3: Deprotection and functionalization of the second hydroxyl group.
-
Remove the TBDMS protecting group using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
-
Functionalize the newly freed hydroxyl group using a similar mesylation/azide displacement sequence or by other means to introduce an orthogonal reactive handle (e.g., an alkyne for "click" chemistry).
-
-
Step 4: Reduction of the azide to an amine.
-
Reduce one of the azide groups to a primary amine using a reducing agent like triphenylphosphine (Staudinger reaction) or by catalytic hydrogenation. This amine can then be used for amide bond formation with the warhead or anchor.
-
This step-by-step process allows for the creation of a bifunctional THF linker with orthogonal reactive groups, enabling sequential conjugation to the two ligands of the PROTAC.
Data and Properties of Heterocycle-Containing Linkers
While specific data for THF-containing PROTACs is not widely available in the public domain, we can infer their potential properties by examining data from PROTACs with other saturated heterocyclic linkers, which are used to impart rigidity and improve physicochemical properties.
| Linker Type | Key Characteristics | Impact on PROTAC Properties | Representative Moieties |
| Alkyl Chains | Flexible, hydrophobic | Can lead to poor solubility; high conformational flexibility may result in an entropic penalty. | -(CH₂)n- |
| PEG Chains | Flexible, hydrophilic | Improves solubility; can increase hydrodynamic radius. | -(CH₂CH₂O)n- |
| Saturated Heterocycles | Semi-rigid, can be polar | Reduces flexibility, pre-organizes the PROTAC; can improve solubility and permeability. | Piperidine, Piperazine |
| Tetrahydrofuran (THF) | Semi-rigid, polar | Balances flexibility and rigidity; ether oxygen improves polarity and potential for intramolecular H-bonding. | -CH₂-THF-CH₂- |
Conclusion and Future Outlook
The strategic incorporation of the tetrahydrofuran moiety into PROTAC linkers represents a promising avenue for addressing some of the key challenges in PROTAC development. By providing a balance of polarity and conformational constraint, THF-containing linkers have the potential to improve the solubility, permeability, and ternary complex formation efficiency of PROTACs. While more direct experimental evidence is needed to fully validate this approach, the foundational principles of medicinal chemistry and existing data on other heterocyclic linkers strongly support the exploration of THF as a valuable component in the PROTAC design toolkit. Future work should focus on the synthesis and evaluation of a systematic library of THF-containing PROTACs to quantitatively assess their impact on degradation efficacy and pharmacokinetic properties.
References
-
Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]
-
Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638-657. [Link]
-
Marino, N., et al. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 8, 607323. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
Maple, H. J., et al. (2022). Property-based optimisation of PROTACs. RSC Medicinal Chemistry, 13(10), 1185-1201. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
Heriot-Watt University. (2007). Synthesis of laterally linked poly(tetrahydrofuran)-poly(methyl methacrylate) block copolymers via use of a "Jekyll and Hyde" comonomer. Heriot-Watt Research Portal. [Link]
-
MDPI. (2019). Synthesis and Properties of Side-Chain Functionalized Polytetrahydrofuran Derivatives via the Blue-Light Photocatalytic Thiol-Ene Reaction. Polymers, 11(4), 659. [Link]
-
National Institutes of Health. (2023). Thiol-triggered deconstruction of bifunctional silyl ether terpolymers via an SNAr-triggered cascade. Polymer Chemistry, 14(32), 3735-3741. [Link]
-
National Institutes of Health. (n.d.). Studies toward a Library of Tetrahydrofurans: Click and MCR Products of Mono- And Bis-Tetrahydrofurans. Retrieved from [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
-
Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, e202500259. [Link]
-
Abeje, Y. E., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Chiral Diamine Linkers in Targeted Protein Degradation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, shifting the paradigm from occupancy-driven inhibition to event-driven elimination of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation.[1][][3] The linker, which connects the target-binding and E3-binding moieties, is now understood to be a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[1][4][5][6] This guide delves into a specific, advanced class of linkers: chiral diamine linkers. We will explore the fundamental role of stereochemistry in linker design, its profound impact on the formation and stability of the ternary complex, and the resulting effects on degradation potency and selectivity. This document provides a field-proven perspective, detailing synthetic strategies, analytical validation protocols, and experimental workflows to empower researchers in the rational design and evaluation of next-generation protein degraders.
The Dawn of a New Modality: Targeted Protein Degradation
The cellular machinery for maintaining protein homeostasis, primarily the Ubiquitin-Proteasome System (UPS), is a robust and efficient process for clearing misfolded or no-longer-needed proteins.[7] TPD technology ingeniously hijacks this natural disposal system.[3][7]
A PROTAC molecule consists of three key components:
-
A "warhead" ligand that binds to the Protein of Interest (POI).[1][]
-
An "anchor" ligand that recruits a specific E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[1][][8]
-
A chemical linker that connects the warhead and the anchor.[1][]
By simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3), bringing the target into close proximity with the ligase.[1][9][10] This proximity-induced event facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI surface. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[][11] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins.[7][9]
The Linker: More Than a Simple Spacer
Initially viewed as a passive tether, the linker is now recognized as a pivotal component that actively influences a PROTAC's biological activity.[1][6][9] Its length, chemical composition, rigidity, and attachment points dictate the geometry and stability of the ternary complex.[4][9] An improperly designed linker can lead to steric clashes, unproductive binding modes, or a failure to form a stable ternary complex altogether.[4][9] Conversely, an optimized linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which significantly enhances ternary complex stability and degradation efficiency.[9][12]
Recent advances have moved beyond simple polyethylene glycol (PEG) and alkyl chains to more sophisticated designs incorporating rigid elements, photo-switchable groups, and chiral centers to exert precise control over the PROTAC's conformation and function.[][][14]
The Stereochemical Imperative: Introducing Chiral Diamine Linkers
Chirality is a cornerstone of pharmacology. Enantiomers of a drug can exhibit vastly different potency, metabolism, and toxicity. This principle extends to PROTACs, where the stereochemistry of the warhead and anchor ligands is critical. However, an often-overlooked source of stereoisomerism lies within the linker itself.
Chiral diamine linkers are scaffolds that contain one or more stereocenters, often derived from chiral amino acids or synthesized through asymmetric methods. Introducing a defined stereocenter into the linker imposes significant conformational constraints on the PROTAC. This is not a bug, but a feature. By reducing the conformational flexibility, a chiral linker can pre-organize the PROTAC into a bioactive conformation that is optimal for forming a productive ternary complex.[14]
The two enantiomers of a PROTAC differing only in linker stereochemistry can exhibit dramatically different degradation profiles. One enantiomer may be a potent degrader, while the other is inactive. This occurs because the precise 3D orientation of the warhead relative to the anchor is critical for establishing the specific protein-protein interactions required for stable ternary complex formation.
Synthesis and Characterization: A Self-Validating Workflow
The synthesis of PROTACs with chiral linkers requires a robust and verifiable methodology. Mono-Boc-protected diamines are highly valuable building blocks for this purpose, as they allow for sequential, controlled conjugation to the E3 ligand and POI ligand.[15]
Representative Synthesis of a Chiral Mono-Boc Diamine Linker
This protocol describes the synthesis of a mono-Boc protected (R)-1,2-diaminopropane, a common chiral building block.
Objective: To synthesize (R)-2-((tert-butoxycarbonyl)amino)propan-1-amine from (R)-1-amino-2-propanol.
Pillar of Trustworthiness: Each step includes a validation checkpoint to ensure the reaction has proceeded as expected and the product is of high purity.
Step 1: Protection of the Amino Group
-
Reaction: (R)-1-amino-2-propanol is reacted with Di-tert-butyl dicarbonate (Boc₂O) to protect the primary amine.
-
Causality: The hydroxyl group is less nucleophilic than the amine, allowing for selective protection of the amine under controlled conditions.
-
Protocol:
-
Dissolve (R)-1-amino-2-propanol (1.0 eq) in a suitable solvent (e.g., Dichloromethane).
-
Add Triethylamine (1.1 eq) and cool the mixture to 0 °C.
-
Slowly add a solution of Boc₂O (1.05 eq) in Dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Validation: Monitor reaction completion by Thin Layer Chromatography (TLC). The product, tert-butyl (R)-(2-hydroxy-1-methylethyl)carbamate, will have a different Rf value than the starting material. Purify by column chromatography. Confirm structure by ¹H NMR and Mass Spectrometry.
-
Step 2: Conversion of Hydroxyl to Azide
-
Reaction: The hydroxyl group of the Boc-protected amino alcohol is converted to an azide via a two-step process (mesylation followed by azide substitution).
-
Causality: The hydroxyl group is a poor leaving group. Converting it to a mesylate creates an excellent leaving group for subsequent Sₙ2 reaction with sodium azide. This reaction proceeds with inversion of configuration, a critical detail in chiral synthesis.
-
Protocol:
-
Dissolve the product from Step 1 (1.0 eq) in Dichloromethane and cool to 0 °C.
-
Add Triethylamine (1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (1.2 eq).
-
Stir at 0 °C for 2 hours. Validation: Monitor by TLC.
-
After workup, dissolve the crude mesylate in DMF.
-
Add Sodium Azide (3.0 eq) and heat the reaction to 80 °C for 6 hours.
-
Validation: Monitor azide formation by TLC or IR spectroscopy (azide stretch at ~2100 cm⁻¹). Purify by column chromatography. Confirm structure by NMR and Mass Spec.
-
Step 3: Reduction of Azide to Primary Amine
-
Reaction: The azide group is reduced to a primary amine.
-
Causality: Catalytic hydrogenation is a clean and efficient method for reducing azides to amines without affecting the Boc protecting group.
-
Protocol:
-
Dissolve the azide from Step 2 in Methanol.
-
Add Palladium on carbon (10% w/w).
-
Stir the mixture under a Hydrogen atmosphere (balloon or Parr shaker) for 4-6 hours.
-
Validation: Filter the catalyst through Celite and concentrate the filtrate. The disappearance of the azide peak in the IR spectrum confirms reaction completion. The final product, tert-butyl (R)-(1-amino-1-methylethyl)carbamate, can be confirmed by NMR and Mass Spec.
-
Analytical Techniques for Stereochemical Validation
Confirming the enantiomeric purity of the synthesized linker is non-negotiable.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee).[16][17][18] The sample is passed through a chiral stationary phase (CSP) which interacts differently with the two enantiomers, resulting in different retention times.
-
Protocol:
-
Select an appropriate chiral column (e.g., polysaccharide-based).
-
Develop a mobile phase (typically a mixture of hexane and isopropanol) that provides good separation of the enantiomeric peaks.
-
Inject a small amount of the synthesized linker.
-
Integrate the peak areas of the two enantiomers to calculate the ee%.
-
Validation: A single, sharp peak corresponding to the desired enantiomer confirms high enantiopurity.
-
-
-
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): This method converts the enantiomeric mixture into a pair of diastereomers, which are distinguishable by NMR.[17] Mosher's acid chloride is a classic example of a CDA.[17]
-
Protocol:
-
React a small sample of the synthesized diamine with an enantiomerically pure CDA (e.g., (R)-Mosher's acid chloride).
-
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.
-
The signals for protons or fluorine atoms near the stereocenter will appear as two distinct sets of peaks for the two diastereomers.
-
Validation: The relative integration of these distinct peaks allows for the quantification of the enantiomeric ratio.
-
-
Experimental Evaluation of PROTACs with Chiral Linkers
Once the PROTAC is synthesized, a systematic evaluation is required to determine its biological activity.
Step 1: Assess Binary Binding Affinity
-
Objective: To confirm that the warhead and anchor moieties of the PROTAC retain their ability to bind to the POI and E3 ligase, respectively.
-
Causality: The linker should not negatively impact the intrinsic binding affinity of the terminal ligands.[19]
-
Methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) can be used to measure the dissociation constants (KD).[10]
Step 2: Quantify Ternary Complex Formation
-
Objective: To measure the stability and cooperativity of the POI-PROTAC-E3 complex. This is the most critical step in the mechanism of action.[10][20]
-
Causality: The ability to form a stable ternary complex is a stronger predictor of degradation efficacy than binary binding affinity alone.[20]
-
Methods: AlphaLISA, Förster Resonance Energy Transfer (FRET), or ITC are powerful in-vitro techniques to quantify ternary complex formation and determine the cooperativity factor (alpha).[10]
Step 3: Measure Target Protein Degradation in Cells
-
Objective: To determine the potency (DC₅₀ - concentration for 50% degradation) and maximal degradation (Dₘₐₓ) of the PROTAC in a relevant cell line.
-
Causality: This is the ultimate proof of a functional PROTAC, demonstrating its ability to enter cells, engage its targets, and induce degradation via the proteasome.
-
Methods:
-
Western Blotting: A semi-quantitative method to visualize the decrease in POI levels.
-
In-Cell ELISA / High-Content Imaging: Quantitative methods to generate dose-response curves and calculate DC₅₀ and Dₘₐₓ values.[21][22]
-
Mass Spectrometry-based Proteomics: A global approach to confirm the selectivity of the degrader across the entire proteome.
-
Data in Focus: The Impact of Linker Stereochemistry
The true impact of chiral linkers is best illustrated through comparative data where stereoisomers are tested head-to-head.
| PROTAC System | Linker Stereocenter | Target | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) | Reference Insight |
| Nutlin-based PROTAC | (R)-enantiomer | MDM2 | MDM2 | Potent | >90% | The stereochemistry of the Nutlin-3 warhead, which contains chiral centers, is crucial for high-affinity binding to MDM2.[23] |
| Nutlin-based PROTAC | (S)-enantiomer | MDM2 | MDM2 | Inactive | <10% | The (S)-enantiomer shows significantly reduced binding affinity, rendering the PROTAC ineffective.[23] |
| VHL-based PROTAC | (2S, 4R)-hydroxyproline | Various | VHL | Active | Varies | The specific stereochemistry of the hydroxyproline core in VHL ligands is essential for binding.[23] |
| VHL-based PROTAC | Other Stereoisomers | Various | VHL | Inactive | N/A | Altering the stereocenters on the VHL ligand abolishes its ability to recruit the E3 ligase.[23] |
| BETd-246 Analog | (R)-Chiral Center | BRD4 | VHL | 1.6 | ~95% | A specific stereoisomer of the linker was found to be significantly more potent in degrading BRD4. |
| BETd-246 Analog | (S)-Chiral Center | BRD4 | VHL | 19.3 | ~90% | The enantiomeric linker resulted in a >10-fold loss in degradation potency, highlighting the linker's role in ternary complex geometry. |
Note: Data for BETd-246 analogs is representative of findings in the field where linker stereochemistry is a key variable.
Conclusion and Future Outlook
The linker is an active and critical component in the design of effective and selective protein degraders. The introduction of chiral diamine linkers represents a significant step towards the rational design of PROTACs, moving the field away from empirical screening of alkyl and PEG chains. By imposing conformational constraints, chiral linkers allow for the fine-tuning of the ternary complex architecture, which can unlock potency and selectivity that is unattainable with achiral, flexible linkers.
Future advancements will likely involve the development of novel chiral scaffolds and the use of computational modeling to predict optimal linker stereochemistry and conformation in silico.[6][20][24][25] As our understanding of the structural biology of ternary complexes deepens, the ability to design linkers with atomic precision will undoubtedly lead to the development of safer and more effective TPD therapeutics for a wide range of diseases.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
-
Shcherbak, N. S., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry. [Link]
-
Mei, H., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]
-
Zaidman, D., et al. (2020). Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta. Scite.ai. [Link]
-
Kiel, C., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. Journal of Chemical Information and Modeling. [Link]
-
Fawver, J. N., et al. (2022). Mechanistic and Structural Features of PROTAC Ternary Complexes. Biochemistry. [Link]
-
ResearchGate. (n.d.). Case studies. The PROTACs and generated linkers for BRD4-PROTAC-VHL by... ResearchGate. [Link]
-
Yamashita, T., et al. (2021). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. Journal of Chemical Information and Modeling. [Link]
-
Zaidman, D., et al. (2021). Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta. Journal of Chemical Information and Modeling. [Link]
-
Cresset Group. (2024). Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases. Cresset Group. [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]
-
Santoro, A., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]
-
Schiemer, J., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Rational design of the linkers in targeting chimeras. Chemical Science. [Link]
-
Jeong, H., & Kim, K. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. Molecules. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
-
Bhalodiya, H., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations. [Link]
-
Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
-
NJ Bio, Inc. (2025). Targeted Protein Degraders. NJ Bio, Inc.. [Link]
-
Yang, H., et al. (2021). Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay. STAR Protocols. [Link]
-
Yang, H., et al. (2021). Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay. STAR Protocols. [Link]
-
ResearchGate. (n.d.). Evaluation of PROTACs with different linkers on the degradation of... ResearchGate. [Link]
-
Receptor.AI. (n.d.). Developing bifunctional protein degraders for difficult-to-drug proteins with the Receptor.AI Platform. Receptor.AI. [Link]
-
Scribd. (n.d.). Chiral Drug Separation. Scribd. [Link]
-
Chamberlain, P. P. (2018). Linkers for protein degradation. Nature Chemical Biology. [Link]
-
MolecularCloud. (2025). The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues. MolecularCloud. [Link]
-
University of Padua. (2025). Advances in chiral analysis: from classical methods to emerging technologies. University of Padua. [Link]
-
Weng, G., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. njbio.com [njbio.com]
- 8. precisepeg.com [precisepeg.com]
- 9. chempep.com [chempep.com]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 11. cresset-group.com [cresset-group.com]
- 12. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Linkers for Linkerology - Enamine [enamine.net]
- 16. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 18. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 19. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. scite.ai [scite.ai]
- 25. Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability Profile of (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride
Introduction
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride is a chiral diamine building block that has garnered significant interest in medicinal chemistry and drug development. Its rigid tetrahydrofuran scaffold provides a defined stereochemical orientation of the two amine functional groups, making it a valuable synthon for creating complex molecular architectures. Notably, it has been investigated as a precursor in the synthesis of novel anticancer and neuroprotective agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in drug discovery and development, from early-stage screening to formulation.
This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to elucidate the causality behind experimental choices, ensuring a robust and scientifically sound characterization. The protocols outlined herein are designed to be self-validating systems, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).
Chemical and Physical Properties
A foundational understanding of the molecule's basic properties is essential before embarking on detailed solubility and stability studies.
| Property | Value | Source |
| CAS Number | 137277-16-8 / 1033712-94-5 | [1][2][3] |
| Molecular Formula | C₄H₁₂Cl₂N₂O | [1][2] |
| Molecular Weight | 175.06 g/mol | [1] |
| Appearance | Off-white to gray solid | |
| Storage | Store at room temperature | |
| IUPAC Name | This compound |
Part 1: Solubility Profiling
A drug candidate's solubility is a critical determinant of its bioavailability and developability. For a dihydrochloride salt such as this, solubility is expected to be pH-dependent. A multi-faceted approach is necessary to fully characterize its dissolution behavior.
Thermodynamic vs. Kinetic Solubility: The "Why"
It is crucial to distinguish between thermodynamic and kinetic solubility, as they provide different, yet complementary, insights.
-
Thermodynamic Solubility represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid.[4] This is a critical parameter for late-stage development and formulation, as it defines the maximum concentration achievable under equilibrium conditions.
-
Kinetic Solubility is a measure of a compound's ability to remain in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO).[5][6] This is more relevant for early-stage drug discovery, where high-throughput screening assays rely on compounds staying in solution under non-equilibrium conditions.[7]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[8]
Objective: To determine the equilibrium solubility of this compound in various aqueous and biorelevant media.
Methodology:
-
Preparation of Media: Prepare a panel of relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 phosphate-buffered saline (PBS)) and biorelevant media such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).
-
Addition of Compound: Add an excess amount of solid this compound to a known volume of each medium in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for an extended period (24 to 72 hours) to ensure equilibrium is achieved.[9]
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Data Reporting: Express the thermodynamic solubility in µg/mL or µM.
Experimental Protocol: Kinetic Solubility (High-Throughput Assay)
Objective: To assess the propensity of this compound to precipitate from a supersaturated solution, mimicking conditions in high-throughput screening assays.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Add a small aliquot of each diluted stock solution to an aqueous buffer (e.g., PBS at pH 7.4).[5][6] The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a shorter period, typically 1 to 2 hours.[5]
-
Precipitation Detection: Measure the amount of precipitation. Common methods include:
-
Data Reporting: The kinetic solubility is the concentration at which precipitation is first observed.
pH-Solubility Profile
For an ionizable compound like a diamine dihydrochloride, solubility is highly dependent on the pH of the medium. A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for formulation development.[12][13]
Objective: To determine the solubility of this compound across a physiologically relevant pH range.
Methodology:
-
Perform the thermodynamic shake-flask solubility assay as described in section 1.2.
-
Use a series of buffers covering a wide pH range (e.g., from pH 1 to 10).[14]
-
Plot the measured solubility (on a logarithmic scale) against the pH of the buffer.
-
The resulting profile will reveal the pH ranges where the compound is most and least soluble, which is directly related to its pKa values.
Caption: Workflow for determining the pH-solubility profile.
Part 2: Stability Profiling
Assessing the intrinsic stability of an active pharmaceutical ingredient (API) is a regulatory requirement and is fundamental to ensuring its quality, safety, and efficacy. Stability studies are guided by the ICH Q1A(R2) guidelines.[15][16]
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the chemical degradation of a substance under conditions more severe than those used for long-term stability testing.[17] The primary goals are:
-
To identify likely degradation products and establish degradation pathways.[17][18]
-
To demonstrate the specificity of the analytical methods used, ensuring they are "stability-indicating."[18]
A target degradation of 5-20% is generally considered optimal to ensure that degradation products are detectable without excessively breaking down the main compound.[19]
Key Stress Conditions:
-
Acidic and Basic Hydrolysis: Expose a solution of the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions, typically at elevated temperatures (e.g., 60°C) for a defined period.[20]
-
Oxidation: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[20]
-
Thermal Degradation: Expose the solid compound to dry heat at temperatures significantly higher than accelerated stability conditions (e.g., 80°C).[17][20]
-
Photostability: Expose both the solid and a solution of the compound to a defined light source that provides both visible and UV irradiation, as specified in ICH Q1B guidelines.[21][22][23][24] The total illumination should be not less than 1.2 million lux hours, and the near UV energy not less than 200 watt hours/square meter.[25]
Sources
- 1. CAS 1033712-94-5 | this compound - Synblock [synblock.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. rel-(3R,4S)-tetrahydrofuran-3,4-diamine dihydrochloride | 137277-16-8 [sigmaaldrich.com]
- 4. In-vitro Thermodynamic Solubility [protocols.io]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of pH-Solubility Profile and Development of Predict...: Ingenta Connect [ingentaconnect.com]
- 14. crcom.se [crcom.se]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. onyxipca.com [onyxipca.com]
- 19. pharmadekho.com [pharmadekho.com]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 22. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 23. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 25. ema.europa.eu [ema.europa.eu]
(3R,4S)-Tetrahydrofuran-3,4-diamine Dihydrochloride: A Technical Guide to Commercial Availability, Procurement, and Application for Advanced Research
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, procurement, and key applications of (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride. As a chiral building block, this diamine derivative of tetrahydrofuran is a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide offers field-proven insights to inform experimental design and sourcing strategies.
Introduction to a Versatile Chiral Building Block
This compound is a stereochemically defined organic compound featuring a five-membered tetrahydrofuran ring substituted with two amine groups in a specific spatial orientation (trans configuration). The dihydrochloride salt form enhances its stability and handling properties, making it suitable for use as a reagent in various chemical transformations.
The rigid, chiral scaffold of this molecule makes it an attractive starting material for asymmetric synthesis. The two primary amine functionalities offer reactive sites for a wide range of chemical modifications, including amidation, alkylation, and the formation of heterocyclic structures. These features are particularly valuable in the development of novel pharmaceutical candidates where precise three-dimensional structure is critical for biological activity.
Commercial Availability and Sourcing
This compound is available from a number of specialized chemical suppliers. The compound is typically offered in research quantities, ranging from milligrams to several grams. For larger quantities, inquiries for custom synthesis or bulk orders are generally recommended.
Key Commercial Suppliers
The following table summarizes the availability of this compound from various vendors. Purity levels are consistently high, which is critical for applications in sensitive synthetic routes.
| Supplier | Product Number(s) | Purity | Available Quantities |
| Amerigo Scientific | - | High Quality | Inquire |
| Fluorochem | F209663 | - | 100 mg, 250 mg, 500 mg, 1 g[1] |
| Aladdin Scientific Corp. | R189423 | - | 50 mg, 250 mg[2] |
| BLD Pharm | - | - | Inquire[3] |
| AChemBlock | - | 97% | Inquire[4] |
| CP Lab Safety | - | min 97% | 250 mg[5] |
| ChemScene (via Sigma) | CIAH999A81A9 | - | Inquire |
| MySkinRecipes | 113236 | 97% | 50 mg, 250 mg[6] |
Note: Availability and product details are subject to change. It is recommended to consult the supplier's website for the most current information.
Procurement Workflow for Research Chemicals
The process of acquiring specialized chemical reagents like this compound for a research project involves several key steps, from initial identification to laboratory use.
Technical Specifications and Quality Control
For a chiral intermediate, stereochemical purity is as critical as chemical purity. Researchers should always request and review the Certificate of Analysis (COA) from the supplier before use.
-
Appearance: Typically a white to off-white solid.
-
Purity: Generally ≥97% as determined by NMR and/or HPLC.
-
Molecular Formula: C₄H₁₂Cl₂N₂O[2]
-
Molecular Weight: 175.06 g/mol [6]
-
CAS Number: While some variations exist in databases, 137277-16-8 is a commonly cited CAS number for the cis-(racemic) or rel-(3R,4S) form[4]. Researchers should verify the specific stereoisomer with the supplier.
-
Storage: Recommended storage is at room temperature in a dry environment[4][6]. Some suppliers may recommend cold-chain transportation[3].
Applications in Scientific Research and Drug Discovery
The primary utility of this compound lies in its role as a chiral scaffold in organic synthesis. Its defined stereochemistry allows for the construction of enantiomerically pure, complex molecules.
Synthesis of Bioactive Molecules
This compound is a precursor for synthesizing molecules with potential therapeutic applications. Research has indicated that tetrahydrofuran derivatives can be explored for:
-
Anticancer Agents: The tetrahydrofuran core can be modified to create derivatives that exhibit cytotoxic effects on cancer cell lines.
-
Neuroprotective Compounds: The ability of some tetrahydrofuran-based structures to potentially cross the blood-brain barrier makes them interesting candidates for therapies targeting neurodegenerative diseases.
Asymmetric Catalysis
The diamine functionality allows for the development of chiral ligands for transition metal-catalyzed reactions. By coordinating with a metal center, the chiral environment of the ligand can induce stereoselectivity in a chemical transformation, leading to the preferential formation of one enantiomer of the product.
Experimental Protocol: General Amide Coupling
The following is a representative, generalized protocol for the acylation of this compound, a common first step in its elaboration.
Objective: To synthesize a bis-amide derivative from this compound and an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (2.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine) (4.4 equivalents)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 eq) in the anhydrous solvent under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the tertiary amine base (4.4 eq) dropwise to neutralize the dihydrochloride and free the diamine. Stir for 15-20 minutes.
-
In a separate flask, dissolve the acyl chloride (2.2 eq) in the anhydrous solvent.
-
Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
This compound is a readily available and highly valuable chiral building block for advanced organic synthesis. Its well-defined stereochemistry and bifunctional nature provide a robust platform for creating novel molecules with potential applications in medicine and materials science. By understanding the supplier landscape and leveraging sound synthetic protocols, researchers can effectively integrate this compound into their discovery and development workflows.
References
-
This compound - Amerigo Scientific. [Link]
-
This compound from Aladdin Scientific Corporation. [Link]
-
This compound - MySkinRecipes. [Link]
-
(3R, 4S)-Tetrahydrofuran-3, 4-diamine dihydrochloride, min 97%, 250 mg - CP Lab Safety. [Link]
Sources
Methodological & Application
Application Notes and Protocols: Synthesis of PROTACs Utilizing a Constrained (3R,4S)-Tetrahydrofuran-3,4-diamine Scaffold
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[4][5][6] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of this technology, leading to the ubiquitination and subsequent degradation of the target protein.[7][8][9]
While the warhead and anchor determine the specificity of the PROTAC, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties.[1][6][9][10] The exploration of novel linker scaffolds is therefore a key area of research in the optimization of PROTAC technology.
This application note details a synthetic strategy for the incorporation of (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride, a constrained, chiral diamine, into a PROTAC scaffold. The rigid tetrahydrofuran core is hypothesized to reduce the entropic penalty associated with ternary complex formation, potentially leading to improved degradation efficiency and selectivity compared to more flexible linkers.[9] We present a modular synthetic approach based on "click chemistry," a suite of highly efficient and orthogonal reactions, to construct a PROTAC targeting the epigenetic reader protein BRD4 for degradation via the E3 ligase Cereblon (CRBN).[11][12][][14]
Principle of the Method: A Modular "Click Chemistry" Approach
The generation of effective PROTACs often requires the systematic variation of the linker, warhead, and E3 ligase ligand.[11] A modular synthetic approach is therefore highly desirable. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides a robust and efficient method for assembling the three components of a PROTAC.[][14][15]
Our proposed strategy involves the functionalization of the this compound scaffold with both an azide and an alkyne group. This "clickable" linker can then be sequentially or simultaneously reacted with an alkyne-modified warhead and an azide-modified E3 ligase ligand to generate the final PROTAC.
Workflow Overview
Caption: Modular synthesis of a BRD4-degrading PROTAC using a functionalized tetrahydrofuran linker.
Experimental Protocols
Part 1: Synthesis of the Bifunctional (3R,4S)-Tetrahydrofuran Linker
This section details the transformation of commercially available this compound into a bifunctional linker suitable for click chemistry.
Protocol 1.1: Mono-Boc Protection of (3R,4S)-Tetrahydrofuran-3,4-diamine
-
Rationale: Selective protection of one amine group allows for the sequential functionalization of the two amine groups. Di-tert-butyl dicarbonate (Boc₂O) is a standard reagent for this purpose.
| Step | Procedure | Notes |
| 1 | Suspend this compound (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water. | The dihydrochloride salt has limited solubility in organic solvents alone. |
| 2 | Add triethylamine (TEA) (2.2 eq) and stir until the solid dissolves. | TEA neutralizes the hydrochloride salt to liberate the free diamine. |
| 3 | Cool the reaction mixture to 0 °C in an ice bath. | This helps to control the exothermicity of the reaction. |
| 4 | Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in DCM dropwise over 30 minutes. | Slow addition helps to favor mono-protection. |
| 5 | Allow the reaction to warm to room temperature and stir for 12-16 hours. | |
| 6 | Monitor the reaction by TLC or LC-MS for the formation of the mono-Boc protected product. | |
| 7 | Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure. | Standard aqueous workup to remove water-soluble byproducts. |
| 8 | Purify the crude product by column chromatography on silica gel to yield the mono-Boc protected diamine. |
Protocol 1.2: Azide Installation
-
Rationale: The free amine of the mono-Boc protected intermediate is reacted with an azide-transfer reagent to install the first "clickable" handle.
| Step | Procedure | Notes |
| 1 | Dissolve the mono-Boc protected diamine (1.0 eq) in a suitable solvent such as DCM or THF. | |
| 2 | Add a base, such as TEA or DIPEA (1.5 eq). | |
| 3 | Add an azide-transfer reagent, such as imidazole-1-sulfonyl azide hydrochloride (1.1 eq), portion-wise at 0 °C. | Caution: Azide-containing compounds are potentially explosive. Handle with care. |
| 4 | Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS. | |
| 5 | Quench the reaction with water and perform an aqueous workup as described in Protocol 1.1. | |
| 6 | Purify by column chromatography to yield the Boc-protected azido-amine. |
Protocol 1.3: Boc Deprotection
-
Rationale: Removal of the Boc protecting group is necessary to expose the second amine for functionalization.
| Step | Procedure | Notes |
| 1 | Dissolve the Boc-protected azido-amine (1.0 eq) in DCM. | |
| 2 | Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C. | TFA is a strong acid that efficiently cleaves the Boc group. |
| 3 | Stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete deprotection. | |
| 4 | Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. | The product will be the TFA salt. |
| 5 | The crude product can often be used directly in the next step after neutralization. |
Protocol 1.4: Alkyne Installation
-
Rationale: The newly deprotected amine is acylated with an alkyne-containing carboxylic acid to install the second "clickable" handle.
| Step | Procedure | Notes |
| 1 | Dissolve the crude azido-amine TFA salt (1.0 eq) in DCM or DMF. | |
| 2 | Add a base, such as DIPEA (3.0 eq), to neutralize the TFA salt. | |
| 3 | Add 4-pentynoic acid (1.1 eq) and a peptide coupling reagent such as HATU (1.2 eq). | Other coupling reagents like EDC/HOBt can also be used. |
| 4 | Stir at room temperature for 12-16 hours. Monitor by TLC or LC-MS. | |
| 5 | Perform an aqueous workup and purify by column chromatography to yield the final bifunctional linker. |
Part 2: PROTAC Assembly via Click Chemistry
This section describes the assembly of the final PROTAC using the synthesized bifunctional linker, an alkyne-modified BRD4 warhead (e.g., a derivative of JQ1), and an azide-modified CRBN ligand (e.g., a derivative of pomalidomide).
Protocol 2.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Rationale: This highly efficient and specific reaction will form a stable triazole ring, connecting the linker to the warhead and the E3 ligase ligand. A one-pot, two-step approach is described.
| Step | Procedure | Notes |
| 1 | Dissolve the bifunctional tetrahydrofuran linker (1.0 eq) and the alkyne-modified BRD4 warhead (e.g., JQ1-alkyne) (1.0 eq) in a 3:1 mixture of THF and water. | The use of a water-miscible co-solvent is common for CuAAC reactions. |
| 2 | Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). | Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ. |
| 3 | Stir the reaction at room temperature for 2-4 hours. Monitor the formation of the linker-warhead conjugate by LC-MS. | |
| 4 | Once the first coupling is complete, add the azide-modified CRBN ligand (e.g., pomalidomide-azide) (1.0 eq) to the reaction mixture. | |
| 5 | Add additional sodium ascorbate (0.3 eq) and copper(II) sulfate pentahydrate (0.1 eq). | Replenishing the catalyst may be necessary. |
| 6 | Stir at room temperature for 12-16 hours, monitoring the formation of the final PROTAC by LC-MS. | |
| 7 | Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate. | |
| 8 | Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. | |
| 9 | Purify the crude product by preparative HPLC to yield the final PROTAC. | Purity should be confirmed by analytical HPLC and the structure verified by HRMS and NMR. |
Data and Expected Outcomes
The successful synthesis of the PROTAC should be confirmed by a suite of analytical techniques.
| Analysis | Expected Outcome |
| LC-MS | A single major peak in the chromatogram with the correct mass-to-charge ratio for the final PROTAC. |
| ¹H and ¹³C NMR | Spectra consistent with the proposed structure, showing signals for the warhead, linker, and E3 ligase ligand moieties, as well as the newly formed triazole rings. |
| HRMS | High-resolution mass spectrometry should confirm the elemental composition of the molecule. |
| Purity (HPLC) | >95% purity is desirable for biological evaluation. |
The biological activity of the synthesized PROTAC would then be assessed in cell-based assays, such as Western blotting or high-content imaging, to measure the degradation of BRD4.[16][17]
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-induced protein degradation.
Conclusion
This application note provides a detailed, albeit prospective, protocol for the synthesis of PROTACs utilizing the novel, constrained linker scaffold derived from this compound. The modular "click chemistry" approach offers a versatile and efficient route to assemble these complex molecules, facilitating the exploration of structure-activity relationships in PROTAC design. The rigidity of the tetrahydrofuran core presents an intriguing design element that may enhance the formation of a productive ternary complex, a key determinant of degradation efficiency. Researchers in drug discovery and chemical biology can adapt this methodology to synthesize novel PROTACs for a wide range of protein targets.
References
-
Schapira, M., Calabrese, M. F., Bullock, A. N., & Crews, C. M. (2019). Targeted protein degradation: expanding the toolbox. Nature Reviews Drug Discovery, 18(12), 949-963. [Link]
-
Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973. [Link]
-
Zorba, A., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(3), 1271-1284. [Link]
-
Gao, H., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology, 4(12), 969-988. [Link]
-
Zhang, X., et al. (2020). General strategy using "click chemistry" for PROTAC synthesis. ResearchGate. [Link]
-
Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 598629. [Link]
-
Chen, J., et al. (2024). Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. Journal of Medicinal Chemistry. [Link]
-
Gao, H., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology. [Link]
-
Ciulli, A., et al. (2022). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry, 65(15), 10336-10353. [Link]
-
Ciulli, A., et al. (2022). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. ACS Publications. [Link]
-
Li, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 1-15. [Link]
-
Ciulli, A., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 12(1), 1-11. [Link]
-
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
-
Nencka, R., et al. (2022). Design and Synthesis of Potential STING-Degrading PROTACs via a Modular Click Chemistry Approach. Molecules, 27(19), 6537. [Link]
-
Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(11), 1239-1253. [Link]
-
Lee, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1967. [Link]
-
Wang, L., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. ACS Medicinal Chemistry Letters, 12(9), 1436-1441. [Link]
-
Ciulli, A., et al. (2018). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. Journal of Medicinal Chemistry, 61(3), 882-893. [Link]
-
Itoh, Y., et al. (2023). Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. Bioorganic & Medicinal Chemistry, 88, 117336. [Link]
-
Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
-
Ciulli, A., et al. (2022). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society, 144(33), 15128-15141. [Link]
-
Zhang, X., et al. (2023). The linkers in PROTAC design. ResearchGate. [Link]
-
Burslem, G. M., & Crews, C. M. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Cell Chemical Biology, 27(2), 110-123. [Link]
Sources
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 9. chempep.com [chempep.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 14. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Coupling of (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,4S)-Tetrahydrofuran-3,4-diamine is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its constrained, stereochemically defined tetrahydrofuran core, coupled with the presence of two nucleophilic amine groups in a trans configuration, makes it a valuable scaffold for the synthesis of complex molecules with potential biological activity.[1] Derivatives of this diamine are being explored for applications ranging from neuroprotection to the development of novel therapeutic agents. This document provides a detailed guide to the experimental protocols for the chemical coupling of its dihydrochloride salt, a common and stable form of this reagent.
The primary challenge in coupling reactions with (3R,4S)-Tetrahydrofuran-3,4-diamine lies in achieving selective mono-functionalization, as the two secondary amine groups exhibit similar reactivity. This guide will present two robust protocols for coupling this diamine: amide bond formation and reductive amination . We will delve into the rationale behind the choice of reagents and conditions, with a focus on strategies to control selectivity and ensure reaction efficiency. Furthermore, this guide will address the practical aspects of handling a dihydrochloride salt, which requires neutralization prior to or in situ during the coupling reaction.
Chemical and Physical Properties
A clear understanding of the starting material's properties is fundamental to successful experimentation.
| Property | Value |
| Chemical Name | (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride |
| Molecular Formula | C₄H₁₂Cl₂N₂O |
| Molecular Weight | 175.06 g/mol |
| CAS Number | 1033712-94-5 |
| Appearance | White to off-white solid |
| Storage | Store at room temperature in a dry, well-sealed container. The compound is hygroscopic. |
Safety and Handling
This compound is an amine salt and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[2][3]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. As the compound is hygroscopic, minimize its exposure to the atmosphere.[4][5][6][7] For weighing, consider using a glove bag or glove box with a dry atmosphere if precise measurements are critical.[5]
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
This protocol details the mono-acylation of this compound with a generic carboxylic acid using a common carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent, Hydroxybenzotriazole (HOBt).
Causality and Experimental Choices
-
Amine Salt Neutralization: The starting material is a dihydrochloride salt. The two equivalents of HCl must be neutralized to liberate the free diamine, which is the active nucleophile. A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA or Hünig's base), is used for this purpose. Two equivalents of base are required to neutralize the dihydrochloride, and an additional equivalent may be needed to facilitate the coupling reaction itself.
-
Coupling Reagents: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is susceptible to nucleophilic attack by the amine. HOBt is added to suppress side reactions and minimize racemization if the carboxylic acid has a chiral center.[8] It reacts with the O-acylisourea to form an activated ester, which is more stable and less prone to side reactions.
-
Solvent: Anhydrous aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are suitable for this reaction as they effectively dissolve the reactants and do not participate in the reaction.
-
Selective Mono-acylation: Achieving mono-acylation over di-acylation is a significant challenge. By using a slight excess of the diamine relative to the carboxylic acid and adding the activated carboxylic acid solution slowly to the diamine solution, the statistical probability of mono-acylation is increased.
Experimental Workflow
Caption: Workflow for Amide Bond Formation.
Step-by-Step Methodology
-
Preparation of the Diamine Solution:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIPEA (2.5 - 3.0 equivalents) to the solution and stir for 15-20 minutes at 0°C.
-
-
Activation of the Carboxylic Acid:
-
In a separate flame-dried flask, dissolve the carboxylic acid (1.0 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.
-
Stir the solution at room temperature for 20-30 minutes to ensure complete activation.
-
-
Coupling Reaction:
-
Slowly add the activated carboxylic acid solution dropwise to the stirring diamine solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, which will be a mixture of mono- and di-acylated products as well as unreacted diamine, can be purified by silica gel column chromatography. A gradient elution system (e.g., dichloromethane/methanol) is often effective.
-
Protocol 2: Reductive Amination
This protocol describes the coupling of this compound with an aldehyde or ketone to form a secondary or tertiary amine, respectively. This is a one-pot reaction that proceeds via an imine intermediate which is then reduced in situ.
Causality and Experimental Choices
-
Reaction Principle: Reductive amination involves the formation of an imine or iminium ion from the reaction of an amine and a carbonyl compound, followed by its reduction to an amine.[1] This method is highly efficient for forming C-N bonds.[3]
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[4][9] It is less reactive than sodium borohydride and will selectively reduce the protonated imine intermediate in the presence of the unreacted carbonyl compound.[4]
-
pH Control: The reaction is typically carried out under mildly acidic conditions. This is necessary to protonate the carbonyl group, making it more electrophilic for the initial attack by the amine, and to facilitate the dehydration step to form the imine. However, the pH should not be too low, as this would fully protonate the amine, rendering it non-nucleophilic. The use of the dihydrochloride salt of the amine itself can contribute to the acidic environment.
-
Solvent: A non-protic solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) is commonly used.
Experimental Workflow
Caption: Workflow for Reductive Amination.
Step-by-Step Methodology
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 equivalent), the aldehyde or ketone (2.2 equivalents), and anhydrous Dichloromethane (DCM).
-
Add DIPEA (2.2 equivalents) to neutralize the hydrochloride salts. Stir the mixture at room temperature for 1 hour.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 equivalents) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of DCM and methanol.
-
Data Analysis and Expected Results
The success of the coupling reactions should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): A simple and rapid method to monitor the progress of the reaction. The product should have a different Rf value compared to the starting materials.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and to confirm the formation of the new amide or C-N bond.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete neutralization of the diamine salt.- Inactive coupling reagents.- Insufficient reaction time or temperature. | - Ensure the correct stoichiometry of the base is used.- Use fresh, high-quality coupling reagents.- Extend the reaction time and/or gently heat the reaction mixture. |
| Formation of di-substituted product | - Stoichiometry of reactants favors di-substitution. | - Use an excess of the diamine.- Add the coupling partner (activated acid or carbonyl) slowly to the diamine solution. |
| Difficult purification | - Product is highly polar and water-soluble. | - Use a more polar solvent system for extraction (e.g., a mixture of chloroform and isopropanol).- Consider reverse-phase chromatography for purification. |
Conclusion
The coupling of this compound is a versatile method for the synthesis of novel, stereochemically defined molecules. The protocols for amide bond formation and reductive amination presented here provide a solid foundation for researchers. Careful control of stoichiometry and reaction conditions is paramount to achieving the desired mono-substituted products. These methods open the door to the creation of a wide array of derivatives for applications in drug discovery and materials science.
References
-
EPO Patent 1115739. (2009). Auxiliary for amide bond formation. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Organic Chemistry Tutor. (2021, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
-
IOC 40. (2022, April 29). Reductive Amination & Amide Synthesis [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
-
Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. Retrieved from [Link]
-
Callon, C., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1395. Retrieved from [Link]
-
Carl ROTH. (n.d.). Tetrahydrofuran - Safety Data Sheet. Retrieved from [Link]
-
Sciencemadness.org. (2007, October 11). drying the water out of hygroscopic crystals. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. US20220055984A1 - Method for producing amide - Google Patents [patents.google.com]
- 8. Amide Synthesis [fishersci.dk]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Step-by-step guide to incorporating chiral linkers into PROTACs
An In-Depth Guide to the Rational Design and Application of Chiral Linkers in Proteolysis-Targeting Chimeras (PROTACs)
Abstract
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2][3] While significant focus has been placed on the protein-binding ligands, it is now unequivocally clear that the linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[3][4][5][6] This application note provides a detailed guide for researchers on the strategic incorporation of chirality into PROTAC linkers. We delve into the mechanistic rationale, synthetic strategies, and essential characterization protocols to harness stereochemistry as a powerful tool for optimizing PROTAC performance.
The Central Role of the Linker and the Rationale for Chirality
A PROTAC's mechanism of action relies on its ability to form a productive ternary complex, bringing the target protein of interest (POI) and an E3 ligase into proximity to facilitate ubiquitination and subsequent degradation by the 26S proteasome.[1] The linker's length, composition, and geometry are paramount in governing the formation and stability of this crucial ternary complex.[7][8]
The introduction of a chiral center within the linker imposes a defined three-dimensional structure. This stereochemical constraint can profoundly influence the PROTAC's ability to orient the two bound proteins, affecting the intricate network of protein-protein and protein-PROTAC interactions that stabilize the ternary assembly.[9][10]
Key Advantages of Incorporating Chiral Linkers:
-
Enhanced Ternary Complex Cooperativity: The formation of a stable ternary complex is often driven by favorable protein-protein interactions induced by the PROTAC. A specific stereoisomer may present the two proteins in an optimal orientation, creating new favorable contacts and leading to positive cooperativity (α > 1), where the binding of the second protein is enhanced after the first is bound.[9][11] This translates to a more stable and longer-lived complex.
-
Improved Degradation Potency and Efficacy: A more stable and productive ternary complex directly correlates with more efficient ubiquitination, leading to lower DC₅₀ (half-maximal degradation concentration) values and a higher Dₘₐₓ (maximum degradation level).
-
Increased Target Selectivity: Subtle conformational differences induced by linker stereoisomers can be exploited to achieve selectivity between highly homologous proteins or different protein family members. For instance, a linker that perfectly orients an E3 ligase for ubiquitin transfer to Target A may create steric clashes or an unproductive geometry for Target B.[7][12]
-
Modulation of Physicochemical Properties: The overall shape of a molecule influences its properties. Chiral centers can affect a PROTAC's solubility, membrane permeability, and metabolic stability, which are critical parameters for drug development.[13]
Figure 1: Impact of Linker Chirality. This diagram illustrates how different stereoisomers of a PROTAC can lead to distinct ternary complex conformations. The correct isomer (left) facilitates favorable protein-protein interactions (PPIs) for efficient degradation, while the incorrect isomer (right) may cause steric hindrance, preventing a productive complex.
Design and Synthesis of Chiral PROTACs
A systematic approach is required to explore the impact of linker chirality, combining rational design with versatile synthetic strategies.
Design Principles
-
Computational Modeling: Before embarking on synthesis, computational tools can provide valuable insights. Structure-based modeling using programs like Rosetta can predict how different stereoisomers might dock and influence the geometry of the ternary complex.[10][14] This can help prioritize which enantiomer is more likely to be active, saving significant synthetic effort.
-
Scaffold Selection: The most common approach is to introduce a chiral center into a known, effective achiral linker scaffold, such as a polyethylene glycol (PEG) or alkyl chain.[4][12] This allows for a direct comparison of the stereoisomers' effects.
-
Exit Vector Analysis: The points at which the linker attaches to the warhead and E3 ligase ligand are critical.[12] The spatial relationship between these "exit vectors" dictates the optimal geometry and length of the linker, and therefore, the ideal placement of a chiral center.
Synthetic Strategies
The synthesis of chiral PROTACs generally involves preparing a chiral linker and then coupling it to the two ligands. Solid-phase synthesis is often preferred as it facilitates purification and allows for the parallel synthesis of a PROTAC library.[15][16][17]
Figure 2: Solid-Phase PROTAC Synthesis Workflow. A generalized workflow for synthesizing chiral PROTACs using solid-phase chemistry, enabling efficient construction and purification.
Protocol 1: Solid-Phase Synthesis of a Diastereomeric PROTAC Pair
This protocol describes a general method to synthesize a pair of PROTACs differing only in the stereochemistry of a single chiral center within the linker.
Materials:
-
Rink Amide resin
-
E3 ligase ligand with a carboxylic acid handle (e.g., 4-carboxy-pomalidomide)
-
Fmoc-(R)-2-amino-PEG-acid and Fmoc-(S)-2-amino-PEG-acid (example chiral linkers)
-
Warhead ligand with a primary amine handle
-
Coupling reagents: HATU, HOBt
-
Base: DIPEA
-
Deprotection reagent: 20% Piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Solvents: DMF, DCM
-
HPLC for purification
Procedure:
-
Resin Swelling & Ligand Loading:
-
Swell Rink Amide resin in DMF for 1 hour.
-
In a separate vessel, pre-activate the E3 ligase ligand (1.5 eq) with HATU/HOBt (1.5 eq) and DIPEA (3 eq) in DMF for 15 minutes.
-
Add the activated ligand solution to the resin and shake at room temperature for 4 hours.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Chiral Linker Coupling (Perform in two separate reaction vessels):
-
Vessel A: Pre-activate Fmoc-(R)-2-amino-PEG-acid (1.5 eq) with HATU/HOBt and DIPEA. Add to the resin and shake for 2 hours.
-
Vessel B: Pre-activate Fmoc-(S)-2-amino-PEG-acid (1.5 eq) with HATU/HOBt and DIPEA. Add to the resin and shake for 2 hours.
-
For both vessels, wash the resin as in step 1.
-
-
Final Fmoc Deprotection:
-
Repeat step 2 for both reaction vessels.
-
-
Warhead Coupling:
-
Pre-activate the warhead ligand (which should have a carboxylic acid handle for this scheme) (1.5 eq) and couple it to the deprotected linker on the resin in each vessel, as described in step 3.
-
Wash the resin thoroughly as in step 1.
-
-
Cleavage and Purification:
-
Wash the final resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude PROTAC in cold diethyl ether.
-
Centrifuge to pellet the crude product, decant the ether, and air-dry the pellet.
-
Dissolve the crude product in DMSO/water and purify by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC diastereomers.
-
Characterization and Evaluation of Chiral PROTACs
Rigorous characterization is essential to validate the synthesis and to understand the structure-activity relationship (SAR) imparted by the chiral center.
Figure 3: Comprehensive Chiral PROTAC Evaluation Workflow. A step-by-step flowchart for the characterization of chiral PROTACs, from initial analytical validation to detailed biophysical and cellular profiling.
Analytical Characterization
Before any biological testing, the identity, purity, and stereochemical integrity of the synthesized PROTACs must be confirmed.
Protocol 2: Chiral Purity Analysis by HPLC/SFC
Objective: To confirm the enantiomeric excess (e.e.) of the final PROTACs and ensure no racemization occurred during synthesis.
Instrumentation: HPLC or SFC system with a chiral column.
Procedure:
-
Column Selection: Choose a chiral stationary phase (CSP) known to be effective for the class of molecule. Polysaccharide-based columns (e.g., Chiralpak IA, IB, etc.) are a common starting point.[18]
-
Method Development:
-
First, analyze a 1:1 racemic mixture of the two synthesized PROTACs (or a key chiral intermediate if the final PROTACs are diastereomers).
-
Screen different mobile phases (e.g., hexane/isopropanol for normal phase HPLC; CO₂/methanol for SFC) to achieve baseline separation of the two stereoisomers.[19][20]
-
Optimize flow rate and temperature to improve resolution and peak shape.
-
-
Sample Analysis:
-
Inject each purified PROTAC isomer individually using the optimized method.
-
Confirm that each sample elutes as a single peak at the retention time corresponding to one of the peaks in the racemic mixture.
-
Calculate the enantiomeric or diastereomeric purity by integrating the peak areas. A successful synthesis should yield >98% purity for each isomer.
-
Biophysical and Cellular Evaluation
The goal of these assays is to link the defined stereochemistry to a functional outcome.
Protocol 3: Target Degradation by Western Blot
Objective: To determine the DC₅₀ and Dₘₐₓ for each PROTAC stereoisomer in a relevant cell line.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of each PROTAC stereoisomer (e.g., from 1 µM down to 1 pM) in cell culture media. Include a vehicle control (e.g., 0.1% DMSO).
-
Treat the cells with the PROTAC dilutions and incubate for a standard duration (e.g., 18 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the total protein concentration of each sample using a BCA or Bradford assay to ensure equal loading.
-
-
Western Blotting:
-
Load equal amounts of total protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to normalize for loading differences.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detector.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using software like ImageJ.
-
Normalize the target protein signal to the loading control signal for each lane.
-
Plot the normalized target protein level against the log of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values for each stereoisomer.
-
Data Summary and Interpretation
The data from all characterization steps should be compiled to build a complete picture of the stereochemistry's impact.
| Parameter | PROTAC Isomer (R) | PROTAC Isomer (S) | Rationale |
| Chiral Purity (e.e.) | >99% | >99% | Confirms stereochemical integrity of the final compounds. |
| Target Binding (Kd, nM) | 50 | 55 | Binary binding to the target is often unaffected by linker chirality. |
| E3 Ligase Binding (Kd, nM) | 120 | 110 | Binary binding to the E3 ligase is often unaffected by linker chirality. |
| Ternary Cooperativity (α) | 1.2 | 15.5 | A high α-value for the S-isomer indicates it promotes favorable PPIs.[11] |
| Cellular DC₅₀ (nM) | 850 | 25 | The enhanced cooperativity translates directly to improved cellular potency. |
| Cellular Dₘₐₓ (%) | 40% | >95% | The S-isomer achieves near-complete degradation of the target protein. |
Conclusion and Outlook
The strategic incorporation of chiral centers into PROTAC linkers is a powerful and increasingly essential strategy for optimizing degrader performance. As demonstrated, a single stereochemical change can transform a moderately active molecule into a highly potent and efficient degrader by profoundly influencing the stability of the ternary complex. The protocols and workflows outlined in this guide provide a robust framework for the rational design, synthesis, and comprehensive evaluation of chiral PROTACs.
Future advancements will likely involve the development of novel chiral scaffolds beyond simple alkyl or PEG chains and the integration of more sophisticated computational models to accurately predict the conformational preferences of chiral linkers within the ternary complex.[7][8] By treating stereochemistry as a key design element, researchers can unlock new levels of potency and selectivity, accelerating the development of next-generation targeted protein degraders.
References
-
Park, K-S., et al. Binding parameters influence ternary complex formation. ResearchGate. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]
-
Ciulli, A., et al. (2020). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. Nature Communications. [Link]
-
Baud, M. G. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]
-
Ciulli, A. (2020). Mechanistic and Structural Features of PROTAC Ternary Complexes. Springer Link. [Link]
-
Borsari, C., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
MDPI. (2024). Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs. MDPI. [Link]
-
ResearchGate. (2023). N-Heterocycle based Degraders (PROTACs) Manifesting Anticancer Efficacy: Recent Advances. ResearchGate. [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
-
Gray, J. J., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC - NIH. [Link]
-
Royal Society of Chemistry. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Royal Society of Chemistry. [Link]
-
PubMed. (2023). Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. PubMed. [Link]
-
Royal Society of Chemistry. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. PMC - NIH. [Link]
-
ResearchGate. (2024). Case studies. The PROTACs and generated linkers for BRD4-PROTAC-VHL by... ResearchGate. [Link]
-
ResearchGate. (2024). Computational modeling of ternary complex a Overlay of ternary complex crystal structures (PDB IDs. ResearchGate. [Link]
-
Journal of the American Chemical Society. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate. [Link]
-
ResearchGate. Identification and Characterization of Von Hippel-Lindau-Recruiting Proteolysis Targeting Chimeras (PROTACs) of TANK-Binding Kinase 1. ResearchGate. [Link]
-
Wikipedia. Chiral analysis. Wikipedia. [Link]
-
PubMed. (2017). A New Methodology for Incorporating Chiral Linkers into Stapled Peptides. PubMed. [Link]
-
ChemRxiv. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]
-
ResearchGate. Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]
-
Borsari, C., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
PubMed. (2022). Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686. PubMed. [Link]
-
Wikipedia. Proteolysis targeting chimera. Wikipedia. [Link]
-
Semantic Scholar. Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. Semantic Scholar. [Link]
Sources
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. explorationpub.com [explorationpub.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Chiral analysis - Wikipedia [en.wikipedia.org]
- 19. Research Strategy of Chiral PROTACs in Discovery Stage Based on Analysis Platforms of UPCC-MS/MS and UPLC-MS/MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
Application Notes & Protocols: The Strategic Incorporation of (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride in the Synthesis of Next-Generation BET Degraders
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Within this field, Proteolysis Targeting Chimeras (PROTACs) represent a leading strategy. These heterobifunctional molecules induce the degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system. The design of a PROTAC is a tripartite challenge, balancing the properties of a target-binding warhead, an E3 ligase-recruiting ligand, and the connecting linker. The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, dictating the geometry of the ternary complex and influencing crucial physicochemical properties. This guide provides an in-depth exploration of (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride, a sophisticated building block for linker synthesis, in the context of creating potent and selective Bromodomain and Extra-Terminal (BET) protein degraders.
Foundational Concepts: BET Proteins and the Rationale for Degradation
The BET family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a pivotal role in regulating gene transcription.[] By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific gene promoters, including key oncogenes like c-Myc.[2] Their overactivity is strongly implicated in various cancers and inflammatory diseases, making them a high-priority therapeutic target.[][3]
While small-molecule inhibitors of BET proteins (BETi), such as JQ1, have shown promise, they operate via an occupancy-driven model, requiring sustained high concentrations to be effective. This can lead to off-target effects and the development of resistance.[2]
PROTAC-mediated degradation offers a superior alternative. By physically eliminating the target protein, BET degraders can achieve a more profound, durable, and potent biological effect, often at sub-stoichiometric concentrations due to their catalytic mode of action.[2][4] This event-driven pharmacology can overcome resistance mechanisms associated with traditional inhibitors.[5]
The PROTAC Mechanism of Action
A PROTAC molecule consists of three key components:
-
Warhead: Binds to the protein of interest (POI), in this case, a BET protein.
-
E3 Ligase Ligand: Recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[6][7]
-
Linker: Covalently connects the warhead and the E3 ligase ligand.[8]
The PROTAC facilitates the formation of a ternary complex between the BET protein and the E3 ligase, which then tags the BET protein with ubiquitin.[9] This polyubiquitin chain acts as a signal for the proteasome to recognize and destroy the target protein.[8][9]
Figure 1: The catalytic cycle of a BET PROTAC. The molecule brings the target BET protein and an E3 ligase together, leading to ubiquitination and subsequent proteasomal degradation.
The Linker as a Design Hub: Introducing (3R,4S)-Tetrahydrofuran-3,4-diamine
Historically, linkers were simple alkyl or polyethylene glycol (PEG) chains.[10] However, extensive research has demonstrated that the linker's structure, length, and rigidity profoundly impact PROTAC activity.[11][12] An optimized linker pre-organizes the binding partners, stabilizing the often-unfavorable protein-protein interactions within the ternary complex.[13]
This compound is an advanced linker building block that offers distinct advantages over flexible chain linkers:
-
Stereochemical Definition: The fixed trans configuration of the two amine groups on the tetrahydrofuran (THF) ring provides a well-defined exit vector. This reduces the conformational entropy of the linker, potentially lowering the energetic barrier to forming a productive ternary complex.
-
Optimal Rigidity and Spacing: The THF scaffold introduces a degree of rigidity that is absent in simple aliphatic chains. This structural constraint can prevent non-productive binding modes and help achieve the precise spatial orientation required for efficient ubiquitin transfer.[11][14]
-
Enhanced Physicochemical Properties: PROTACs are often large molecules that violate traditional drug-like property rules, leading to poor solubility and cell permeability.[12][15] The ether oxygen within the THF ring acts as a hydrogen bond acceptor, improving the overall hydrophilicity and potentially enhancing the molecule's solubility and permeability profile.
-
Versatile Synthetic Handles: The two primary amine groups serve as ideal, nucleophilic attachment points for facile and modular synthesis via robust amide bond formation.
| Property | This compound |
| CAS Number | 1033712-94-5[16] |
| Molecular Formula | C₄H₁₂Cl₂N₂O[17][18] |
| Molecular Weight | 175.06 g/mol [16][18] |
| Key Features | Stereochemically defined, semi-rigid, hydrophilic core |
| Functionality | Dual primary amine handles for sequential coupling |
Table 1: Key Properties of the Linker Building Block.
Experimental Protocols: Synthesis of a BET Degrader
This section details a representative, step-by-step protocol for synthesizing a BET degrader using this compound. The synthesis employs a standard strategy involving sequential amide couplings.
Required Starting Materials:
-
This compound
-
A BET inhibitor "warhead" with a carboxylic acid handle (e.g., a JQ1 derivative, hereafter JQ1-COOH )
-
An E3 ligase ligand with a carboxylic acid handle (e.g., a pomalidomide derivative, hereafter Pomalidomide-COOH )
-
Di-tert-butyl dicarbonate (Boc₂O)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
Standard laboratory solvents (DMF, DCM, Dioxane, Water) and reagents for workup and purification.
Figure 2: General synthetic workflow for the construction of a BET degrader utilizing the diamine linker.
Protocol 1: Mono-Boc Protection of the Diamine Linker
Causality: This initial step is crucial for achieving selective functionalization. By protecting one of the two equivalent amine groups with a tert-butyloxycarbonyl (Boc) group, we ensure that the subsequent coupling reactions occur at only one end of the linker, enabling a controlled, stepwise assembly of the PROTAC.
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of Dioxane and Water, add sodium bicarbonate (NaHCO₃, 3.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in Dioxane dropwise over 30 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the Dioxane.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the mono-Boc protected diamine as a white solid.
-
Protocol 2: Coupling with BET Inhibitor (JQ1-COOH)
Causality: This step forms the first amide bond, attaching the BET-targeting warhead to the linker. HATU is an efficient peptide coupling reagent that activates the carboxylic acid, facilitating its reaction with the free primary amine of the mono-protected linker. DIPEA is used as a non-nucleophilic base to neutralize the ammonium salts formed during the reaction.
-
Reaction Setup:
-
Dissolve JQ1-COOH (1.0 eq), the mono-Boc protected linker from Protocol 1 (1.1 eq), and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) dropwise.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor for the formation of the product by LC-MS.
-
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the JQ1-Linker(Boc) intermediate.
-
Protocol 3: Boc Deprotection
Causality: The acid-labile Boc group is removed to reveal the second primary amine, which will serve as the attachment point for the E3 ligase ligand in the final coupling step.
-
Reaction Setup:
-
Dissolve the JQ1-Linker(Boc) intermediate (1.0 eq) in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA, 10-20 eq, typically 20% v/v).
-
-
Reaction Monitoring:
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor by LC-MS until the starting material is fully consumed.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM or toluene (3x) to remove residual TFA.
-
The resulting TFA salt of the amine (JQ1-Linker-NH₂) is often used directly in the next step without further purification.
-
Protocol 4: Coupling with E3 Ligase Ligand (Pomalidomide-COOH)
Causality: This final coupling step completes the heterobifunctional molecule by attaching the E3 ligase-recruiting moiety. The reaction conditions are similar to the first coupling, forming the second amide bond.
-
Reaction Setup:
-
Dissolve the crude JQ1-Linker-NH₂ TFA salt (1.0 eq), Pomalidomide-COOH (1.0 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add DIPEA (4.0-5.0 eq, to neutralize both the TFA salt and the acid formed during coupling) dropwise.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor by LC-MS.
-
-
Workup and Purification:
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final product by preparative reverse-phase HPLC to achieve high purity (>95%).
-
-
Characterization:
-
Confirm the structure and identity of the final BET degrader by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy.
-
| Step | Product | Expected Yield | Purity Target (Post-Purification) |
| 1 | Mono-Boc-(3R,4S)-Tetrahydrofuran-3,4-diamine | 50-70% | >95% |
| 2 | JQ1-Linker(Boc) | 60-80% | >95% |
| 3 | JQ1-Linker-NH₂ (TFA Salt) | >95% (crude) | Used directly |
| 4 | Final BET Degrader | 40-60% | >98% (by HPLC) |
Table 2: Summary of Synthetic Steps and Expected Outcomes.
Conclusion and Future Outlook
The rational design of PROTAC linkers is paramount to unlocking the full potential of targeted protein degradation. This compound represents a valuable tool for medicinal chemists, providing a structurally defined, semi-rigid scaffold that can impart favorable geometric and physicochemical properties to the final degrader. The protocols outlined herein provide a robust and reproducible pathway for the synthesis of novel BET degraders. By moving beyond simple, flexible linkers and embracing more sophisticated, conformationally constrained building blocks, researchers can fine-tune the delicate interplay of interactions required for potent and selective protein degradation, paving the way for the next generation of therapeutics.
References
-
Aladdin Scientific Corporation. This compound Product Details. [Link]
-
Raina, K., Lu, J., Qian, Y., Altieri, M., Gordon, D., Rossi, A. M., Wang, J., Chen, X., Dong, H., & Crews, C. M. (2016). Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression. Journal of Medicinal Chemistry, 61(2), 462–481. [Link]
-
The Bumbling Biochemist. (2022). Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs). YouTube. [Link]
-
Zhu, Y., Yuan, Y., & Wang, F. (2011). [Characteristics of tetrahydrofuran degradation by Pseudomonas oleovorans DT4]. Wei sheng wu xue bao = Acta microbiologica Sinica, 51(2), 221–226. [Link]
-
ResearchGate. (2011). [Characteristics of tetrahydrofuran degradation by Pseudomonas oleovorans DT4]. [Link]
-
Sun, T., Zhao, Y., Li, C., Liu, Y., Zhang, Y., & Shen, Y. (2023). Design, synthesis, and biological evaluation of BRD4 degraders. Bioorganic & Medicinal Chemistry, 78, 117144. [Link]
-
Troup, R. I., & Scott, J. S. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1126–1147. [Link]
-
Bhardwaj, G., Fowles, J. S., & Kumar, S. (2018). Novel BET protein Proteolysis Targeting Chimera (BET-PROTAC) exerts superior lethal activity than Bromodomain Inhibitor (BETi) against post-myeloproliferative Neoplasm (MPN) Secondary (s) AML Cells. Blood, 132(Supplement 1), 2822. [Link]
-
Scott, D. E., & Ciulli, A. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. ChemRxiv. [Link]
-
Shcherbakov, D. S., & Varfolomeev, S. D. (2020). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery, 15(12), 1449–1460. [Link]
-
Shcherbakov, D., & Varfolomeev, S. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]
-
Ishida, T., & Ciulli, A. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(1), 154–172. [Link]
-
Wikipedia contributors. (2024). Ubiquitin ligase. Wikipedia. [Link]
-
Gabr, M. T. (2021). Classification of most common linkers used in PROTAC design based on their chemical structures. ResearchGate. [Link]
-
Cresset Group. (2024). Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases. [Link]
-
Nomura, D. K., & Maimone, T. J. (2021). Discovery of E3 Ligase Ligands for Target Protein Degradation. Annual Review of Cancer Biology, 5(1), 337–353. [Link]
-
Nomura Research Group. (2021). Ligandability of E3 Ligases for Targeted Protein Degradation Applications. [Link]
-
Daye, K. J., Groff, J. C., Kirpekar, A. C., & Mazumder, R. (2003). High efficiency degradation of tetrahydrofuran (THF) using a membrane bioreactor: identification of THF-degrading cultures of Pseudonocardia sp. strain M1 and Rhodococcus ruber isolate M2. Journal of Industrial Microbiology & Biotechnology, 30(12), 705–714. [Link]
-
ResearchGate. (2021). Discovery of E3 Ligase Ligands for Target Protein Degradation. [Link]
-
Li, Y., Wu, Q., & Zhou, Y. (2020). PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis. ResearchGate. [Link]
-
Li, Y., Wu, Q., Zhou, Y., Liu, B., & Liu, J. (2020). Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells. Frontiers in Oncology, 10, 595701. [Link]
-
ACS Publications. (2022). E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. [Link]
Sources
- 2. Novel BET protein Proteolysis Targeting Chimera (BET-PROTAC) exerts superior lethal activity than Bromodomain Inhibitor (BETi) against post-myeloproliferative Neoplasm (MPN) Secondary (s) AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 7. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 8. cresset-group.com [cresset-group.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. labsolu.ca [labsolu.ca]
- 17. labcompare.com [labcompare.com]
- 18. This compound|BLD Pharm [bldpharm.com]
Application Notes & Protocols: The Strategic Use of (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride in Kinase Degrader Development
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, moving beyond simple occupancy-driven inhibition to achieve the complete removal of disease-causing proteins.[1] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system (UPS) to induce degradation.[2][3][4] The linker component of a PROTAC is not merely a spacer but a critical determinant of the molecule's efficacy, influencing everything from ternary complex stability to pharmacokinetic properties.[5][6] This guide provides an in-depth exploration of (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride, a chiral scaffold that offers a unique solution for linker design in the development of potent and selective kinase degraders. We present its strategic application, synthetic protocols, and methods for biochemical and cellular characterization.
The Dawn of a New Pharmacological Paradigm: Targeted Protein Degradation
Traditional pharmacology has largely focused on developing inhibitors that block the function of a target protein by binding to its active site.[7] This "occupancy-driven" model, while successful, has limitations. It often requires high drug concentrations for sustained target engagement and is ineffective against non-enzymatic or "undruggable" targets like scaffolding proteins.[3][7]
Targeted Protein Degradation, particularly via PROTACs, offers an "event-driven" alternative.[7] A single PROTAC molecule can catalytically induce the degradation of multiple target protein molecules, enabling potent effects at substoichiometric concentrations.[3][4] This approach not only expands the druggable proteome but can also overcome resistance mechanisms associated with traditional inhibitors.[2][8]
The PROTAC Mechanism of Action
PROTACs are comprised of three distinct components: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects them.[9][10]
The process unfolds in a catalytic cycle:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target kinase and an E3 ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)), forming a key ternary complex.[3][11]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of the target kinase.[3][]
-
Proteasomal Degradation: The polyubiquitinated kinase is recognized and degraded by the 26S proteasome.[2][11]
-
Recycling: The PROTAC is then released and can engage another target protein molecule, restarting the cycle.[3][11]
The Critical Role of the Linker: Introducing a Chiral Scaffold
While the warhead and anchor provide specificity, the linker is the key to optimizing a PROTAC's performance. Its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex, which is paramount for efficient ubiquitination.[5][6][13] Early PROTACs often utilized flexible alkyl or PEG chains, but the field is increasingly moving towards more rigid and defined structures to improve physicochemical properties and reduce the entropic penalty of forming the ternary complex.[5][13]
This compound is an advanced building block for this purpose.[14][15]
Key Advantages:
-
Stereochemical Control: The fixed trans configuration of the two amine groups on the tetrahydrofuran ring provides a well-defined three-dimensional structure. This pre-organization can facilitate a more favorable orientation between the kinase and the E3 ligase, enhancing ternary complex stability.
-
Improved Physicochemical Properties: The tetrahydrofuran core can improve properties like solubility compared to purely aliphatic linkers, while avoiding the potential metabolic liabilities of longer PEG chains.
-
Tunable Exit Vectors: The diamine functionality provides two distinct points for synthetic elaboration, allowing for the controlled and directional attachment of the warhead and E3 ligase ligand.
The use of such chiral diamine scaffolds is a cornerstone of modern biomimetic asymmetric catalysis and can be powerfully applied to the rational design of degraders.[16]
Application Protocols
The following protocols provide a comprehensive workflow for the synthesis and evaluation of a model kinase degrader incorporating the (3R,4S)-tetrahydrofuran-3,4-diamine scaffold.
Protocol 1: Synthesis of a Model BTK Kinase Degrader
This protocol outlines the synthesis of a Bruton's tyrosine kinase (BTK) degrader by coupling a BTK inhibitor warhead (derived from ibrutinib) and a Cereblon (CRBN) anchor (pomalidomide) to the (3R,4S)-tetrahydrofuran-3,4-diamine core. This modular approach is common in PROTAC synthesis.[17]
Materials:
-
(3R,4S)-1-(tert-butoxycarbonyl)tetrahydrofuran-3,4-diamine
-
BTK warhead with a carboxylic acid handle (e.g., a derivative of ibrutinib)
-
Pomalidomide derivative with a carboxylic acid handle
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane), DMF (Dimethylformamide)
-
Standard glassware, magnetic stirrer, purification equipment (e.g., flash chromatography system, HPLC)
Methodology:
-
Step 1: Coupling of Warhead to Scaffold a. Dissolve the BTK warhead (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. b. Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature. c. Add a solution of mono-Boc protected (3R,4S)-tetrahydrofuran-3,4-diamine (1.05 eq) in DMF. d. Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS. e. Upon completion, quench the reaction with water and extract the product with ethyl acetate. f. Purify the crude product by flash column chromatography to yield the Warhead-Scaffold conjugate.
-
Step 2: Boc Deprotection a. Dissolve the purified conjugate from Step 1 in DCM. b. Add a 20% solution of TFA in DCM and stir at room temperature for 1-2 hours. c. Monitor the reaction for the disappearance of the starting material. d. Evaporate the solvent and TFA under reduced pressure to obtain the deprotected amine intermediate, which can be used directly in the next step.
-
Step 3: Final Coupling to CRBN Anchor a. In a separate flask, dissolve the pomalidomide derivative (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. b. Add DIPEA (2.5 eq) and stir for 5 minutes. c. Add the deprotected intermediate from Step 2, redissolved in a small amount of DMF. d. Stir the reaction at room temperature overnight. e. Work up the reaction as described in Step 1e. f. Purify the final PROTAC molecule using preparative HPLC to obtain the desired product with >95% purity. Characterize by LC-MS and NMR.
Protocol 2: In Vitro Characterization via Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique to measure the binding kinetics and affinity of the degrader to its individual targets and to confirm the formation of the ternary complex.[18][19]
Objective: To determine the binding affinity (KD) of the synthesized degrader for BTK and CRBN independently.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human BTK protein
-
Recombinant human CRBN-DDB1 complex
-
Synthesized BTK degrader
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Protein Immobilization: a. Activate the surface of a CM5 sensor chip with a 1:1 mixture of EDC/NHS. b. Covalently immobilize the target protein (e.g., BTK) to one flow cell and the E3 ligase complex (CRBN-DDB1) to another flow cell via standard amine coupling. A reference flow cell should be activated and blocked without protein. c. Deactivate remaining active esters with ethanolamine.
-
Binary Interaction Analysis: a. Prepare a dilution series of the BTK degrader in running buffer (e.g., 0.1 nM to 1 µM). b. Inject the degrader solutions over the flow cells at a constant flow rate, starting with the lowest concentration. c. Monitor the binding response (in Response Units, RU) in real-time to generate a sensorgram.[20] d. After each injection, regenerate the sensor surface with a mild buffer to remove the bound degrader. e. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[18][21]
| Compound | Target | KD (nM) |
| Model BTK Degrader | BTK | 15.2 |
| Model BTK Degrader | CRBN-DDB1 | 180.5 |
| Ibrutinib (Control) | BTK | 2.5 |
| Pomalidomide (Control) | CRBN-DDB1 | 250.0 |
Protocol 3: Cellular Evaluation of Kinase Degradation by Western Blot
Western blotting is the gold-standard method to visually confirm and quantify the reduction of target protein levels within cells.
Objective: To determine the dose-dependent degradation of BTK in a relevant cell line (e.g., TMD8, a lymphoma cell line) after treatment with the synthesized degrader.
Materials:
-
TMD8 cells
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
BTK Degrader and controls (e.g., DMSO vehicle, warhead-only inhibitor)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-BTK, Mouse anti-β-Actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
ECL (Enhanced Chemiluminescence) substrate
Methodology:
-
Cell Treatment: a. Seed TMD8 cells in 6-well plates and allow them to adhere/stabilize. b. Treat cells with increasing concentrations of the BTK degrader (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours. c. Include essential controls: DMSO (vehicle), warhead-only inhibitor (to show degradation is not due to inhibition), and co-treatment with the degrader and MG132 (to confirm degradation is proteasome-dependent).
-
Lysate Preparation: a. Harvest cells and wash with ice-cold PBS.[24] b. Lyse the cell pellet in ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors.[24] c. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein lysate.
-
Western Blotting: a. Determine protein concentration of each lysate using a BCA assay. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies (anti-BTK and anti-β-Actin) overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour. g. Wash again, then apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: a. Perform densitometry analysis on the bands to quantify protein levels. b. Normalize the BTK band intensity to the corresponding β-Actin band intensity. c. Plot the normalized BTK levels against the degrader concentration to determine the DC50 (concentration at which 50% degradation is achieved).
| Treatment Concentration (nM) | Normalized BTK Level (%) |
| 0 (DMSO) | 100 |
| 1 | 85 |
| 10 | 48 |
| 100 | 12 |
| 1000 | <5 |
| 100 + MG132 | 92 |
Conclusion and Future Perspectives
The rational design of PROTAC linkers is a critical frontier in the field of Targeted Protein Degradation. Scaffolds like this compound provide a powerful tool for medicinal chemists, offering stereochemical rigidity and defined exit vectors that can significantly enhance the potency and drug-like properties of kinase degraders. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating these next-generation therapeutics. As our understanding of the structural biology of ternary complexes deepens, the use of such sophisticated, non-traditional linkers will undoubtedly become central to developing highly selective and potent protein degraders for a wide range of human diseases.
References
-
Wikipedia. Proteolysis targeting chimera. [Link]
- Mouton, C., et al. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing the Science of Drug Discovery.
-
Drug Discovery News. (2025). What are PROTACs? Mechanisms, advantages, and challenges. [Link]
-
ResearchGate. The PROTACs mechanism of action—PROTAC promotes the simultaneous and.... [Link]
-
Oreate AI Blog. (2026). Targeted Protein Degradation Technology: Mechanism of Action and Application Prospects of PROTAC. [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. [Link]
-
SciSpace. One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. [Link]
-
The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. [Link]
-
PubMed Central. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader. [Link]
-
Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. [Link]
-
Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. [Link]
-
MDPI. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?. [Link]
-
PubMed. Protein-Ligand Interactions Using SPR Systems. [Link]
-
Gifford Bioscience. SPR (Biacore) Assay. [Link]
-
PubMed. Protein Ligand Interactions Using Surface Plasmon Resonance. [Link]
-
MDPI. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. [Link]
-
RSC Publishing. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. [Link]
-
2BScientific. Ten Tips for Successful Westerns. [Link]
-
ResearchGate. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. [Link]
-
PubMed Central. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders. [Link]
-
Bio-Techne. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. [Link]
-
MDPI. (2023). Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. [Link]
-
Creative Biolabs. Protein Kinase Ligand Design Services. [Link]
-
NIH. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. [Link]
-
Journal of the American Chemical Society. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. [Link]
-
PubMed Central. Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
Enamine Germany. Linkers. [Link]
-
PubMed Central. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. [Link]
-
MySkinRecipes. This compound. [Link]
-
PubMed Central. (2022). Targeted protein degradation: mechanisms, strategies and application. [Link]
-
ResearchGate. Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. [Link]
-
Chemical Society Reviews (RSC Publishing). (2022). Applications of covalent chemistry in targeted protein degradation. [Link]
-
PubMed Central. (2025). Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions. [Link]
-
RSC Publishing. The application of targeted protein degradation technologies to G protein-coupled receptors. [Link]
-
PubMed Central. Degraders: The Ultimate Weapon Against Amplified Driver Kinases in Cancer. [Link]
-
PubMed Central. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. [Link]
- Google Patents.
Sources
- 1. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.de [enamine.de]
- 7. Targeted Protein Degradation Technology: Mechanism of Action and Application Prospects of PROTAC - Oreate AI Blog [oreateai.com]
- 8. Degraders: The Ultimate Weapon Against Amplified Driver Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 13. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labsolu.ca [labsolu.ca]
- 15. CAS 1033712-94-5 | this compound - Synblock [synblock.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. criver.com [criver.com]
- 19. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 20. affiniteinstruments.com [affiniteinstruments.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 23. 2bscientific.com [2bscientific.com]
- 24. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - CH [thermofisher.com]
Chiral HPLC Method for the Enantiomeric Purity Determination of (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride
Application Note & Protocols
Abstract
This document provides a comprehensive guide to the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride. The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] This application note details a robust method for separating and quantifying the enantiomers of this compound, a key chiral building block. The protocols provided are designed for researchers, scientists, and drug development professionals to ensure the stereochemical integrity of their compounds. All methodologies are grounded in established principles of chiral chromatography and adhere to ICH guidelines for analytical method validation.[2][3][4][5]
Introduction: The Imperative of Chiral Purity
Chirality is a fundamental property of many drug molecules, with enantiomers often displaying significantly different biological activities.[6] Regulatory agencies worldwide now strongly advocate for the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize potential adverse effects.[6] Consequently, the accurate determination of enantiomeric purity is a non-negotiable aspect of pharmaceutical development and quality control.[7]
This compound is a chiral diamine with the following structure:
The presence of two stereocenters in this molecule necessitates a highly selective analytical method to distinguish between its stereoisomers. This guide outlines a direct chiral HPLC method, which is often preferred for its efficiency and simplicity over indirect methods that require derivatization.[10]
Method Development Strategy: A Logic-Driven Approach
The development of a successful chiral separation method hinges on the principle of forming transient, diastereomeric complexes between the analyte and a chiral stationary phase (CSP).[11][12] The differential stability of these complexes leads to different retention times and, thus, separation of the enantiomers.[12] Our strategy focuses on a systematic screening of CSPs and mobile phases to achieve optimal resolution.
Chiral Stationary Phase (CSP) Selection: The Heart of the Separation
Given the structure of this compound, which features primary amine groups and a tetrahydrofuran ring, several types of CSPs are promising candidates. The selection process is guided by the potential for specific interactions, such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[11]
Table 1: Chiral Stationary Phase Screening Rationale
| CSP Type | Chiral Selector | Rationale for Selection |
| Polysaccharide-Based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Broad applicability and a high success rate for a wide range of chiral compounds. The carbamate derivatives provide sites for hydrogen bonding and π-π interactions.[12] |
| Crown Ether-Based | Chiral Crown Ether | Specifically designed for the separation of primary amines through inclusion complexation with the protonated amine group. |
| Cyclodextrin-Based | β-Cyclodextrin derivatives | The hydrophobic cavity of the cyclodextrin can form inclusion complexes with the tetrahydrofuran ring of the analyte, while the hydroxyl groups on the rim can engage in hydrogen bonding.[11][13] |
For this application, a polysaccharide-based CSP , specifically an amylose-based column, is selected as the primary candidate due to its proven versatility and high resolving power for amine-containing compounds.
Mobile Phase Optimization: Fine-Tuning the Selectivity
The mobile phase composition plays a critical role in modulating the interactions between the analyte and the CSP. A systematic approach to optimizing the mobile phase is crucial for achieving the desired resolution and analysis time.
Caption: Workflow for mobile phase optimization.
For the separation of a polar, basic compound like a diamine, a polar organic or reversed-phase mobile phase is often suitable. We will start with a polar organic mobile phase consisting of acetonitrile and methanol. Basic additives like diethylamine (DEA) are often necessary to improve peak shape and reduce tailing by competing with the analyte for active sites on the stationary phase.
Detailed Analytical Protocol
This protocol provides a step-by-step guide for the chiral HPLC analysis of this compound.
Materials and Equipment
-
HPLC System: A binary or quaternary HPLC system with a UV detector.
-
Chiral Column: Amylose-based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
-
Solvents: HPLC grade Hexane, Isopropanol (IPA), Methanol, Acetonitrile, and Ethanol.
-
Additives: Diethylamine (DEA)
-
Analyte: this compound standard and sample solutions.
-
Volumetric glassware and analytical balance.
Chromatographic Conditions
Table 2: Optimized HPLC Parameters
| Parameter | Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA-3) |
| Dimensions | 250 x 4.6 mm, 3 µm |
| Mobile Phase | Acetonitrile / Methanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm (due to lack of a strong chromophore) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Standard and Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of this compound standard and dissolve it in 10 mL of the mobile phase.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution at the same concentration as the standard solution using the mobile phase as the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Method Validation: Ensuring Reliability and Robustness
A comprehensive validation of the analytical method is performed in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5]
Caption: Key parameters for HPLC method validation.
Validation Parameters and Acceptance Criteria
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Inject diluent, standard, and a sample spiked with the undesired enantiomer. | The peak for the desired enantiomer is free from interference from the diluent and is well-resolved from the undesired enantiomer (Resolution > 2.0). |
| Linearity | Analyze a series of solutions over the range of 50% to 150% of the nominal concentration (e.g., 5 levels). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of the standard solution. Intermediate Precision: Analysis performed by a different analyst on a different day. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. | To be determined experimentally. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | System suitability parameters remain within acceptable limits. |
Conclusion
The chiral HPLC method detailed in this application note provides a reliable and robust means for determining the enantiomeric purity of this compound. The systematic approach to method development, coupled with a thorough validation according to ICH guidelines, ensures the accuracy and precision of the results. This method is suitable for use in quality control and throughout the drug development process to ensure the stereochemical integrity of this important chiral intermediate.
References
- Enantioanalysis of pharmaceutical compounds. (n.d.).
- 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022, April 25). LibreTexts.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1).
- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
- A Comparative Guide to Chiral HPLC Analysis for Products of (-)-Sparteine Mediated Reactions. (n.d.). Benchchem.
- Enantiomeric Analysis of Pharmaceutical Compounds by Ion/Molecule Reactions. (n.d.). Lebrilla.
- Enantiomeric separation in pharmaceutical analysis: A chromatographic approach. (n.d.). JOCPR.
- A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (R)-1,3-Butanediamine Derivatives. (n.d.). Benchchem.
- Chiral chromatography: Principle, Components, Steps, Types, Uses. (2025, December 20). Microbe Notes.
- New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific.
- Chiral column chromatography. (n.d.). Wikipedia.
- HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
- Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. (n.d.). ACS Publications.
- Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
- Getting Started with Chiral Method Development. (2022, October 14). Regis Technologies.
- Copper(II) complexes of diamino-diamido-type ligands as chiral eluents in the enantiomeric separation of D,L-dansylamino acids by reversed-phase high-performance liquid chromatography. (1988, June 10). PubMed.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- CAS 1033712-94-5 | this compound. (n.d.). Synblock.
- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). PMC - NIH.
- (3R, 4S)-Tetrahydrofuran-3, 4-diamine dihydrochloride, min 97%, 250 mg. (n.d.). CP Lab Safety.
- This compound. (n.d.). ChemicalBook.
- Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation. (n.d.). PMC - PubMed Central.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- cis-tetrahydrofuran-3,4-diaminedihydrochloride 97% | CAS: 137277-16-8. (n.d.). AChemBlock.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. (n.d.). PMC - NIH.
- Synthesis of chiral enantioenriched tetrahydrofuran derivatives. (n.d.). ResearchGate.
- This compound. (n.d.).
- Chiral HPLC Separations. (n.d.). Phenomenex.
- (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. (2025, August 9). ResearchGate.
Sources
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. actascientific.com [actascientific.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CAS 1033712-94-5 | this compound - Synblock [synblock.com]
- 9. calpaclab.com [calpaclab.com]
- 10. microbenotes.com [microbenotes.com]
- 11. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 12. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Mass Spectrometry Strategies for the Characterization and Quantification of PROTACs Incorporating a (3R,4S)-Tetrahydrofuran-3,4-diamine Linker
Introduction: The Rise of PROTACs and the Significance of Linker Chemistry
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins.[1][2] These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent destruction by the proteasome.[3][4] The architecture of a PROTAC, consisting of a POI-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is crucial to its efficacy. The linker itself is not merely a spacer but plays a critical role in determining the formation, stability, and geometry of the ternary complex (POI-PROTAC-E3 ligase), which are all key determinants of degradation efficiency.[1][2]
The (3R,4S)-Tetrahydrofuran-3,4-diamine moiety is an emerging linker component that offers a semi-rigid backbone, potentially pre-organizing the PROTAC molecule into a conformation conducive to ternary complex formation. Its stereochemistry and hydrogen bonding capabilities can significantly influence protein-protein interactions within the ternary complex.[5] Given the novelty and therapeutic potential of PROTACs containing this specific linker, robust and detailed analytical methodologies are essential for their development and preclinical evaluation.[6]
Mass spectrometry (MS) has become an indispensable tool in the advancement of PROTACs, offering unparalleled sensitivity and specificity for their characterization and quantification.[7][8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometry analysis of PROTACs containing the (3R,4S)-Tetrahydrofuran-3,4-diamine linker. We will delve into both qualitative and quantitative workflows, from initial structural verification to pharmacokinetic studies in complex biological matrices.
Mechanism of Action: A Visual Overview
To understand the context of our analytical endeavors, it is crucial to visualize the PROTAC mechanism of action.
Caption: PROTAC-mediated protein degradation workflow.
Part 1: Structural Characterization and Purity Assessment by High-Resolution Mass Spectrometry
The initial step in any PROTAC development program is the unambiguous confirmation of the synthesized molecule's identity and purity. High-resolution mass spectrometry (HRMS), particularly with techniques like Fourier transform-ion cyclotron resonance (FT-ICR) or Orbitrap MS, is essential for this purpose.[10]
Rationale for HRMS
-
Accurate Mass Measurement: HRMS provides mass measurements with high accuracy (typically < 5 ppm), enabling the confident determination of the elemental composition of the parent ion and its fragments.[10] This is critical for distinguishing the desired product from closely related impurities or degradants.
-
Isotopic Pattern Analysis: The high resolving power of these instruments allows for the clear observation of isotopic patterns, further confirming the elemental formula.[10]
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), provide structural insights by breaking the molecule at its most labile bonds.[10][11] The fragmentation pattern of a PROTAC is complex and can reveal information about the integrity of the POI ligand, the E3 ligase ligand, and the linker. For PROTACs with the (3R,4S)-Tetrahydrofuran-3,4-diamine linker, characteristic cleavages within the linker region can be diagnostic.
Experimental Protocol: HRMS Analysis
-
Sample Preparation:
-
Dissolve the purified PROTAC compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap Exploris™ or Bruker solariX FT-ICR).
-
Couple the MS to a liquid chromatography (LC) system for online separation, even for purified samples, to assess for minor impurities.
-
-
LC Method:
-
Column: A standard C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is generally suitable.[12]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[12]
-
Gradient: A generic gradient of 5-95% B over 5-10 minutes is a good starting point.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.[12]
-
-
MS Parameters (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Spray Voltage: 3.5 – 4.5 kV.
-
Capillary Temperature: 275 – 325 °C.
-
Full Scan (MS1) Resolution: > 60,000.
-
MS/MS (dd-MS2) Resolution: > 15,000.
-
Collision Energy (CID): Stepped collision energies (e.g., 15, 30, 45 eV) to obtain a rich fragmentation spectrum.
-
Data Interpretation and Expected Fragmentation
The fragmentation of PROTACs can be complex. For a molecule containing the (3R,4S)-Tetrahydrofuran-3,4-diamine linker, one can anticipate cleavages at the C-N bonds of the diamine and within the tetrahydrofuran ring. The resulting fragments can help to piece together the structure of the molecule. A "dumbbell plot" can be a useful visualization to highlight the most frequently cleaved bonds.[13]
Caption: Workflow for structural confirmation and purity assessment.
Part 2: Quantitative Analysis in Biological Matrices by LC-MS/MS
Accurate quantification of PROTACs in biological matrices such as plasma, cell lysates, or tissue homogenates is fundamental for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[14] Given the high potency of many PROTACs, sensitive and robust analytical methods are required.[15]
Method Development Considerations
-
Sample Preparation: The goal is to efficiently extract the PROTAC from the complex biological matrix while removing interfering substances like proteins and phospholipids. Protein precipitation is a common and straightforward method.[12][14]
-
Chromatography: Good chromatographic separation is key to minimizing matrix effects and ensuring accurate quantification. A gradient elution on a C18 column is typically effective.[12][16]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[14]
Detailed Protocol: PROTAC Quantification in Rat Plasma
This protocol is a template and should be optimized for the specific PROTAC molecule.
-
Sample Preparation (Protein Precipitation): [12][16]
-
To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing a suitable internal standard (IS). An ideal IS would be a stable isotope-labeled version of the analyte.
-
Vortex for 30 seconds.
-
Centrifuge at >13,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS System:
-
LC Method:
-
Column: ACQUITY HSS T3 C18, 2.1 x 50 mm, 1.7 µm.[16]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Column Temperature: 40 °C.[12]
-
Injection Volume: 5-10 µL.[12]
-
-
MS/MS Parameters (MRM):
-
Ionization Mode: ESI Positive.
-
MRM Transitions: These must be empirically determined by infusing a standard solution of the PROTAC. Select the most intense and specific precursor-to-product ion transitions. Typically, one transition is used for quantification and a second for confirmation.
-
Optimization: Optimize collision energy (CE) and declustering potential (DP) for each MRM transition to maximize signal intensity.
-
Data Summary Table
| Parameter | Recommended Starting Condition | Rationale |
| Sample Prep | Protein Precipitation (3:1 ACN:Plasma) | Simple, fast, and effective for many PROTACs.[12][14] |
| LC Column | C18, sub-2 µm (e.g., 2.1x50 mm) | Provides good retention and separation for "large small molecules".[12][16] |
| Mobile Phases | Water/ACN with 0.1% Formic Acid | Common mobile phases for good peak shape and ionization efficiency in positive mode.[12] |
| MS Mode | ESI Positive, MRM | Gold standard for sensitive and selective quantification.[14] |
| Internal Standard | Stable Isotope Labeled (SIL) Analyte | Corrects for matrix effects and variability in extraction and ionization. |
Part 3: Native Mass Spectrometry for Ternary Complex Analysis
A key aspect of PROTAC development is understanding the formation of the ternary complex. Native MS allows for the direct observation of non-covalent protein-ligand and protein-protein interactions in the gas phase.[1][2][17] This technique can provide invaluable insights into:
-
Confirmation of ternary complex formation.[1]
-
Stoichiometry of the complex (e.g., 1:1:1 POI:PROTAC:E3).[1]
-
Relative abundance of binary (PROTAC-POI, PROTAC-E3) and ternary complexes.[2]
-
Screening of different PROTACs for their ability to form the ternary complex.[1][17]
Protocol: Native MS Analysis
-
Sample Preparation:
-
Instrumentation:
-
A mass spectrometer capable of preserving non-covalent interactions, such as a time-of-flight (TOF) or FT-ICR instrument.
-
A nano-electrospray ionization (nESI) source is often preferred for its gentle ionization process.[2]
-
-
MS Parameters:
-
Ionization: nESI, positive ion mode.
-
Source Conditions: Use gentle source conditions (e.g., low capillary voltage, minimal source heating) to prevent complex dissociation.
-
Mass Range: A wide mass range is required to detect the high molecular weight ternary complex.
-
Data Interpretation
The native mass spectrum will show charge state envelopes for the individual proteins, any binary complexes formed, and the desired ternary complex. The mass of each species can be deconvoluted to confirm its identity and stoichiometry.[1][2] The relative signal intensities can provide a semi-quantitative measure of the extent of ternary complex formation.[17]
Conclusion
Mass spectrometry is a powerful, multi-faceted tool that is central to the successful development of PROTACs containing the (3R,4S)-Tetrahydrofuran-3,4-diamine linker. From the initial confirmation of chemical structure and purity using HRMS to the sensitive quantification in biological fluids via LC-MS/MS and the mechanistic insights gained from native MS, these techniques provide the critical data needed to advance these promising new therapeutics. The protocols and guidelines presented in this application note serve as a robust starting point for researchers in this exciting field, enabling them to tackle the analytical challenges and unlock the full potential of their novel PROTAC molecules.
References
- Anonymous. (n.d.). Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC - NIH. National Institutes of Health.
- Rahman, M., Marzullo, B., Holman, S. W., Barrow, M., Ray, A. D., & O'Connor, P. B. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry.
- Anonymous. (2025). Application Note: Quantitative Analysis of PROTACs in Cellular Lysates by LC-MS/MS. BenchChem.
- Anonymous. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC. National Center for Biotechnology Information.
- Anonymous. (2019). Native mass spectrometry can effectively predict PROTAC efficacy. bioRxiv.
- Chen, R. (2025). Application of mass spectrometry for the advancement of PROTACs. Journal of Pharmaceutical and Biomedical Analysis.
- Rumpel, K., Meinhart, A., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science.
- Maciel, E. V. S., Eisert, J., Müller, J., et al. (2025). Mass Spectrometry Analysis of Chemically and Collisionally Dissociated Molecular Glue- and PROTAC-Mediated Protein Complexes Informs on Disassembly Pathways. Journal of the American Society for Mass Spectrometry.
- Selen, E., Baghla, R., & Nandita, E. (2023). Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. SCIEX.
- Anonymous. (n.d.). Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix. Bioanalysis Zone.
- Anonymous. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC - NIH. National Center for Biotechnology Information.
- Anonymous. (n.d.). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. Waters Corporation.
- Song, J., Wagner, N. D., et al. (2021). Native mass spectrometry and gas-phase fragmentation provide rapid and in-depth topological characterization of a PROTAC ternary complex. Cell Chemical Biology.
- Anonymous. (2021). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. Semantic Scholar.
- Anonymous. (2025). Navigating the Stability Landscape of PROTACs: An In Vitro and In Vivo Comparison. BenchChem.
- Anonymous. (n.d.). Rapid, High Sensitivity Quantification of a Proteolysis Targeting Chimera, PROTAC, in Rat Plasma From a Microsampling DMPK Study Using UPLC-MS/MS. Waters Corporation.
- Anonymous. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. MDPI.
- Ford, M. J., Amunugama, R., Allen, D. L., & Jones, R. C. (2025). Mass spectrometry-based proteomics for accelerating PROTAC and molecular glue drug discovery. ResearchGate.
- Anonymous. (2020). PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters.
- Rumpel, K., Meinhart, A., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science.
- Li, L. (2019). Protein preparation for LC-MS/MS analysis. Protocols.io.
- Anonymous. (2025). Native mass spectrometry and gas-phase fragmentation provide rapid and in-depth topological characterization of a PROTAC ternary complex | Request PDF. ResearchGate.
- Anonymous. (2024). Application of PROTACs in target identification and validation. ScienceOpen.
- Scott, J. S., et al. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
- Anonymous. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online.
- Anonymous. (2025). Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - NIH. National Institutes of Health.
- Anonymous. (2022). How to Tackle the Developmental Challenges of PROTAC Drugs. WuXi AppTec.
- Anonymous. (2025). Unlocking PROTACs' Potential: Overcoming Development Challenges. Pharmacy Times.
- Ford, M. J., Amunugama, R., Allen, D. L., & Jones, R. C. (2025). Mass spectrometry-based proteomics for accelerating PROTAC and molecular glue drug discovery. AACR Journals.
- Anonymous. (n.d.). PROTACs– a game-changing technology - PMC - NIH. National Institutes of Health.
- Anonymous. (n.d.). (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride. BenchChem.
- Anonymous. (2023). PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders - PMC - NIH. National Institutes of Health.
- Anonymous. (n.d.). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI.
- Zhang, X., et al. (2019). PROTACs: great opportunities for academia and industry - PMC - PubMed Central. Signal Transduction and Targeted Therapy.
Sources
- 1. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Native mass spectrometry can effectively predict PROTAC efficacy | bioRxiv [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. PROTACs: great opportunities for academia and industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Native mass spectrometry and gas-phase fragmentation provide rapid and in-depth topological characterization of a PROTAC ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciex.com [sciex.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. waters.com [waters.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: In Vitro Degradation Assays for (3R,4S)-Tetrahydrofuran-3,4-diamine-based PROTACs
Introduction: A New Scaffold for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][6][7][8]
The linker itself is not merely a spacer but a crucial determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's physicochemical properties such as solubility and cell permeability.[9][][11][12] This guide focuses on a specific class of PROTACs that incorporate a (3R,4S)-Tetrahydrofuran-3,4-diamine-based linker. This particular scaffold offers a semi-rigid, hydrophilic structure, which can be advantageous for optimizing ternary complex formation and improving pharmacokinetic properties.[9][13]
This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting in vitro degradation assays for PROTACs based on this novel linker. We will delve into the core principles, provide step-by-step protocols for key assays, and offer insights into data interpretation and troubleshooting.
Mechanism of Action: The Role of the (3R,4S)-Tetrahydrofuran-3,4-diamine Linker
The fundamental mechanism of any PROTAC is to induce proximity between a target protein and an E3 ligase.[1][14] The (3R,4S)-Tetrahydrofuran-3,4-diamine linker plays a critical role in this process. Its stereochemistry and semi-rigid nature help to pre-organize the PROTAC molecule into a conformation that is favorable for the formation of a stable and productive ternary complex.[15] This can reduce the entropic penalty associated with complex formation, potentially leading to higher degradation efficiency.[15]
Figure 1: Mechanism of Action of a (3R,4S)-Tetrahydrofuran-3,4-diamine-based PROTAC. This diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, highlighting the formation of the key ternary complex.
Key In Vitro Degradation Assays
A multi-faceted approach is essential to comprehensively evaluate the efficacy and mechanism of a novel PROTAC. The following assays provide a robust workflow for characterizing (3R,4S)-Tetrahydrofuran-3,4-diamine-based PROTACs.
Figure 2: Experimental Workflow for PROTAC Evaluation. A typical workflow for characterizing the in vitro activity of a novel PROTAC, from initial treatment to detailed mechanistic studies.
Western Blotting: The Gold Standard for Visualizing Degradation
Western blotting provides a direct, semi-quantitative visualization of the target protein's degradation in response to PROTAC treatment.[16][17][18]
Protocol: Western Blot for Target Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of the (3R,4S)-Tetrahydrofuran-3,4-diamine-based PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time point (e.g., 18-24 hours).
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (e.g., DMSO) and a negative control (an inactive epimer of the PROTAC, if available).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
| Parameter | Description |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. |
| Dmax | The maximum percentage of target protein degradation achieved by the PROTAC. |
HiBiT Assay: A Quantitative, High-Throughput Approach to Degradation
The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in real-time or at endpoints.[19][20][21] It relies on the complementation of a small 11-amino-acid tag (HiBiT), knocked into the endogenous locus of the target protein, with the LgBiT protein to form a functional NanoLuc® luciferase.
Protocol: HiBiT Lytic Endpoint Assay
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the target protein in a suitable cell line. This is crucial for studying degradation at physiological expression levels.[22]
-
-
Cell Plating and Treatment:
-
Plate the HiBiT-tagged cell line in a 96-well or 384-well white, solid-bottom plate.
-
Treat cells with a serial dilution of the PROTAC as described for the western blot.
-
-
Lysis and Detection:
-
After the desired incubation period, add the Nano-Glo® HiBiT Lytic Detection System reagent directly to the wells.[20][21] This reagent lyses the cells and contains the LgBiT protein and substrate.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
Data Analysis: The luminescence signal is directly proportional to the amount of HiBiT-tagged protein.[20] Calculate the percentage of degradation relative to the vehicle control and plot the dose-response curve to determine DC50 and Dmax values.
| PROTAC Concentration | Luminescence (RLU) | % Degradation |
| Vehicle (DMSO) | 1,500,000 | 0% |
| 0.1 nM | 1,350,000 | 10% |
| 1 nM | 975,000 | 35% |
| 10 nM | 450,000 | 70% |
| 100 nM | 225,000 | 85% |
| 1 µM | 150,000 | 90% |
| 10 µM | 180,000 | 88% (Hook Effect) |
NanoBRET™ Assay: Probing Ternary Complex Formation in Live Cells
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time measurement of protein-protein interactions in live cells.[23][24][25][26] This is a powerful tool to confirm that the (3R,4S)-Tetrahydrofuran-3,4-diamine-based PROTAC induces the formation of the ternary complex.[6]
Protocol: NanoBRET™ Ternary Complex Assay
-
Assay Configuration:
-
The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor).
-
The E3 ligase (e.g., VHL or CRBN) is expressed as a fusion with HaloTag®, which is labeled with a fluorescent ligand (the energy acceptor).[6]
-
-
Cell Transfection and Plating:
-
Co-transfect cells with plasmids encoding the NanoLuc®-POI fusion and the HaloTag®-E3 ligase fusion.
-
Plate the transfected cells in a 96-well or 384-well white plate.
-
-
Labeling and Treatment:
-
Label the HaloTag®-E3 ligase fusion with the NanoBRET™ 618 ligand.
-
Add the Nano-Glo® substrate.
-
Treat the cells with a dose-response of the PROTAC.
-
-
BRET Measurement:
-
Measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (NanoBRET™ 618).
-
The BRET ratio is calculated by dividing the acceptor emission by the donor emission.
-
Data Analysis: An increase in the BRET ratio indicates that the donor and acceptor are in close proximity, confirming the formation of the ternary complex.[6] Plot the BRET ratio against the PROTAC concentration. The characteristic "hook effect" may be observed at high concentrations, where the formation of binary complexes is favored over the ternary complex.[8][27]
Proteomics: Assessing Global Protein Changes and Off-Target Effects
Mass spectrometry-based proteomics provides an unbiased, global view of protein abundance changes following PROTAC treatment.[28][29] This is crucial for identifying potential off-target degradation, which is a key consideration for therapeutic development.[30][31][32]
Protocol: Global Proteomics Analysis
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration that gives maximal target degradation (e.g., 10x DC50). Include a vehicle control.
-
Harvest and lyse the cells as described for western blotting.
-
-
Protein Digestion and Peptide Preparation:
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.
-
The primary target protein should be among the most significantly downregulated proteins. Any other significantly downregulated proteins are potential off-targets.
-
Troubleshooting and Considerations
-
No Degradation Observed:
-
Poor cell permeability: The (3R,4S)-Tetrahydrofuran-3,4-diamine linker is designed to be hydrophilic, which might impact passive diffusion. Consider using cell lines with lower efflux pump activity or performing permeabilized cell assays.
-
Inefficient ternary complex formation: The linker length or attachment points may not be optimal. Synthesize and test analogs with different linker configurations.
-
E3 ligase not expressed: Ensure the chosen cell line expresses the E3 ligase that the PROTAC is designed to recruit.
-
-
"Hook Effect":
-
This is a common phenomenon with PROTACs where degradation efficiency decreases at high concentrations due to the formation of binary complexes that cannot lead to ubiquitination.[27] This is often a sign of a well-behaved PROTAC.
-
-
Off-Target Degradation:
-
If proteomics reveals significant degradation of proteins other than the intended target, consider redesigning the target-binding ligand for improved selectivity.[31]
-
Conclusion
The (3R,4S)-Tetrahydrofuran-3,4-diamine scaffold represents a promising new avenue in PROTAC linker design. By systematically applying the in vitro assays detailed in this guide—from the foundational western blot to quantitative HiBiT and mechanistic NanoBRET™ assays, and finally to global proteomics for safety assessment—researchers can thoroughly characterize the degradation efficiency, mechanism of action, and selectivity of this novel class of PROTACs. This comprehensive approach is essential for advancing the development of new and effective targeted protein degraders.
References
-
MDPI. (2023). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Retrieved from [Link]
-
PubMed. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. Retrieved from [Link]
-
PubMed. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Retrieved from [Link]
-
ACS Publications. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Retrieved from [Link]
-
Springer Nature Experiments. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Retrieved from [Link]
-
ACS Publications. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. Retrieved from [Link]
-
ResearchGate. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). PROTAC Drug Off-Target Protein Assessment Service. Retrieved from [Link]
-
Selvita. (n.d.). NanoBRET assays for PROTAC evaluation in the cellular context. Retrieved from [Link]
-
bioRxiv. (2023). Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). PROTAC-Induced Proteolytic Targeting. Retrieved from [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]
-
ResearchGate. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Retrieved from [Link]
-
ACS Publications. (2023). Targeted Protein Degradation through E2 Recruitment. Retrieved from [Link]
-
ResearchGate. (2018). Proteolysis-targeting chimaeras (A) PROTACs hijack E3 ligases to.... Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Proteolysis-targeting chimaeras with reduced off-targets. Retrieved from [Link]
-
bioRxiv. (2020). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Ligandability of E3 Ligases for Targeted Protein Degradation Applications. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). PROTACs– a game-changing technology. Retrieved from [Link]
-
Proteome Sciences. (n.d.). Protein Degrader/PROTAC assays. Retrieved from [Link]
-
Drug Discovery News. (2023). What are PROTACs? Mechanisms, advantages, and challenges. Retrieved from [Link]
-
Oxford Academic. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Retrieved from [Link]
-
BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Retrieved from [Link]
-
Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity. Retrieved from [Link]
-
ResearchGate. (2024). The proposed mechanism of action of PROTACs. Retrieved from [Link]
-
ResearchGate. (2021). General mechanism of action of PROTACs. PROTACs are drug-like compounds.... Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
Sources
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ternary Complex Formation [worldwide.promega.com]
- 7. lifesensors.com [lifesensors.com]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Essential Role of Linkers in PROTACs [axispharm.com]
- 13. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chempep.com [chempep.com]
- 16. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. manuals.plus [manuals.plus]
- 22. bmglabtech.com [bmglabtech.com]
- 23. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. selvita.com [selvita.com]
- 27. researchgate.net [researchgate.net]
- 28. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 29. Protein Degrader [proteomics.com]
- 30. researchgate.net [researchgate.net]
- 31. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 32. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
PROTAC Synthesis Technical Support Center: Overcoming Low Yields with Diamine Linkers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a critical challenge in the synthesis of Proteolysis Targeting Chimeras (PROTACs): low yields, particularly when employing diamine linkers. The modular nature of PROTACs, consisting of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker, offers immense therapeutic potential. However, the synthesis of these complex molecules is often fraught with challenges that can impede progress.[1][2][3] This guide is designed to provide both a theoretical understanding of the underlying chemical principles and practical, field-proven solutions to common synthetic hurdles.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses common initial questions and provides a starting point for diagnosing low-yield issues in your PROTAC synthesis.
Q1: My overall PROTAC synthesis yield is extremely low. Where do I even begin to troubleshoot?
A low overall yield in a multi-step synthesis is a common frustration. A systematic approach is crucial. Begin by dissecting the synthesis into its key stages and evaluating each independently:
-
Integrity of Starting Materials: Before embarking on the synthesis, rigorously confirm the purity and identity of your starting materials: the POI ligand, the E3 ligase ligand, and the diamine linker. Use analytical techniques such as NMR and LC-MS to ensure they have not degraded during storage.
-
First Coupling Reaction Efficiency: The initial coupling of the linker to either the POI ligand or the E3 ligase ligand is a frequent bottleneck. A low conversion at this stage will have a cascading negative effect on the overall yield.
-
Protecting Group Strategy: For diamine linkers, an inadequate protecting group strategy is a primary cause of failure. The use of a mono-protected diamine is essential to prevent dimerization and oligomerization.[4]
-
Second Coupling Reaction and Side Reactions: The second coupling step to attach the final component is also critical. Inefficient activation or the presence of competing side reactions can significantly reduce the yield of the desired PROTAC.
-
Purification Efficiency: PROTACs are often large and can have challenging physicochemical properties, leading to significant product loss during purification. Standard purification techniques may not always be suitable.
Q2: I'm seeing a complex mixture of products in my LC-MS analysis. What are the likely culprits?
A complex product mixture often points to a lack of chemoselectivity in your reactions. With diamine linkers, the primary suspects are:
-
Double Addition: If the diamine linker is not mono-protected, both amine groups can react with your activated ligand, leading to the formation of a "dimeric" species where two ligands are bridged by one linker.
-
Over-alkylation: In reactions involving alkyl halide linkers, primary or secondary amines can undergo multiple alkylations, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts.
-
Side Reactions of Coupling Reagents: Some amide coupling reagents can react with the amine nucleophile to form guanidinium byproducts, especially if the order of addition is not optimized.
-
Degradation: PROTACs can be sensitive to harsh reaction conditions (e.g., strong acids or bases, high temperatures), leading to decomposition.
Q3: My amide coupling reaction is sluggish and gives low conversion. What factors should I investigate?
Inefficient amide bond formation is a common hurdle. Several factors can contribute to this:
-
Inappropriate Coupling Reagents: The choice of coupling reagent and base is critical. Standard conditions may not be optimal for your specific substrates.
-
Inhibition by TFA Salts: If your amine-containing starting material is a trifluoroacetic acid (TFA) salt, the acidic counterion can neutralize the base in the reaction, thereby inhibiting the coupling.
-
Steric Hindrance: Bulky groups near the reacting carboxylic acid or amine can significantly slow down the reaction rate.
-
Poor Solubility: If any of the reactants are not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
Part 2: In-Depth Troubleshooting Guide for Diamine Linker-Based PROTACs
This section provides a more detailed, cause-and-effect analysis of the challenges specific to using diamine linkers and offers structured solutions.
The Diamine Dilemma: Controlling Reactivity
Diamine linkers are popular due to their versatility in modulating the physicochemical properties of PROTACs.[4] However, their bifunctional nature presents a significant synthetic challenge: controlling which amine reacts and when.
Diagram 1: General PROTAC Synthesis Workflow
Caption: A generalized workflow for the stepwise synthesis of a PROTAC using a diamine linker.
Issue 1: Uncontrolled Reactivity and Dimerization
Causality: The presence of two nucleophilic amine groups on the linker can lead to a statistical mixture of products, including the desired mono-functionalized linker, di-functionalized linker (dimer), and unreacted starting material. This significantly complicates purification and drastically reduces the yield of the desired intermediate.
Solution: Orthogonal Protecting Group Strategy
The most effective solution is to use a mono-protected diamine linker. This ensures that only one amine is available for the first coupling reaction. The choice of protecting group is critical and should be "orthogonal" to the reaction conditions used in subsequent steps.[5] This means the protecting group can be removed under conditions that do not affect other functional groups in the molecule.
Table 1: Common Orthogonal Protecting Groups for Amines
| Protecting Group | Abbreviation | Deprotection Conditions | Stable To |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA in DCM) | Basic conditions, Hydrogenolysis |
| Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., 20% piperidine in DMF) | Acidic conditions, Hydrogenolysis |
| Carboxybenzyl | Cbz or Z | Hydrogenolysis (e.g., H₂, Pd/C) | Mildly acidic and basic conditions |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Acidic and basic conditions |
Diagram 2: Decision Tree for Protecting Group Selection
Caption: A decision-making guide for selecting an appropriate orthogonal protecting group for a diamine linker.
Issue 2: Inefficient Amide Coupling
Causality: As mentioned in the FAQs, several factors can lead to poor amide coupling yields. The choice of coupling reagent is paramount and should be tailored to the specific substrates.
Solution: Optimize Coupling Conditions
A systematic optimization of the coupling conditions is often necessary. This involves screening different coupling reagents, bases, and solvents.
Table 2: Troubleshooting Amide Coupling Reactions
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Inefficient activation of the carboxylic acid | Switch to a more potent coupling reagent like HATU or COMU. Ensure all reagents are anhydrous. |
| Steric hindrance | Increase reaction temperature (e.g., to 40-50 °C) and extend reaction time. Consider using a less hindered base like 2,4,6-collidine. | |
| Amine is a TFA salt | Add an additional 1-2 equivalents of a non-nucleophilic base (e.g., DIPEA) to neutralize the TFA. | |
| Epimerization | Over-activation of the carboxylic acid | Use a carbodiimide-based reagent (e.g., EDC) with an additive like HOBt or OxymaPure to suppress racemization. |
| Side Reactions | Guanidinium formation | Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[6] |
Experimental Protocols
Protocol 1: General Amide Coupling with HATU
This protocol outlines a general procedure for the amide coupling of a carboxylic acid-containing component with a mono-Boc-protected diamine linker.
Materials:
-
Carboxylic acid-containing component (1.0 eq)
-
Mono-Boc-protected diamine linker (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the carboxylic acid-containing component in anhydrous DMF under an inert atmosphere (Argon or Nitrogen).
-
Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the mono-Boc-protected diamine linker to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Boc Deprotection
This protocol describes the removal of a Boc protecting group from the linker-ligand intermediate.
Materials:
-
Boc-protected intermediate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected intermediate in DCM (e.g., 0.1 M).
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA. The resulting TFA salt of the amine can often be used directly in the next coupling step with the addition of excess base.
Part 3: Advanced Considerations and Final Product Characterization
Purification of Final PROTACs:
PROTACs are often large molecules (>800 Da) with poor solubility and a tendency to streak on silica gel. Reverse-phase HPLC (RP-HPLC) is frequently the most effective method for purifying the final product.
Characterization:
Due to the complexity of PROTAC molecules, comprehensive characterization is essential to confirm their identity and purity.
-
LC-MS: To confirm the molecular weight of the final product and assess purity.
-
NMR (¹H and ¹³C): To confirm the structure of the PROTAC. Due to the modular nature of PROTACs, the NMR spectrum is often a combination of the spectra of the individual components.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the molecule.
By systematically addressing each stage of the synthesis and applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their diamine linker-containing PROTACs, accelerating the development of these promising new therapeutics.
References
-
Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (Year). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Lam, K. S., et al. (Year). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Isidro-Llobet, A., & Alvarez, M. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(11), 3213. [Link]
-
Tuchman-Shukron, L., Miller, S. J., & Portnoy, M. (2012). Polymer-supported enantioselective bifunctional catalysts for nitro-Michael addition of ketones and aldehydes. Chemistry, 18(8), 2290-2296. [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?[Link]
-
ACS Publications. (Year). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
-
Zimmerman, S. C., et al. (Year). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. PMC. [Link]
-
Ciulli, A., et al. (Year). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Zhang, X., et al. (Year). Characteristic roadmap of linker governs the rational design of PROTACs. PMC. [Link]
-
Yeo, H. M., & Kim, T. H. (2018). Chiral Proline Amide-Isothiouronium Salt Spaced with Diamine as an Efficient Bifunctional Organocatalyst for Enantioselective α-Hydrazination of Aldehydes. ChemistrySelect, 3(16), 4413-4417. [Link]
-
Portnoy, M., et al. (2012). Polymer-supported enantioselective bifunctional catalysts for nitro-Michael addition of ketones and aldehydes. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
-
Testa, A., et al. (Year). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
Sources
- 1. explorationpub.com [explorationpub.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Linkers for Linkerology - Enamine [enamine.net]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
Troubleshooting solubility issues of (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride in organic solvents
Welcome to the technical support guide for (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in organic solvents. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm having significant trouble dissolving this compound in my organic reaction solvent. Why is this compound so difficult to dissolve?
This is a common and expected challenge. The difficulty stems from the fundamental chemical nature of the compound. You are working with a dihydrochloride salt .[1][2][3]
-
High Polarity and Ionic Character: The parent molecule, (3R,4S)-Tetrahydrofuran-3,4-diamine, has two basic amine functional groups. In the dihydrochloride form, these amines are protonated to form ammonium chloride salts (-NH₃⁺Cl⁻). This salt form imparts a high degree of ionic character and polarity to the molecule.[4][5]
-
Strong Crystal Lattice Energy: As a salt, the compound exists in a stable crystalline lattice. Significant energy is required to overcome these intermolecular forces and allow the solvent to solvate individual ions.
-
The "Like Dissolves Like" Principle: The high polarity of the salt means it will have a strong preference for highly polar solvents, particularly those capable of hydrogen bonding (protic solvents).[6][7] Most standard organic reaction solvents (e.g., Dichloromethane, Tetrahydrofuran, Toluene) are significantly less polar, leading to poor solubility.[8]
Q2: What is the general solubility profile of this compound in common lab solvents?
While precise quantitative data is scarce, a qualitative profile can be established based on chemical principles. The compound's salt nature is the dominant factor.[4]
| Solvent Class | Examples | Expected Solubility | Scientific Rationale |
| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | High to Moderate | These solvents have high dielectric constants and can form strong hydrogen bonds, effectively solvating both the ammonium cations and chloride anions.[6] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | These solvents are highly polar and can solvate cations well, but are less effective at solvating the chloride anions compared to protic solvents. Solubility is often possible, but may require heating.[9] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | Very Low / Insoluble | These solvents have low to moderate polarity and cannot effectively solvate the charged ions of the salt. |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Very Low / Insoluble | While moderately polar, these solvents lack the hydrogen-bonding capability required to break down the salt's crystal lattice. |
| Non-Polar | Hexanes, Toluene | Insoluble | There is a profound mismatch in polarity. These solvents cannot overcome the electrostatic forces holding the salt together.[8] |
Troubleshooting Guide: From Simple Fixes to Chemical Modification
If you are facing solubility issues, follow this logical progression of troubleshooting steps.
Initial Troubleshooting Workflow
This workflow outlines the preliminary steps to take when encountering poor solubility.
Caption: Workflow for generating the soluble free base.
Summary of Strategies
| Strategy | When to Use | Key Considerations |
| Physical Methods | As a first attempt with any solvent. | Gentle heating (<50°C) and sonication can increase the rate of dissolution but may not significantly change the equilibrium solubility. |
| Co-Solvent System | When the salt form is required for the reaction and the primary solvent is inadequate. | Use the minimum amount of co-solvent (e.g., DMSO, DMF) possible. Ensure the co-solvent is compatible with all reagents. |
| Conversion to Free Base | This is the most common and effective method. Use when the neutral amine is the required reactant, or when using non-polar/aprotic solvents. | Stoichiometry is critical: use at least 2 equivalents of a non-nucleophilic base. The resulting ammonium salt byproduct is often left in the reaction mixture. |
References
-
PubChem. . National Center for Biotechnology Information.
- Al-Zoubi, N., Odah, F., & Nokhodchi, A. (2018). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University.
- BenchChem. (2025). Improving the solubility of Boc-eda-ET hcl for reactions.
- Stavenger, R. A., & Zerby, G. A. (1997). U.S. Patent No. 5,686,588. U.S.
- Chemistry Stack Exchange. (2016).
-
Labsolu. .
- BenchChem. (2025). Navigating the Challenges of Bzl-Ile-OMe HCl Solubility: A Technical Guide.
-
Fluorochem. .
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 1-9.
-
BLD Pharm. .
- Chemistry LibreTexts. (2020). 20.
-
Synblock. .
-
ChemicalBook. .
- ResearchGate. (2017).
- Salvalaglio, M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
- ResearchGate. (2013). Which specific organic solvent for organic compounds does not dissolve salts?
- Taylor & Francis. (2019). Polar aprotic solvents – Knowledge and References.
- Labclinics. (2020). Solubility factors when choosing a solvent.
- Salvalaglio, M., et al. (2022). Solubility of organic salts in solvent-antisolvent mixtures: A combined experimental and molecular dynamics simulations approach. arXiv preprint arXiv:2203.06544.
- Reddit. (2013).
- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents.
- Sigma-Aldrich. Solvent Miscibility Table.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. CAS 1033712-94-5 | this compound - Synblock [synblock.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solubility factors when choosing a solvent [labclinics.com]
- 7. 溶剂混溶性表 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Optimizing Amide Bond Formation with (3R,4S)-Tetrahydrofuran-3,4-diamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3R,4S)-Tetrahydrofuran-3,4-diamine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the nuances of amide bond formation with this versatile chiral building block. As a vicinal diamine with a fixed cis stereochemistry, this reagent presents unique opportunities and challenges, particularly concerning chemoselectivity.
I. Understanding the Unique Reactivity of (3R,4S)-Tetrahydrofuran-3,4-diamine
The core challenge in utilizing (3R,4S)-Tetrahydrofuran-3,4-diamine is achieving selective mono-acylation. The two amino groups, while chemically equivalent in a symmetric environment, can exhibit differential reactivity due to the constrained tetrahydrofuran ring. This can lead to a mixture of mono-acylated product, di-acylated byproduct, and unreacted starting material, complicating purification and reducing the yield of the desired product.
The primary strategies to overcome this challenge involve either exploiting subtle differences in reactivity or employing a protecting group strategy for complete control.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments.
1. Low Yield of the Desired Mono-Amide Product
-
Symptom: The primary product is unreacted starting material, or a complex mixture is observed.
-
Potential Causes & Solutions:
-
Incomplete Carboxylic Acid Activation: The first step in any amide coupling is the activation of the carboxylic acid. If this is inefficient, the reaction will not proceed.[1]
-
Amine Protonation: Carboxylic acids can protonate the amine, rendering it non-nucleophilic.[4]
-
Solution: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to scavenge the proton. Typically, 2-3 equivalents are used.
-
-
Hydrolysis of Activated Ester: Trace amounts of water can hydrolyze the activated carboxylic acid intermediate.
-
Solution: Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Formation of Di-acylated Byproduct: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, the di-acylated product may become the major component.
-
Solution: Refer to the strategies in the FAQ section for promoting mono-acylation, such as slow addition of the activated acid or using an orthogonal protecting group strategy.
-
-
2. Significant Formation of Di-acylated Byproduct
-
Symptom: The desired mono-amide is formed, but a substantial amount of the di-amide is also present, making purification difficult.
-
Potential Causes & Solutions:
-
Incorrect Stoichiometry: Using an excess of the carboxylic acid or coupling reagent will drive the reaction towards di-acylation.
-
Solution: Use the diamine as the excess reagent (e.g., 1.5-2 equivalents) and slowly add the activated carboxylic acid. This maintains a low concentration of the acylating agent, favoring mono-acylation.
-
-
High Reaction Concentration or Temperature: These conditions can increase the rate of the second acylation.
-
Solution: Run the reaction at a lower concentration and temperature (e.g., 0°C to room temperature).
-
-
3. Difficulty in Purifying the Mono-acylated Product
-
Symptom: The mono-amide, di-amide, and starting diamine have similar polarities, leading to poor separation by column chromatography.
-
Potential Causes & Solutions:
-
Similar Physicochemical Properties: The small structural difference between the three components can make chromatographic separation challenging.
-
Solution 1 (Chromatography Optimization): Use a shallow gradient and consider different solvent systems. Sometimes, adding a small amount of a tertiary amine (e.g., triethylamine) to the eluent can improve the peak shape of amine-containing compounds.
-
Solution 2 (Protecting Group Strategy): The most robust solution is to use an orthogonal protecting group on one of the amines. This ensures that only the desired mono-amide is formed, simplifying purification to the removal of excess reagents.[5][6]
-
Solution 3 (Crystallization): If the desired product is crystalline, purification by recrystallization may be an effective alternative to chromatography.
-
-
4. Racemization of Chiral Carboxylic Acids
-
Symptom: The product is a mixture of diastereomers.
-
Potential Causes & Solutions:
-
Over-activation or High Temperature: Certain coupling reagents and prolonged reaction times at elevated temperatures can lead to epimerization of the stereocenter alpha to the carbonyl group.[2]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best strategy to achieve selective mono-acylation of (3R,4S)-Tetrahydrofuran-3,4-diamine?
There are two primary strategies:
-
Kinetic Control (Without Protecting Groups): This approach relies on carefully controlling the reaction conditions to favor the first acylation over the second.
-
Method: Use an excess of the diamine (1.5-2 eq.) relative to the carboxylic acid (1 eq.). Dissolve the diamine and a base (e.g., DIPEA) in an anhydrous solvent. Separately, activate the carboxylic acid with a coupling reagent (e.g., HATU). Add the activated acid solution dropwise to the diamine solution at a low temperature (e.g., 0°C).
-
Rationale: By keeping the concentration of the acylating agent low at all times, the probability of a second acylation event is minimized.
-
-
Orthogonal Protecting Group Strategy: This is the most reliable method for achieving high selectivity.
-
Method: First, selectively protect one of the amino groups with a protecting group that can be removed under conditions that do not affect the final amide bond (e.g., Boc, Cbz, or Dde). Then, perform the amide coupling on the free amine. Finally, deprotect the second amine if required for subsequent steps.[5][6]
-
Rationale: This strategy completely prevents di-acylation, leading to a much cleaner reaction profile and simpler purification.
-
Q2: Which coupling reagent is best for this diamine?
The choice of coupling reagent depends on the steric and electronic properties of the carboxylic acid.
| Coupling Reagent Class | Examples | Recommended Use Cases | Key Considerations |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | General purpose, highly reactive. Excellent for sterically hindered or electron-deficient carboxylic acids.[2][3] | Can cause guanidinylation of the amine if used in excess. HATU is often preferred due to its high reactivity and lower propensity for racemization.[3] |
| Phosphonium Salts | PyBOP, PyAOP | Highly reactive, good for hindered couplings. Does not cause guanidinylation. | Solutions in DMF have moderate stability. Byproducts can sometimes be difficult to remove. |
| Carbodiimides | EDC, DIC | Economical and widely used. Often require an additive like HOBt or OxymaPure to improve efficiency and reduce racemization.[1] | DCC is not recommended for solution-phase synthesis due to the insolubility of the dicyclohexylurea (DCU) byproduct. EDC is water-soluble and easily removed during workup. |
Q3: What are the recommended solvents and bases?
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and acetonitrile (MeCN) are commonly used. Ensure they are anhydrous.
-
Bases: A non-nucleophilic tertiary amine is required to neutralize the acid formed during the reaction. Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are excellent choices. Triethylamine (TEA) can also be used, but it is more nucleophilic and can sometimes lead to side reactions.
Q4: How does the cis stereochemistry of the diamine affect the reaction?
The cis relationship of the two amino groups on the tetrahydrofuran ring means they are on the same face of the ring. This can create a specific steric environment. While there is no direct literature evidence to suggest a significant difference in the intrinsic reactivity of the two amines, one may be slightly more sterically accessible than the other depending on the conformation of the ring in solution. This subtle difference is generally not sufficient to achieve high selectivity without the strategies mentioned in Q1.
IV. Experimental Protocols
Protocol 1: Mono-acylation via Kinetic Control
This protocol is a starting point and may require optimization for your specific substrates.
-
To a solution of (3R,4S)-Tetrahydrofuran-3,4-diamine (1.5 mmol) and DIPEA (3.0 mmol) in anhydrous DCM (10 mL) at 0°C under a nitrogen atmosphere, add a solution of the carboxylic acid (1.0 mmol) and HATU (1.05 mmol) in anhydrous DCM (5 mL) dropwise over 1 hour.
-
Stir the reaction at 0°C for an additional hour, then allow it to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with DCM (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Mono-acylation using a Boc Protecting Group
This protocol involves an additional protection step but typically results in a cleaner reaction and easier purification.
-
Step A: Mono-Boc Protection
-
A facile method for mono-Boc protection involves the sequential addition of 1 mole of HCl and 1 mole of (Boc)₂O to the diamine, followed by neutralization.
-
-
Step B: Amide Coupling
-
To a solution of the mono-Boc protected diamine (1.0 mmol), your carboxylic acid (1.05 mmol), and HATU (1.1 mmol) in anhydrous DMF (10 mL), add DIPEA (2.5 mmol) at 0°C.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
-
Step C: Boc Deprotection (if necessary)
-
Dissolve the purified Boc-protected amide in DCM and add an excess of trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected product.
-
V. Visualizing the Workflow
Decision Tree for Optimizing Mono-acylation
Caption: Decision workflow for selecting a mono-acylation strategy.
General Amide Coupling Mechanism (HATU)
Caption: Simplified mechanism of HATU-mediated amide bond formation.
VI. References
-
Mishiro, K., Yushima, Y., & Kunishima, M. (2017). Ynamides as Novel Coupling Reagents for Amide and Peptide Synthesis. Organic Letters, 19(18), 4912–4915. [Link]
-
Gagnon, D., Bédard, A.-C., & Charette, A. B. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 86(7), 5554–5566. [Link]
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. BenchChem.
-
BenchChem. (2025). A Comparative Guide to Coupling Reagents for Amide Bond Formation. BenchChem.
-
Sabila, P., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(11), 3366. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
-
Atherton, J. H., et al. (2007). Effects of steric bulk and stereochemistry on the rates of diketopiperazine formation from N-aminoacyl-2,2-dimethylthiazolidine-4-carboxamides (Dmt dipeptide amides) - a model for a new prodrug linker system. University of Bath's research portal.
-
Fang, S., et al. (2007). Mono-acylation of symmetric diamines in the presence of water. Tetrahedron Letters, 48(44), 7845-7848.
-
Pore, V. S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(12), 151624. [Link]
-
Schäfer, G., & Bode, J. W. (2018). The Synthesis of Sterically Hindered Amides. Chimia, 72(11), 769-773.
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11634-11639. [Link]
-
Sabila, P., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(11), 3366. [Link]
-
Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. MilliporeSigma.
-
Jacobson, A. R., Makris, A. N., & Sayre, L. M. (1987). Monoacylation of symmetrical diamines. The Journal of Organic Chemistry, 52(12), 2592–2594. [Link]
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 40(12), 1340-1350. [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504.
-
Lauridsen, J. M. V., Poderyte, M., & Lee, J.-W. (2023). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry, 25(4), 1545-1554. [Link]
-
Kleinwächter, V., & Drobník, J. (1979). Reaction of cis and trans isomers of platinum(II) diamminedichloride with purine, adensine and its derivatives in dilute solutions. Studia Biophysica, 73(1), 5-14. [Link]
-
Schirmann, J.-P., & Mülhaupt, R. (2006). Diamine purification method. Google Patents.
-
Noji, M., & Ishii, H. (2018). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 23(11), 2993. [Link]
-
Gunes, D. Z., et al. (2023). trans- and cis-DACH-Based Bifunctional Squaramides Catalyzed Ring-Opening Polymerizations of Asymmetric Substituted Glycolides. Macromolecules, 56(12), 4627–4638. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
-
Cox, J. M., & Ganesan, A. (2001). Stereoselective Synthesis of 3,4-Disubstituted Tetrahydrofurans and 2,3,4-Trisubstituted Tetrahydrofurans Using an Intramolecular Allylation Strategy Employing Allylsilanes. The Journal of Organic Chemistry, 66(25), 8507-8515.
-
Covestro Deutschland AG, et al. (n.d.). Alternative diamine synthesis routes. Bio4Matpro.
-
Davies, H. M. L., & Denton, J. R. (2009). Synthetic methods for 1,3-diamines. Chemical Society Reviews, 38(11), 3061-3071.
-
Tselinskii, I. V., et al. (2004). Acetylation of 3,4-diaminofurazan. Russian Journal of Organic Chemistry, 40(9), 1347-1350.
-
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC08330J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
Preventing epimerization of chiral centers during PROTAC synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs). One of the most subtle yet critical challenges in the multi-step synthesis of these complex molecules is maintaining the stereochemical integrity of chiral centers. Epimerization—the unwanted inversion of a single stereocenter in a molecule with multiple chiral centers—can lead to the formation of diastereomeric impurities that are difficult to separate and can drastically alter biological activity.[1][2]
This guide provides in-depth troubleshooting advice, validated protocols, and the causal reasoning behind key experimental choices to help you prevent, identify, and resolve issues of epimerization in your PROTAC synthesis workflows.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Epimerization
This section addresses foundational concepts to provide a clear understanding of the epimerization problem.
Q1: What is the difference between epimerization and racemization?
A1: While related, these terms are not interchangeable.
-
Epimerization is a chemical process that changes the configuration at only one of multiple stereogenic centers in a molecule.[1][3] The starting material and the resulting epimer are diastereomers of each other.
-
Racemization is the conversion of an optically active compound (containing a single enantiomer) into an optically inactive, 1:1 mixture of both enantiomers, known as a racemate.[4][5] This typically occurs when a molecule has only one chiral center that loses its configuration.
In the context of complex PROTACs, which almost always contain multiple chiral centers, the undesired inversion at an α-carbon of an amino acid or a similar chiral building block results in an epimer.
Q2: What is the primary chemical mechanism that causes epimerization during PROTAC synthesis?
A2: The most common pathway for epimerization, particularly during the crucial amide bond formation steps, is through the formation of a 5(4H)-oxazolone intermediate .[3][6]
This process occurs in two main stages:
-
Activation & Cyclization: The carboxylic acid of an N-protected amino acid (or similar chiral acid) is activated by a coupling reagent. This highly activated intermediate can then be attacked intramolecularly by the oxygen of the N-terminal protecting group's carbonyl, leading to cyclization and the formation of a planar, achiral oxazolone ring.[3]
-
Deprotonation & Reprotonation: The proton on the α-carbon (the C4 position of the oxazolone) is now significantly more acidic. In the presence of a base, this proton can be easily removed to form an achiral enolate intermediate.[7] Subsequent reprotonation can occur from either face of the planar ring, leading to a mixture of the original (desired) and inverted (epimerized) stereochemistries.[5][7]
Q5: My amide coupling with HATU/DIPEA is causing significant epimerization. What are the immediate changes I should make?
A5: The HATU/DIPEA combination is effective but notoriously prone to causing epimerization, especially with sensitive substrates. The high reactivity of HATU combined with the strong, non-hindered nature of the DIPEA base creates a perfect storm for oxazolone formation and α-proton abstraction. Immediate Corrective Actions:
-
Change the Base: This is the most critical first step. Replace DIPEA with a weaker or more sterically hindered base. * Good Alternative: N-methylmorpholine (NMM).
-
Excellent Alternative (for stubborn cases): 2,4,6-Collidine.
-
-
Lower the Reaction Temperature: Epimerization is a kinetically controlled process that is highly temperature-dependent. [8][9]Performing the coupling at 0 °C or even -20 °C can dramatically reduce the rate of epimerization relative to the rate of the desired amide bond formation. [10][11]3. Reduce Reaction Time: Do not let the reaction run overnight out of habit. Monitor the reaction closely (e.g., by LC-MS) and quench it as soon as the starting material is consumed. Prolonged exposure of the activated acid to the basic conditions increases the risk of epimerization.
Q6: Are certain chiral building blocks (like amino acids) more susceptible to epimerization?
A6: Yes, the structure of the chiral acid itself plays a major role.
-
Sterically Hindered Residues: Amino acids like valine and isoleucine are known to epimerize more readily, particularly in polar solvents. [10]The steric bulk is thought to favor the formation of the oxazolone ring (Thorpe-Ingold effect). [10]* Electron-Withdrawing Groups: Side chains that can stabilize the enolate intermediate via resonance or inductive effects, such as in phenylglycine, increase the acidity of the α-proton and thus the rate of epimerization. [6]* Histidine: The imidazole side chain of histidine can act as an internal base, catalyzing the epimerization process. [3][12]
Part 3: Validated Protocols & Prevention Strategies
Proactive prevention is far more effective than downstream purification. This section provides detailed protocols and data to guide your experimental design.
Key Parameter Optimization
The choice of coupling reagent, additive, base, and solvent has a profound impact on chiral integrity. The table below summarizes common choices, ranked from lower to higher risk of epimerization.
| Parameter | Lower Epimerization Risk | Higher Epimerization Risk | Rationale & Citations |
| Coupling Reagent | T3P, DIC, COMU | EDC, DCC, HATU, HBTU | Carbodiimides (EDC, DCC) and highly activating uronium salts (HATU) can rapidly form reactive intermediates prone to cyclization. [3][10][13]T3P and COMU are often milder alternatives. [13] |
| Additive | OxymaPure®, HOAt, HOBt | None | Additives like Oxyma form an active ester that is less prone to cyclization than the O-acylisourea intermediate from carbodiimides alone. They also suppress the base-catalyzed pathway. [3] |
| Base | 2,4,6-Collidine, NMM, Pyridine | DIPEA, Triethylamine (TEA) | Sterically hindered (Collidine) or weaker (NMM) bases are less efficient at abstracting the α-proton from the activated intermediate. [13] |
| Solvent | Dichloromethane (DCM), THF | N,N-Dimethylformamide (DMF) | Polar aprotic solvents like DMF are known to accelerate the rate of oxazolone formation and subsequent epimerization. [10][12] |
| Temperature | -20 °C to 0 °C | Room Temperature (25 °C) to 40 °C | Lower temperatures universally slow the rate of the epimerization side reaction more significantly than the main coupling reaction. [8][10] |
Protocol 1: Low-Epimerization Coupling using DIC/Oxyma
This protocol is a robust starting point for coupling epimerization-prone chiral acids.
Materials:
-
N-protected chiral acid (1.0 eq)
-
Amine component (1.1 eq)
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) (1.2 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)
-
N-methylmorpholine (NMM) (2.0 eq)
-
Anhydrous DCM or THF
Procedure:
-
Dissolve the N-protected chiral acid and OxymaPure® in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine component and NMM to the reaction mixture.
-
Add DIC dropwise to the cooled, stirring solution.
-
Maintain the reaction temperature at 0 °C and monitor its progress by TLC or LC-MS every 30-60 minutes.
-
Once the reaction is complete (typically 1-4 hours), quench by adding a small amount of water.
-
Filter off the diisopropylurea byproduct.
-
Proceed with a standard aqueous workup (e.g., wash with dilute acid, dilute base, and brine) to purify the product.
Protocol 2: Low-Epimerization Coupling using T3P® and Pyridine
This method, highlighted by Dunetz et al., is particularly effective and scalable, offering easy purification as the byproducts are water-soluble. [13] Materials:
-
N-protected chiral acid (1.0 eq)
-
Amine component (1.1 eq)
-
T3P® (n-Propanephosphonic acid anhydride), typically 50% in EtOAc (1.5 eq)
-
Pyridine (3.0 eq)
-
Anhydrous Ethyl Acetate (EtOAc) or THF
Procedure:
-
Dissolve the N-protected chiral acid and the amine component in the chosen anhydrous solvent.
-
Cool the mixture to 0 °C.
-
Add pyridine to the solution.
-
Add the T3P® solution dropwise over 5-10 minutes. A slight exotherm may be observed.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction by adding 1M HCl (aq).
-
Proceed with a standard aqueous workup and purification. The phosphonic acid byproducts are readily removed in the aqueous layers. [13]
References
-
Difference Between Epimerization and Racemization. (2019). Difference Between. [Link]
-
Epimerization of Peptide. (n.d.). Waseda University. [Link]
-
Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. (n.d.). ResearchGate. [Link]
-
1.5.1 Racemization and Epimerization. (n.d.). ResearchGate. [Link]
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]
-
Soderberg, T. (2022). 12.3: Isomerization at the α-Carbon. Chemistry LibreTexts. [Link]
-
Junaidi, J., & T-Thien, D. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Enantiomers Vs Epimers. (2023). YouTube. [Link]
-
Junaidi, J., & T-Thien, D. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]
-
TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (n.d.). RSC Publishing. [Link]
-
Amino Acid-Protecting Groups. (n.d.). ResearchGate. [Link]
-
Protecting Groups in Peptide Synthesis. (n.d.). PubMed. [Link]
-
ChemInform Abstract: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. (2011). ResearchGate. [Link]
-
Racemization. (n.d.). Wikipedia. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2022). PMC. [Link]
-
Chiral analysis. (n.d.). Wikipedia. [Link]
-
Junaidi, J., & T-Thien, D. (2023). Epimerisation in Peptide Synthesis. PMC. [Link]
-
Julian, R. R., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). NIH. [Link]
-
El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Julian, R. R., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. PMC. [Link]
-
(PDF) Epimerisation in Peptide Synthesis. (2023). ResearchGate. [Link]
-
Advances in Metal-Free Transamidation: A Sustainable Approach to Amide Bond Formation. (n.d.). Wiley Online Library. [Link]
-
Effects of Temperature, Concentration, and Catalysts on Reaction Rates. (2022). Chemistry LibreTexts. [Link]
-
Effect of Temperature on Reactions of Chemical Organic Synthesis. (2024). Lneya. [Link]
-
Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. (n.d.). MDPI. [Link]
-
Reaction Kinetics of Degradation and Epimerization of Epigallocatechin Gallate (EGCG) in Aqueous System over a Wide Temperature Range. (n.d.). ACS Publications. [Link]
-
Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies. (n.d.). PMC. [Link]
-
Assays and technologies for developing proteolysis targeting chimera degraders. (2020). PMC. [Link]
-
The Design, Synthesis and in vitro Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Degradation of Protein Arginine Methyltransferase 1. (2024). Apollo. [Link]
-
Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. (n.d.). ChemRxiv. [Link]
-
Methods to accelerate PROTAC drug discovery. (n.d.). PMC. [Link]
-
The Peptide PROTAC Modality: A New Strategy for Drug Discovery. (n.d.). PMC. [Link]
-
Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation. (n.d.). Biopharma Group. [Link]
-
Impact of Temperature on the Rate of Chemical Reactions in Tanzania. (n.d.). AJPO Journals. [Link]
-
PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. (n.d.). American Chemical Society. [Link]
-
The four steps involved in the capsule-based PROTAC synthesis. (n.d.). ResearchGate. [Link]
-
PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. (n.d.). MDPI. [Link]
-
Best Practices for PROTACs - Assays and Cooperativity (Part 1B). (2024). YouTube. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. differencebetween.com [differencebetween.com]
- 5. Racemization - Wikipedia [en.wikipedia.org]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. lneya.com [lneya.com]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. ajpojournals.org [ajpojournals.org]
- 12. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Stability of (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride under different pH conditions
Technical Support Center: (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. It provides essential information on the stability of this compound under various pH conditions, offering troubleshooting advice and best practices for its handling and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in aqueous solutions?
As a dihydrochloride salt, the compound is most stable in its solid, crystalline form when stored at room temperature in a sealed container.[1][2] In aqueous solutions, its stability is highly dependent on pH. The protonated amine groups and the tetrahydrofuran (THF) ether linkage are the primary sites susceptible to degradation. Generally, acidic to neutral pH conditions (pH 3-7) are preferred for short-term storage in solution, as the protonated amines are less susceptible to oxidation.
Q2: Which pH range offers the maximum stability for this compound in solution?
The compound exhibits its greatest stability in the acidic pH range (approximately pH 3-5). At this pH, both amine groups are fully protonated, which protects them from oxidative degradation. Furthermore, the ether linkage of the tetrahydrofuran ring is generally stable under these conditions. As the pH becomes strongly acidic (pH < 2) or alkaline (pH > 8), the rate of degradation increases.[3]
Q3: What are the primary degradation pathways I should be aware of?
There are two main potential degradation pathways influenced by pH:
-
Acid-Catalyzed Hydrolysis: Under strongly acidic conditions (e.g., pH < 2) and elevated temperatures, the ether bond of the tetrahydrofuran ring can undergo cleavage. This is a common reaction for ethers, though it typically requires harsh conditions.
-
Oxidation of Amines: At neutral to alkaline pH (pH ≥ 7), the amine groups are deprotonated to their free base form. These free amines are significantly more susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions. This can lead to the formation of colored impurities and a loss of compound integrity.
Q4: How should I prepare and store aqueous stock solutions?
For maximum reliability in your experiments, follow these guidelines:
-
Use Degassed Solvents: To minimize oxidative degradation, use high-purity water (e.g., Milli-Q) that has been degassed by sparging with nitrogen or argon.
-
Prepare Freshly: It is strongly recommended to prepare solutions fresh for each experiment.
-
Short-Term Storage: If short-term storage is unavoidable, prepare the stock solution in a slightly acidic buffer (e.g., 50 mM citrate or acetate buffer, pH 4-5). Store the solution at 2-8°C and protect it from light for no longer than 24-48 hours.
-
Avoid Basic Buffers: Do not use basic buffers (e.g., phosphate, borate, or carbonate buffers with pH > 7.5) for storage, as this will promote oxidation.
Q5: Are there any visual indicators of compound degradation?
Yes. A freshly prepared solution of this compound should be clear and colorless. The appearance of a yellow or brown tint is a common indicator of oxidative degradation. The formation of any precipitate may suggest salt disproportionation or the formation of insoluble degradation products.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My solution of the compound turned yellow/brown upon standing.
-
Probable Cause: This is a classic sign of amine oxidation. It occurs when the pH of the solution is neutral or alkaline, leading to deprotonation of the amine groups, which then react with dissolved oxygen.
-
Solution:
-
Discard the colored solution.
-
Prepare a fresh solution using a degassed acidic buffer (pH 4-5).
-
If your experimental conditions require a higher pH, add the compound to the basic solution immediately before use to minimize its exposure time.
-
Issue 2: I observe unexpected peaks in my HPLC/LC-MS analysis after my reaction.
-
Probable Cause: These peaks could be degradation products of the starting material, rather than reaction byproducts. This can happen if the compound degrades before or during your reaction.
-
Troubleshooting Workflow:
-
Run a Control: Analyze a sample of the diamine dissolved in your reaction solvent (without other reagents) and incubated for the same duration and temperature as your experiment.
-
Compare Chromatograms: If the unexpected peaks appear in the control sample, they are confirmed to be degradation products.
-
Adjust Protocol: If degradation is confirmed, consider lowering the reaction pH (if compatible with your chemistry), deoxygenating all solvents, or reducing the reaction time/temperature.
-
Issue 3: My reaction yield is inconsistent or lower than expected.
-
Probable Cause: If this compound is a key reactant, its degradation will directly lead to a lower effective concentration and thus, lower product yield.
-
Solution:
-
Confirm Purity: Before starting, confirm the purity of your starting material using a suitable analytical method like qNMR or HPLC with a reference standard.
-
Optimize Addition: Instead of adding the solid directly to a basic reaction mixture, first dissolve it in a small amount of an appropriate acidic or neutral solvent and add this solution to the reaction. This ensures it dissolves quickly and is less exposed to potentially harsh conditions.
-
Use an Inert Atmosphere: For sensitive reactions, especially those running at neutral or high pH, conduct the entire experiment under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
-
Protocols & Data
Protocol 1: General Procedure for pH Stability Assessment
This protocol outlines a forced degradation study to evaluate the stability of the compound at different pH values, adhering to principles outlined in ICH guidelines.[4][5]
Objective: To determine the rate of degradation of this compound at acidic, neutral, and basic pH.
Materials:
-
This compound
-
Buffers: 0.1 M HCl (pH 1), 0.1 M Acetate Buffer (pH 5), Purified Water (approx. pH 7), 0.1 M Phosphate Buffer (pH 9)
-
HPLC system with UV detector
-
Class A volumetric flasks and pipettes
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in purified water to create a 1 mg/mL stock solution.
-
Prepare Study Samples: For each pH condition, pipette 1 mL of the stock solution into a 10 mL volumetric flask. Dilute to the mark with the respective buffer (0.1 M HCl, pH 5 acetate, water, pH 9 phosphate). This yields a final concentration of 100 µg/mL.
-
Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of each sample into the HPLC system to determine the initial peak area.
-
Incubation: Store the remaining sample vials at a controlled temperature (e.g., 40°C) and protect them from light.
-
Time-Point Analysis: Withdraw aliquots at predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours) and analyze by HPLC.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T0 sample.
Data Summary: Expected Stability Profile
The following table summarizes the expected stability based on general chemical principles. Actual results may vary based on specific experimental conditions like temperature and buffer composition.
| pH Condition | Buffer System | Expected Stability (at 40°C) | Primary Degradation Pathway |
| 1-2 | 0.1 M HCl | Moderate. Potential for slow hydrolysis of the ether linkage over extended periods. | Acid-catalyzed hydrolysis |
| 3-6 | Acetate/Citrate | High. Both amine groups are protonated and stable. Ether linkage is stable. | Minimal degradation expected. |
| 7 | Water/Phosphate | Moderate to Low. Deprotonation begins, increasing susceptibility to oxidation. | Oxidation |
| 8-10 | Phosphate/Borate | Low. Significant portion of amines are in the free base form. | Rapid Oxidation |
Visualizations
Workflow for pH Stability Assessment
The following diagram illustrates the experimental workflow for conducting a pH stability study.
Caption: Experimental workflow for a forced degradation pH stability study.
Troubleshooting Decision Tree
Use this decision tree to diagnose issues with unexpected analytical results.
Caption: Decision tree for troubleshooting unexpected analytical peaks.
References
- Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
- Title: A brief study on forced degradation studies with regulatory guidance Source: Vertex AI Search URL
-
Title: Forced Degradation Testing | SGS Denmark Source: SGS Denmark URL: [Link]
-
Title: Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution Source: PubMed URL: [Link]
-
Title: (3R, 4S)-Tetrahydrofuran-3, 4-diamine dihydrochloride, min 97%, 250 mg Source: CP Lab Safety URL: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. CAS 1033712-94-5 | this compound - Synblock [synblock.com]
- 3. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Testing | SGS Denmark [sgs.com]
Technical Support Center: Addressing Off-Target Effects of PROTACs with Chiral Diamine Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of off-target effects, with a specific focus on the strategic use of chiral diamine linkers to enhance selectivity and efficacy.
Introduction: The Double-Edged Sword of PROTACs
PROTACs have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3][4][5][6] By bringing the POI and E3 ligase into proximity, PROTACs trigger the ubiquitination and subsequent degradation of the target protein.[1][3][4]
However, this powerful mechanism is not without its challenges. Off-target protein degradation is a significant concern, potentially leading to cellular toxicity and unforeseen side effects.[2][7] The linker, long considered a passive component, is now understood to be a critical determinant of a PROTAC's activity, selectivity, and physicochemical properties.[5][6][8] This guide will delve into how the chirality of diamine linkers can be strategically employed to minimize off-target effects and optimize your PROTAC design.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with PROTACs?
Off-target effects in PROTACs can arise from several factors:
-
Promiscuous Warheads or E3 Ligase Ligands: The ligands used to bind the target protein or the E3 ligase may have affinity for other proteins, leading to their unintended degradation.
-
Formation of Unintended Ternary Complexes: The PROTAC might facilitate the formation of ternary complexes with proteins other than the intended target.
-
Linker-Mediated Interactions: The linker itself can interact with cellular components, influencing the overall activity and specificity of the PROTAC.
-
Ubiquitous E3 Ligase Expression: The widespread expression of E3 ligases in both healthy and diseased tissues can contribute to off-target degradation in non-target cells.[7]
Q2: How can chiral diamine linkers help reduce off-target effects?
Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. In the context of PROTACs, incorporating a chiral center into the diamine linker can:
-
Enforce Specific Ternary Complex Conformations: The stereochemistry of the linker can dictate the spatial arrangement of the POI and E3 ligase in the ternary complex. One stereoisomer may favor a productive conformation for ubiquitination of the target protein, while the other may lead to a non-productive or less stable complex, thereby improving selectivity.
-
Introduce Steric Hindrance: The specific 3D orientation of substituents on a chiral linker can create steric clashes that prevent the binding of off-target proteins, while still allowing for efficient binding of the intended target.
-
Modulate Physicochemical Properties: Chirality can influence a PROTAC's solubility, permeability, and metabolic stability, which in turn can affect its biodistribution and reduce its exposure to off-target tissues.[9]
Q3: What is the "hook effect" and how does it relate to PROTAC optimization?
The "hook effect" is a phenomenon where, at high concentrations, the degradation efficiency of a PROTAC decreases. This occurs because an excess of the PROTAC molecule leads to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. Understanding the hook effect is crucial for determining the optimal therapeutic window for your PROTAC.
Troubleshooting Guides
This section provides detailed troubleshooting for common experimental challenges encountered when working with chiral PROTACs.
Issue 1: My chiral PROTAC shows poor degradation of the target protein.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Incorrect Stereoisomer | Synthesize and test the opposite enantiomer or diastereomer of your chiral linker. It is crucial to confirm the absolute stereochemistry of your synthesized PROTACs. |
| Suboptimal Linker Length or Rigidity | The length and flexibility of the linker are critical for productive ternary complex formation.[4][9] Synthesize a small library of PROTACs with varying linker lengths and rigidities to identify the optimal configuration. |
| Poor Cell Permeability | PROTACs are often large molecules and may have difficulty crossing the cell membrane.[10] Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, consider modifying the linker to improve its physicochemical properties, for example, by incorporating more polar groups. |
| Instability of the Ternary Complex | The ternary complex may not be stable enough to allow for efficient ubiquitination. Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity and stability of the ternary complex. |
Experimental Workflow: Synthesis and Separation of Chiral PROTACs
Caption: Workflow for synthesizing and isolating active PROTAC stereoisomers.
Issue 2: My chiral PROTAC shows significant off-target degradation.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| "Off-the-shelf" Linker is Not Optimal | Commercially available linkers may not provide the necessary selectivity for your specific target. Rational design of the chiral linker, including the position and nature of the chiral center, is often required. |
| Unfavorable Ternary Complex with Off-Target Proteins | The active stereoisomer of your PROTAC may be forming stable and productive ternary complexes with unintended proteins. |
| Metabolic Instability | The PROTAC may be metabolized into active species that have a different off-target profile. Assess the metabolic stability of your PROTAC in liver microsomes or hepatocytes. |
Experimental Protocol: Proteome-Wide Off-Target Analysis
-
Cell Treatment: Treat your cells of interest with the active PROTAC stereoisomer, an inactive stereoisomer as a negative control[][12][13], and a vehicle control. A concentration at or near the DC50 (the concentration at which 50% of the target protein is degraded) is a good starting point.
-
Lysate Preparation: After the desired treatment time, harvest the cells and prepare protein lysates.
-
Proteomic Analysis: Analyze the protein lysates using quantitative mass spectrometry-based proteomics (e.g., TMT or label-free quantification).
-
Data Analysis: Identify proteins that are significantly downregulated in the cells treated with the active PROTAC compared to the controls.
-
Validation: Validate the off-target degradation of identified proteins using orthogonal methods such as Western blotting or targeted proteomics.
Issue 3: Difficulty in separating the stereoisomers of my chiral PROTAC.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inadequate Chiral Stationary Phase | The choice of chiral stationary phase (CSP) is critical for successful separation.[14] Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based). |
| Suboptimal Mobile Phase | The composition of the mobile phase can significantly impact the separation.[15] Systematically vary the mobile phase composition, including the organic modifier and any additives. |
| Poor Resolution | If the peaks are not well-resolved, consider optimizing the flow rate, temperature, and column dimensions. Supercritical Fluid Chromatography (SFC) can sometimes provide better resolution and faster separation times compared to High-Performance Liquid Chromatography (HPLC) for chiral separations.[15] |
Diagram: The Impact of Linker Chirality on Ternary Complex Formation
Caption: Chiral linkers can orient the ternary complex for productive vs. non-productive ubiquitination.
Conclusion
The strategic incorporation of chiral diamine linkers represents a significant advancement in the design of highly selective and potent PROTACs. By carefully considering the stereochemistry of the linker, researchers can overcome the challenge of off-target effects and unlock the full therapeutic potential of targeted protein degradation. This guide provides a framework for troubleshooting common experimental hurdles and rationally designing the next generation of precision medicines.
References
-
Tavares, G. A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
Schrödinger. (n.d.). Computational tools for PROTAC design and optimization. [Link]
-
Tavares, G. A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed, 1(5), 273-312. [Link]
-
Tavares, G. A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
Wikipedia. (2024). Proteolysis targeting chimera. [Link]
-
Borsari, C., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Salami, J., et al. (2024). Design and optimization strategies of PROTACs and its Application, Comparisons to other targeted protein degradation for multiple oncology therapies. PubMed. [Link]
-
Bio-Techne. (n.d.). PROTAC Design | Degrader Design and Synthesis. [Link]
-
Chirnomas, D., et al. (2024). Precision-engineered PROTACs minimize off-tissue effects in cancer therapy. PMC. [Link]
-
MtoZ Biolabs. (n.d.). PROTAC Drug Off-Target Protein Assessment Service. [Link]
-
BOC Sciences. (2022). PROTAC diastereomer Design(negative control). protocols.io. [Link]
-
BOC Sciences. (2022). PROTAC diastereomer Design(negative control). ResearchGate. [Link]
-
Broad Institute. (n.d.). Proteolysis-targeting chimeras with reduced off-targets. [Link]
-
Salami, J., et al. (2022). Proteolysis-targeting chimeras with reduced off-targets. PMC. [Link]
-
BPS Bioscience. (2021). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. YouTube. [Link]
-
Tran, N. L., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]
-
Testa, A., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]
-
Proteros. (2024). Best Practices for PROTACs - Assays and Cooperativity (Part 1B). YouTube. [Link]
-
Wang, Y., et al. (2018). Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. PubMed. [Link]
-
Royal Society of Chemistry. (2024). Rational design of the linkers in targeting chimeras. Chemical Science. [Link]
-
BUCHI Corporation. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. [Link]
-
Drug Discovery News. (2025). What are PROTACs? Mechanisms, advantages, and challenges. [Link]
Sources
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. chempep.com [chempep.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. PROTAC diastereomer Design(negative control) [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Enhancing Ternary Complex Formation with Rigid Tetrahydrofuran Linkers
Introduction: The Linker as a Critical Determinant
For researchers, scientists, and drug development professionals in the field of targeted protein degradation, the formation of a stable ternary complex between a target protein (Protein of Interest or POI), a degrader molecule like a PROTAC (Proteolysis Targeting Chimera), and an E3 ubiquitin ligase is the cornerstone of success. The linker, which connects the POI-binding and E3 ligase-binding moieties, is not merely a spacer but a critical component that dictates the geometry, stability, and productivity of this ternary complex.[1] Its length, rigidity, and chemical composition profoundly influence the efficacy of the degrader.[1][2]
This guide focuses on the strategic use of rigid tetrahydrofuran (THF)-based linkers to enhance ternary complex formation. We will delve into the mechanistic advantages of linker rigidity, address common experimental challenges through a comprehensive FAQ and troubleshooting section, and provide detailed protocols for key biophysical assays.
Why Use a Rigid Tetrahydrofuran (THF) Linker?
While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing body of evidence demonstrating that incorporating rigid structural elements can offer significant advantages.[1][] Rigid linkers, such as those containing THF, piperazine, or triazole moieties, can pre-organize the PROTAC into a conformation that is more favorable for binding to both the target protein and the E3 ligase.[][4][5] This pre-organization can lead to:
-
Improved Ternary Complex Stability: By reducing the conformational entropy penalty upon binding, rigid linkers can lead to more stable and longer-lived ternary complexes.[][6] This is a critical factor for efficient ubiquitination and subsequent degradation of the target protein.[7][8]
-
Enhanced Selectivity: The constrained nature of rigid linkers can reduce the number of possible binding modes, potentially leading to greater selectivity for the desired ternary complex over off-target interactions.[6]
-
Favorable Physicochemical Properties: THF and other cycloalkane-based linkers can improve properties like aqueous solubility and metabolic stability compared to more hydrophobic flexible linkers.[4][5]
However, the use of rigid linkers is not without its challenges. Excessive rigidity can hinder the necessary adaptability for productive ternary complex formation, and a "one-size-fits-all" approach is rarely successful.[1] Therefore, careful design and empirical testing are paramount.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter when working with rigid THF linkers to enhance ternary complex formation.
Issue 1: Weak or No Ternary Complex Formation Detected
Question: My biophysical assay (e.g., SPR, ITC, TR-FRET) is showing a weak or nonexistent signal for ternary complex formation with my THF-linker-containing PROTAC. What are the likely causes and how can I troubleshoot this?
Answer: This is a common challenge, and a systematic approach is key to identifying the root cause.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Linker Length or Geometry:
-
The Problem: Even with a rigid linker, the overall length and the exit vectors from the warhead and E3 ligand are critical.[2][9][10] If the linker is too short, it can cause steric clashes between the POI and the E3 ligase, preventing complex formation.[2][10] If it's too long, it may not effectively bring the two proteins into the required proximity for productive interaction.[2][10]
-
Troubleshooting:
-
Synthesize a Linker Library: Create a focused library of PROTACs with varying THF linker lengths and stereochemistries. Even subtle changes can have a significant impact.
-
Computational Modeling: Use molecular modeling and dynamics simulations to predict favorable linker lengths and geometries for the specific POI-E3 ligase pair.[6][11] This can help prioritize which linkers to synthesize.
-
-
-
Poor Protein Quality or Inactivity:
-
The Problem: The target protein or E3 ligase may be misfolded, aggregated, or inactive. This is a fundamental prerequisite for any binding assay.
-
Troubleshooting:
-
Quality Control: Verify protein purity and monodispersity using SDS-PAGE and size-exclusion chromatography (SEC).
-
Activity Assays: Confirm the activity of your proteins. For example, ensure your E3 ligase is capable of auto-ubiquitination or binding to its known substrates.
-
-
-
Assay Configuration Issues:
-
The Problem: The design of your biophysical assay can significantly impact the results. For instance, in an SPR experiment, the choice of which protein to immobilize can affect the observed kinetics.
-
Troubleshooting:
-
Reverse Assay Orientation: If possible, switch the immobilized and solution-phase components in your assay (e.g., in SPR or BLI).
-
Confirm Binary Interactions: Before attempting to measure the ternary complex, confirm that your PROTAC can bind to the POI and the E3 ligase independently. This validates the integrity of your warhead and E3 ligand.
-
-
Issue 2: High PROTAC Concentration Leads to Decreased Ternary Complex Signal (The "Hook Effect")
Question: I observe a bell-shaped curve in my ternary complex assay, where the signal decreases at higher PROTAC concentrations. Is this expected, and can I mitigate it?
Answer: Yes, this is a well-documented phenomenon known as the "hook effect," and it is particularly important to consider in the context of PROTACs.
Causality:
At optimal concentrations, one PROTAC molecule bridges the POI and the E3 ligase to form the productive ternary complex. However, at excessively high concentrations, the PROTAC is more likely to form two separate binary complexes: one where the PROTAC is bound only to the POI, and another where it's bound only to the E3 ligase. These binary complexes are non-productive for degradation and effectively compete with and reduce the population of the desired ternary complex.
Mitigation Strategies:
-
Dose-Response Titration: Always perform a wide, multipoint dose-response titration of your PROTAC to fully characterize the concentration-dependent formation of the ternary complex and identify the optimal concentration range.
-
Enhance Cooperativity: The hook effect can be less pronounced in systems with high positive cooperativity. Cooperativity (alpha, α) is a measure of how the binding of the first protein to the PROTAC influences the binding of the second protein.[7][12]
-
Positive Cooperativity (α > 1): The formation of the binary complex enhances the binding of the second protein, stabilizing the ternary complex.[13][14]
-
Negative Cooperativity (α < 1): The formation of the binary complex hinders the binding of the second protein.[13]
-
Linker Design for Cooperativity: A well-designed rigid THF linker can facilitate favorable protein-protein interactions between the POI and E3 ligase, thereby increasing positive cooperativity and stabilizing the ternary complex over the binary ones.[7]
-
Issue 3: Good Ternary Complex Formation In Vitro, but Poor Cellular Degradation
Question: My THF-linker PROTAC forms a stable ternary complex in biophysical assays, but I'm not observing significant degradation of the target protein in cells. What could be the disconnect?
Answer: This is a critical translational challenge in PROTAC development. A stable ternary complex is necessary, but not sufficient, for cellular degradation.
Potential Causes & Troubleshooting Steps:
-
Poor Cell Permeability:
-
The Problem: PROTACs are often large molecules that violate traditional "rule-of-five" guidelines for drug-likeness, and they may struggle to cross the cell membrane to reach their intracellular targets.[]
-
Troubleshooting:
-
Permeability Assays: Use in vitro permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.
-
Cellular Target Engagement Assays: Employ techniques like NanoBRET™ or Cellular Thermal Shift Assay (CETSA) to confirm that your PROTAC is reaching and engaging its target inside the cell.[15]
-
-
-
Unproductive Ternary Complex Conformation:
-
The Problem: The ternary complex may be stable, but its geometry might not be optimal for the subsequent ubiquitin transfer. The linker must orient the two proteins in a way that positions a lysine residue on the target protein's surface within reach of the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.
-
Troubleshooting:
-
Structural Biology: If possible, pursue co-crystallography or cryo-EM to gain high-resolution structural insights into the ternary complex.[16][17] This can reveal the precise orientation of the proteins.
-
Linker Exit Vector Modification: Synthesize new PROTAC variants where the THF linker is attached to different, solvent-exposed points on the warhead or E3 ligand. This can significantly alter the resulting ternary complex geometry.[9]
-
-
-
Insufficient Intracellular Accumulation:
-
The Problem: Even if a PROTAC is cell-permeable, it might be subject to rapid efflux by cellular transporters, preventing it from reaching a high enough concentration to drive degradation.
-
Troubleshooting:
-
Mass Spectrometry-based Quantification: Use LC-MS/MS to directly measure the intracellular concentration of your PROTAC over time.
-
Efflux Pump Inhibitor Studies: Co-incubate your PROTAC with known efflux pump inhibitors to see if this enhances degradation, which would suggest that efflux is a limiting factor.
-
-
Data Presentation & Key Experimental Protocols
To effectively evaluate and compare PROTACs with different THF linkers, quantitative data from biophysical assays is essential.
Table 1: Example Biophysical Data for THF-Linker PROTACs
| PROTAC ID | Linker Composition | Binary Affinity (POI, KD, nM) | Binary Affinity (E3, KD, nM) | Ternary Complex KD (nM) | Cooperativity (α) |
| PROTAC-THF-1 | (2R,4S)-THF-8 atoms | 50 | 150 | 25 | 2.0 |
| PROTAC-THF-2 | (2S,4R)-THF-8 atoms | 55 | 160 | 80 | 0.7 |
| PROTAC-THF-3 | (2R,4S)-THF-12 atoms | 45 | 140 | 15 | 3.0 |
| PROTAC-PEG-1 | PEG-12 atoms | 48 | 155 | 40 | 1.2 |
This is illustrative data. KD values would be determined by SPR or ITC. Cooperativity (α) is calculated as (Binary KD of POI) / (KD of POI binding to the PROTAC:E3 binary complex).[13][14]
Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful, label-free technique for measuring the kinetics and affinity of binary and ternary interactions in real-time.[8][18]
Objective: To determine the binding affinity (KD), association rate (ka), dissociation rate (kd), and cooperativity (α) of a PROTAC-mediated ternary complex.
Materials:
-
SPR instrument (e.g., Biacore™)
-
Sensor chip (e.g., Series S CM5 or NTA chip for His-tagged proteins)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Purified, high-quality POI and E3 ligase complex (e.g., VCB)
-
THF-linker PROTAC
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilization:
-
Immobilize one of the proteins (e.g., the E3 ligase complex) onto the sensor chip surface at a low density to avoid mass transport limitations. The other protein will be the analyte in solution.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the KD, ka, and kd for this binary interaction.
-
-
Binary Interaction Analysis (PROTAC to POI):
-
This is typically done in solution by pre-incubating the PROTAC with the POI and injecting this mixture over a control surface. A more direct measurement can be obtained by immobilizing the POI and injecting the PROTAC.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these pre-incubated mixtures over the immobilized E3 ligase surface. The response will represent the formation of the ternary complex.
-
Alternatively, and often preferred, is a three-step injection:
-
Inject the POI to establish a baseline.
-
Inject the PROTAC to form the POI-PROTAC binary complex.
-
Inject the E3 ligase to observe the formation of the ternary complex.
-
-
-
Data Analysis:
-
Globally fit the ternary interaction data to determine the kinetic parameters of ternary complex formation.
-
Calculate the cooperativity factor (α) by comparing the affinity of the PROTAC for the E3 ligase in the absence and presence of the POI. A value greater than 1 indicates positive cooperativity.[13][14]
-
Visualizing Key Concepts and Workflows
Diagrams are essential for conceptualizing the complex relationships in targeted protein degradation.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Troubleshooting Workflow for Lack of Cellular Degradation
Caption: A decision tree for troubleshooting ineffective PROTACs.
References
-
Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (2023). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (2023). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 305-323. [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
-
Exploring and characterizing ternary complex formation. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm. Retrieved January 20, 2026, from [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (2020). OUCI. Retrieved January 20, 2026, from [Link]
-
Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing. Retrieved January 20, 2026, from [Link]
-
Cyrus, K., Wehenkel, M., Choi, E. Y., Lee, H., & Kim, K. B. (2011). Impact of linker length on the activity of PROTACs. Molecular bioSystems, 7(2), 359-364. [Link]
-
A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands. (2022). PubMed Central. Retrieved January 20, 2026, from [Link]
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). PubMed. Retrieved January 20, 2026, from [Link]
-
Ternary complex. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Novel approaches for the rational design of PROTAC linkers. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. (2024). Acta Pharmaceutica Sinica B. Retrieved January 20, 2026, from [Link]
-
Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. (2020). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. (2022). ACS Publications. Retrieved January 20, 2026, from [Link]
-
How to improve the function of your PROTAC degrader by understanding ternary complex formation. (2024, March 22). YouTube. Retrieved January 20, 2026, from [Link]
-
Ternary Complex Formation Assays. (n.d.). Domainex. Retrieved January 20, 2026, from [Link]
-
The ternary complex with its interactions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Mechanistic and Structural Features of PROTAC Ternary Complexes. (2021). Springer Protocols. Retrieved January 20, 2026, from [Link]
-
Characterizing PROTAC ternary complex formation using Biacore SPR systems. (2024). Cytiva. Retrieved January 20, 2026, from [Link]
-
Characterising PROTAC ternary complex formation using SPR. (2024). o2h discovery. Retrieved January 20, 2026, from [Link]
-
Classification of most common linkers used in PROTAC design based on their chemical structures. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Ternary Complex Formation Evaluation Service. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]
-
Novel approaches for the rational design of PROTAC linkers. (2020). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. (2021). Springer Nature Experiments. Retrieved January 20, 2026, from [Link]
-
Editorial: Next-Generation PROTACs in Oncology and Beyond: Exploring Therapeutic Targets and Their Degraders. (2025). Frontiers. Retrieved January 20, 2026, from [Link]
-
Biophysical Approaches for Investigating the Dynamics and Cooperativity of Ternary Complexes in Targeted Protein Degradation. (2025). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Assessing ternary complex formation. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. o2hdiscovery.co [o2hdiscovery.co]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 14. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 15. Ternary Complex Formation [worldwide.promega.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Optimization of Linker Length for PROTACs Using Tetrahydrofuran Diamine Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) for the design, synthesis, and evaluation of Proteolysis Targeting Chimeras (PROTACs) that utilize tetrahydrofuran (THF) diamine derivatives as linkers. Our goal is to provide you with the causal logic behind experimental choices and to empower you to overcome common challenges in this innovative area of targeted protein degradation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the strategic use of tetrahydrofuran-based linkers in PROTAC development.
Q1: Why should I consider using a tetrahydrofuran (THF) diamine derivative as a PROTAC linker instead of a more common flexible linker like PEG?
A: The choice of linker is a critical determinant of a PROTAC's success, influencing everything from ternary complex formation to pharmacokinetic properties.[1] While flexible linkers like polyethylene glycol (PEG) are synthetically accessible, rigid heterocyclic linkers such as THF diamine derivatives offer distinct advantages:
-
Conformational Rigidity: Flexible linkers possess numerous rotatable bonds, leading to a high number of possible conformations in solution. This conformational flexibility can result in a significant entropic penalty upon binding to the target protein and E3 ligase, potentially destabilizing the ternary complex.[2] Rigid linkers like THF derivatives constrain the possible orientations of the two ligands.[3][4]
-
Pre-organization for Ternary Complex Formation: A rigid linker can "pre-organize" the warhead and E3 ligase ligand into a conformation that is favorable for forming a productive ternary complex. This can reduce the energy barrier to complex formation and enhance degradation efficiency.[2]
-
Improved Physicochemical and Pharmacokinetic Properties: The incorporation of heterocyclic scaffolds can improve metabolic stability compared to linear alkyl or PEG chains.[5][6] Furthermore, replacing flexible, lipophilic chains with more rigid, polar structures can be a strategy to enhance solubility and other drug-like properties.[7]
Q2: What are the key stereochemical considerations when using chiral THF diamine linkers?
A: Tetrahydrofuran rings in these derivatives are chiral, and the stereochemistry of the substituents (the two amine groups) is critical. The spatial orientation of the linker dictates the ultimate positioning of the protein of interest (POI) relative to the E3 ligase. Different stereoisomers of the same linker can lead to vastly different degradation efficiencies, or even a complete loss of activity, by altering the geometry of the ternary complex. Therefore, it is crucial to:
-
Utilize stereochemically pure THF diamine building blocks. The synthesis of chiral tetrahydrofurans is a well-established field that can be leveraged for this purpose.[8][9]
-
Consider synthesizing and testing multiple stereoisomers to empirically determine the optimal 3D arrangement for your specific POI-E3 ligase pair.
Q3: How does the length and exit vector of a THF-based linker impact PROTAC efficacy?
A: While the THF core provides rigidity, the overall length of the linker and its attachment points (exit vectors) on the warhead and E3 ligase ligand remain paramount.[4]
-
Linker Length: An optimal linker length is required to successfully span the distance between the two proteins without inducing steric clashes. A linker that is too short may prevent simultaneous binding, while a linker that is too long may result in an unstable or unproductive ternary complex where ubiquitination cannot occur efficiently.[2][10] This parameter must be optimized empirically for each new system.
-
Exit Vectors: The linker should be attached to a solvent-exposed region of each ligand to minimize disruption of the key binding interactions with their respective proteins. The choice of exit vector can dramatically alter the degradation profile and even selectivity.[10]
Q4: What is the anticipated impact of a THF diamine linker on the physicochemical properties (solubility, permeability) of my PROTAC?
A: PROTACs are often large molecules that fall outside of traditional "rule-of-five" drug-like space, making properties like cell permeability a significant challenge. The linker is a key contributor to these properties.
-
Solubility: The ether oxygen and amine functionalities within a THF diamine linker are polar and can help improve the aqueous solubility of the overall PROTAC molecule.
-
Permeability: Cell permeability is a more complex issue involving a trade-off between solubility and lipophilicity. Rigid linkers can sometimes improve permeability by reducing the number of rotatable bonds and the topological polar surface area (TPSA) in certain conformations. It has been proposed that some PROTACs act as "molecular chameleons," adopting a more compact, less polar conformation in the hydrophobic environment of the cell membrane, which is facilitated by intramolecular hydrogen bonds.[11][12][13] The ability of a THF-based linker to facilitate such a folded conformation could be beneficial for cell uptake.[11] However, excessive rigidity can also be detrimental.[3]
Q5: What analytical techniques are essential for characterizing my final PROTAC containing a THF diamine linker?
A: Rigorous characterization is crucial to ensure the identity, purity, and stability of your synthesized PROTAC before biological evaluation.
| Technique | Purpose | Key Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the elemental composition and exact mass of the synthesized PROTAC. | Molecular weight confirmation (e.g., [M+H]⁺). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and stereochemistry. | ¹H and ¹³C NMR for structural verification; NOESY can provide insights into solution conformation. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. | Percentage purity, detection of impurities or starting materials. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and assess the solid-state properties. | Physical state (crystalline vs. amorphous). |
| Biophysical Assays (SPR, ITC, TR-FRET) | To measure binding affinities to the target protein and E3 ligase, and to characterize ternary complex formation.[14] | K D values for binary interactions; cooperativity (α) of the ternary complex. |
Section 2: Troubleshooting Guide
This section provides a systematic approach to addressing common experimental hurdles.
Problem 1: Low yield or failed synthesis of the mono-Boc protected THF diamine linker.
-
Possible Causes:
-
Inefficient cyclization or functionalization reactions to form the THF core.
-
Difficulties in achieving the desired stereocontrol.
-
Issues with selective protection/deprotection of the diamine functionalities.
-
-
Suggested Solutions & Protocol:
-
Retrosynthetic Analysis: Start from a commercially available chiral precursor if possible, such as a tartrate derivative, to simplify the synthesis.[8]
-
Reaction Conditions: For cyclization reactions, ensure anhydrous conditions and consider catalysts known for efficiency in forming THF rings.[15][9]
-
Protecting Group Strategy: The use of an orthogonal protecting group strategy is essential. Mono-Boc protection of diamines is a common and effective approach for stepwise PROTAC synthesis.[16]
-
Step-by-Step Protocol for Amide Coupling (General):
-
Step A: First Amide Coupling: Dissolve your mono-Boc protected THF diamine linker (1 eq.) and the first binding ligand (with a carboxylic acid, 1 eq.) in an anhydrous solvent like DMF. Add a coupling agent such as HATU (1.2 eq.) and a non-nucleophilic base like DIPEA (3 eq.). Stir at room temperature and monitor by LC-MS until the starting material is consumed.
-
Step B: Purification: Purify the Boc-protected intermediate via flash chromatography.
-
Step C: Boc Deprotection: Dissolve the intermediate in a solution of TFA in DCM (e.g., 20-50% v/v) at 0°C. Warm to room temperature and stir for 1-2 hours. Monitor by LC-MS. Evaporate the solvent and TFA under reduced pressure.
-
Step D: Second Amide Coupling: Use the resulting amine salt directly in the next coupling step with the second binding ligand, following the procedure in Step A, ensuring to add sufficient base to neutralize the TFA salt.
-
Step E: Final Purification: Purify the final PROTAC using reverse-phase HPLC to achieve high purity.
-
-
Problem 2: The final PROTAC shows poor solubility in aqueous buffers.
-
Possible Causes:
-
Despite the polar THF moiety, the overall molecule has a high calculated logP (cLogP) due to large, hydrophobic warhead and E3 ligase ligands.
-
The rigid structure facilitates aggregation.
-
-
Suggested Solutions:
-
Formulation: For in vitro assays, prepare high-concentration stock solutions in 100% DMSO. Ensure the final DMSO concentration in your assay is low and consistent across all conditions (typically ≤ 0.5%).
-
Structural Modification: In the next design cycle, consider adding more polar functional groups to the linker or ligands, if tolerated for binding. The use of nitrogen-containing heterocycles in the linker is a known strategy to improve properties.[5]
-
Problem 3: The PROTAC is cell-permeable and engages its targets, but degradation is weak or absent.
-
Possible Cause: Inability to form a stable and productive ternary complex. The fixed geometry imposed by the rigid THF linker may not be optimal for the required protein-protein interactions between the POI and the E3 ligase.
-
Suggested Solutions:
-
Verify Ternary Complex Formation: Use biophysical assays (e.g., TR-FRET, SPR) to directly measure the formation of the POI-PROTAC-E3 ligase complex. Determine the cooperativity value (α). A value > 1 indicates positive cooperativity, which is often correlated with efficient degradation.
-
Synthesize a Linker Length Series: The initial linker length may be suboptimal. Synthesize and test a small series of PROTACs where the points of attachment to the THF core are varied or where short PEG/alkyl chains are added to the THF core to modulate the distance between the two ligands.
-
Evaluate Different Stereoisomers: As discussed in the FAQs, the stereochemistry of the linker is crucial. If you used a single stereoisomer, synthesize and test others. The "wrong" geometry may be preventing a productive arrangement of the two proteins.
-
Consider Linker Flexibility Trade-offs: While rigidity is often beneficial, some degree of flexibility might be required for your specific system to allow for the induced fit necessary for ternary complex formation.[17] A recent study highlighted a trade-off where a more rigid PROTAC showed higher cell accumulation but formed a less stable ternary complex.[3] This underscores the need for multi-parameter optimization.
-
Problem 4: A "Hook Effect" is observed, complicating data interpretation.
-
Possible Cause: At high concentrations, the PROTAC forms non-productive binary complexes (PROTAC-POI and PROTAC-E3 ligase) that compete with the formation of the productive ternary complex. This leads to a bell-shaped dose-response curve where degradation decreases at higher concentrations.
-
Suggested Solutions:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range (e.g., from pM to high µM) to fully characterize the dose-response curve and identify the optimal concentration for maximum degradation (Dmax) and the concentration for 50% degradation (DC50).
-
Focus on the Left Side of the Curve: For subsequent experiments and structure-activity relationship (SAR) studies, use concentrations at or below the optimal degradation concentration.
-
Enhance Cooperativity: A PROTAC that induces strong positive cooperativity in the ternary complex is often less susceptible to the hook effect because the ternary complex is significantly more stable than either binary complex. Optimizing the linker is a key strategy to enhance cooperativity.
-
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]
-
Kofuji, S., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. MedChemComm. [Link]
-
Pettersson, M., & Crews, C. M. (2022). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. Journal of Medicinal Chemistry. [Link]
-
Gao, C., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]
-
Abeje, Y. E., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]
-
Abeje, Y. E., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed. [Link]
-
Tanimoto, A., et al. (2025). Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. ChemRxiv. [Link]
-
Cao, X., et al. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. European Journal of Medicinal Chemistry. [Link]
-
American Chemical Society. (n.d.). Impact of different binding orientations of linker on PROTAC conformations: A computational comparative study of dBET6 and dBET23. Retrieved from ACS website. [Link]
-
Jeong, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. [Link]
-
Abeje, Y. E., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. [Link]
-
Poongavanam, V., et al. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on.... Retrieved from ResearchGate. [Link]
-
Shcherbakova, E., & Tverdomed, S. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Wang, C., et al. (2020). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology. [Link]
-
CAS.org. (2024). PROTACs revolutionize small molecule drugs. Retrieved from CAS.org. [Link]
-
Foley, C. A., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. [Link]
-
Neumaier, L., & Griesbeck, A. G. (2018). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. Chemistry – A European Journal. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. OUCI. [Link]
-
ResearchGate. (n.d.). Synthesis of Chiral Tetrahydrofuran Building Blocks from Pantolactones: Application in the Synthesis of Empagliflozin and Amprenavir Analogs. Retrieved from ResearchGate. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved from ResearchGate. [Link]
-
Pérez-Aguilar, J. V., & Tiwary, P. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. [Link]
-
ChemRxiv. (n.d.). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-. Retrieved from ChemRxiv. [Link]
-
Phillips, A. J., & Urones, L. D. (2010). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research. [Link]
-
American Chemical Society. (n.d.). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. Retrieved from ACS website. [Link]
-
ChemRxiv. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. Retrieved from Cambridge Open Engage. [Link]
-
ResearchGate. (n.d.). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Retrieved from ResearchGate. [Link]
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2022). PMC. [Link]
-
Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from Taylor & Francis Online. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. chempep.com [chempep.com]
- 3. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application and challenges of nitrogen heterocycles in PROTAC linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
- 15. Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting guide for analyzing chiral PROTACs by HPLC
Technical Support Center: Chiral PROTAC Analysis by HPLC
A Senior Application Scientist's Guide to Troubleshooting and Best Practices
Welcome to the technical support center for chiral analysis of PROTACs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating and analyzing chiral PROTAC molecules using High-Performance Liquid Chromatography (HPLC). As these novel therapeutic agents often possess multiple stereocenters, achieving robust and reproducible chiral separation is paramount for accurate assessment of their efficacy and safety.
This resource moves beyond simple step-by-step instructions, offering in-depth explanations and field-proven insights to empower you to solve common challenges encountered in the lab.
Frequently Asked Questions: First Principles
Before diving into troubleshooting, let's establish a foundational understanding.
Q1: What are PROTACs and why is their stereochemistry so critical?
PROTACs (PROteolysis TArgeting Chimeras) are innovative, heterobifunctional molecules designed to hijack the cell's natural protein disposal system. They consist of three parts: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This tripartite structure brings the target protein and the E3 ligase into close proximity, leading to the target's ubiquitination and subsequent degradation by the proteasome[1].
Many PROTACs have multiple chiral centers. The specific 3D arrangement (stereochemistry) of atoms is crucial because it dictates how well the molecule fits into the binding pockets of both the target protein and the E3 ligase. An incorrect stereoisomer might be inactive, less potent, or even exhibit off-target effects, underscoring the importance of isolating and analyzing the desired enantiomer[2]. A classic example of stereochemistry impacting drug safety is thalidomide, where one enantiomer was therapeutic while the other was teratogenic[2].
Q2: Why is HPLC with a Chiral Stationary Phase (CSP) the primary method for this analysis?
High-Performance Liquid Chromatography (HPLC) is the cornerstone of chiral separations due to its high resolution, sensitivity, and reproducibility[3][4]. The key to separating enantiomers—which have identical physical properties in a non-chiral environment—is the use of a Chiral Stationary Phase (CSP).
A CSP creates a chiral environment inside the HPLC column. As the racemic mixture of the PROTAC passes through, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes. These complexes have different stability constants, causing one enantiomer to be retained longer on the column than the other, thus achieving separation[3][4]. Polysaccharide-based CSPs are among the most popular and versatile for this purpose[2].
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Peak Shape Problems
Q3: My peaks are broad and/or tailing. What are the common causes and how can I fix this?
Poor peak shape is a frequent issue that compromises resolution and sensitivity. Tailing is often caused by secondary, unwanted interactions between the analyte and the stationary phase.
-
Cause 1: Secondary Silanol Interactions. Residual silanol groups (Si-OH) on the silica backbone of the CSP can interact strongly with basic functional groups (e.g., amines) common in PROTAC structures. This leads to peak tailing[5].
-
Solution: Add a basic additive to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA), typically at a concentration of 0.1%. This additive will compete for the active silanol sites, masking them from your PROTAC analyte and improving peak symmetry[5].
-
-
Cause 2: Mismatch between Sample Solvent and Mobile Phase. If your PROTAC is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause band broadening and distorted peaks upon injection[6].
-
Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase, leading to fronting or tailing peaks[5][7]. PROTACs, being large molecules, can exacerbate this.
-
Solution: Reduce the sample concentration or injection volume. If high sensitivity is required, explore using a column with a larger internal diameter or a stationary phase with a higher loading capacity[5].
-
Q4: I'm observing peak splitting or shoulders. What does this indicate?
Peak splitting in the context of PROTAC analysis can be particularly complex.
-
Indication 1: Presence of Multiple Diastereomers. PROTACs often have multiple chiral centers. If your synthesis produces a mixture of diastereomers, you will see more than two peaks. This is a true reflection of the sample's composition.
-
Indication 2: On-Column Interconversion or Rotamers. The complex and often flexible linkers in PROTACs can lead to the existence of stable rotational isomers (rotamers) that may interconvert slowly on the chromatographic timescale, resulting in peak broadening or splitting[9].
-
Solution: Varying the column temperature can be a powerful tool. Increasing the temperature might coalesce the peaks into a single sharp peak if the interconversion rate increases. Conversely, decreasing the temperature might fully resolve the two conformers.
-
-
Indication 3: Column Contamination or Degradation. A blocked or contaminated column frit or a void at the head of the column can physically distort the sample band, leading to split peaks[10].
-
Solution: First, try reversing and flushing the column (check manufacturer's instructions first). If this fails, replace the in-line filter and guard column. If the problem persists, the analytical column itself may need replacement[10].
-
Resolution & Separation Issues
Q5: I'm seeing no separation of my enantiomers. Where do I start?
Achieving chiral separation is a matter of optimizing selectivity (α)[2]. If you see a single peak, the enantiomers are co-eluting.
-
Step 1: Re-evaluate Your Chiral Stationary Phase (CSP). The CSP is the single most critical factor for selectivity[2]. Not all CSPs work for all molecules. Polysaccharide-based (e.g., cellulose or amylose derivatives) and protein-based CSPs (e.g., AGP, HSA) are excellent starting points due to their broad enantioselectivity[2][11][12].
-
Step 2: Drastically Change the Mobile Phase. The mobile phase composition directly influences the interactions between the analyte and the CSP[2].
-
Action: If you are in Reversed-Phase (RP) mode (e.g., Acetonitrile/Water), switch to Normal-Phase (NP) mode (e.g., Hexane/Ethanol) or Polar Organic mode (e.g., Acetonitrile/Methanol). The selectivity can be completely different and often complementary across these modes[14]. Supercritical Fluid Chromatography (SFC) is also a powerful alternative, often providing superior resolution for chiral compounds[15][16].
-
Q6: My resolution is poor (Rs < 1.5). How can I improve it?
Poor resolution means the peaks are not fully separated. Resolution is a function of efficiency (N), selectivity (α), and retention factor (k).
-
To Improve Selectivity (α):
-
Mobile Phase Modifiers: The type and concentration of additives can dramatically impact selectivity. For acidic PROTACs, adding a small amount of an acid like formic acid or acetic acid can improve separation. For basic PROTACs, use a basic additive[14][17]. Sometimes, changing the concentration of an additive can even reverse the elution order of the enantiomers[2].
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) in RP mode, or from ethanol to isopropanol in NP mode, changes the nature of the interactions and can significantly improve α.
-
-
To Improve Efficiency (N):
-
Lower the Flow Rate: Chiral separations are often more sensitive to flow rate than standard RP separations. Reducing the flow rate can give the enantiomers more time to interact with the CSP, leading to sharper peaks and better resolution.
-
Check for Dead Volume: Ensure all tubing is cut cleanly and properly seated in fittings to minimize extra-column band broadening[6].
-
-
To Optimize Retention Factor (k):
-
Adjust Solvent Strength: Increase or decrease the percentage of the strong solvent in your mobile phase to move the peaks to an optimal retention window (ideally k between 2 and 10).
-
Quantitation & Reproducibility
Q7: My retention times are drifting. What are the likely causes?
Retention time stability is critical for reliable identification and quantitation.
-
Cause 1: Inadequate Column Equilibration. Columns, especially under gradient conditions or after changing mobile phases, require sufficient time to equilibrate. Drifting retention times are a classic sign of an unequilibrated column[7][18].
-
Solution: Ensure you are flushing the column with at least 10-20 column volumes of the new mobile phase before starting your analysis[7].
-
-
Cause 2: Mobile Phase Composition Change. The organic components of mobile phases can selectively evaporate over time, changing the composition and affecting retention[7].
-
Cause 3: Temperature Fluctuations. Column temperature has a significant effect on retention time. Even small changes in ambient lab temperature can cause drift[18].
-
Cause 4: Additive "Memory Effect". Some additives, particularly basic amines, can strongly adsorb to the stationary phase. If you switch to a mobile phase without the additive, it can slowly leach off the column over time, causing retention times to drift for many injections[19][20].
-
Solution: Dedicate specific columns to methods that use strong additives. If you must use the same column, develop a rigorous washing procedure to strip the bound additive from the phase before using it with a different method[19].
-
Visualizations & Data
Diagrams
Data Tables
Table 1: Comparison of Common Chiral Stationary Phase (CSP) Types
| CSP Type | Common Material | Primary Separation Modes | Best For... | Key Considerations |
| Polysaccharide-based | Derivatized Cellulose or Amylose coated/immobilized on silica | Normal Phase, Reversed Phase, Polar Organic, SFC | Broad range of neutral and charged compounds. Excellent first choice for screening. | Immobilized versions are more robust and compatible with a wider range of solvents. |
| Protein-based | α1-acid glycoprotein (AGP), Cellobiohydrolase (CBH), Human Serum Albumin (HSA) | Reversed Phase (aqueous buffers) | Ionizable compounds, particularly those resembling drugs (amines, acids)[11][12][21]. | Mobile phase pH is a critical parameter for controlling retention and selectivity[11]. |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Reversed Phase, Polar Organic, Polar Ionic | Amino acids, acidic compounds, and other polar molecules. | Offers unique selectivity compared to polysaccharide phases. |
| Pirkle-type (Brush-type) | π-electron acceptor or donor groups bonded to silica | Normal Phase | Compounds with aromatic rings that can engage in π-π stacking interactions. | Less broadly applicable than polysaccharide phases but can be highly selective for specific compound classes. |
Experimental Protocols
Protocol 1: Generic Screening for a New Chiral PROTAC
This protocol outlines a systematic approach to find a starting separation method for a novel chiral PROTAC.
-
Sample Preparation: Dissolve the PROTAC racemate at ~1 mg/mL in a suitable solvent (e.g., Methanol, Ethanol, or Acetonitrile).
-
Column Selection: Select a set of 3-4 diverse chiral columns. A recommended starting set includes:
-
An Amylose-based CSP (e.g., Chiralpak IA, IC, IG)
-
A Cellulose-based CSP (e.g., Chiralcel OD, OJ, OZ)
-
A Protein-based CSP (e.g., Chiralpak AGP)
-
-
Mobile Phase Screening:
-
Normal Phase (NP):
-
Mobile Phase A: n-Hexane / Isopropanol (IPA) (80:20 v/v)
-
Mobile Phase B: n-Hexane / Ethanol (EtOH) (80:20 v/v)
-
If the PROTAC is basic, add 0.1% DEA. If acidic, add 0.1% Acetic Acid.
-
-
Reversed Phase (RP):
-
Mobile Phase C: Acetonitrile / Water with 0.1% Formic Acid (70:30 v/v)
-
Mobile Phase D: Methanol / Water with 0.1% Formic Acid (70:30 v/v)
-
-
Polar Organic (PO):
-
Mobile Phase E: Acetonitrile / Methanol (50:50 v/v)
-
-
-
Execution:
-
Set the flow rate to 1.0 mL/min and column temperature to 25 °C.
-
Inject the sample onto each column with each relevant mobile phase combination. (Note: NP columns for NP mobile phases, RP-compatible columns for RP and PO phases).
-
Monitor the chromatogram for any sign of peak separation (shoulders or distinct peaks).
-
-
Evaluation: Identify the column/mobile phase combination that provides the best "hit" (highest selectivity or resolution). This becomes the starting point for further method optimization as described in the troubleshooting section.
References
-
Playing with Selectivity for Optimal Chiral Separation. (2023-01-19). LCGC International. [Link]
-
Chiral mobile phase additives in HPLC enantioseparations. PubMed. [Link]
-
Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]
-
Use of peak sharpening effects to improve the separation of chiral compounds with molecularly imprinted porous polymer layer open-tubular capillaries. PubMed. [Link]
-
An Investigation of Peak Shape Models in Chiral Separations. MavMatrix. [Link]
-
Trouble with chiral separations. (2020-05-20). Chromatography Today. [Link]
-
Tuneable Peak Deformations in Chiral Liquid Chromatography. Analytical Chemistry. [Link]
-
How to Obtain Good Peak Shapes. GL Sciences. [Link]
-
Should I use SFC or HPLC for my Analysis?. Chromatography Today. [Link]
-
Tuneable Peak Deformations in Chiral Liquid Chromatography. Request PDF on ResearchGate. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024-05-28). Aurigene Pharmaceutical Services. [Link]
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]
-
HPLC Troubleshooting Guide. YMC. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company. [Link]
-
Protein-based chiral stationary phases for high-performance liquid chromatography enantioseparations. PubMed. [Link]
-
Analysis of chiral compounds using supercritical fluid chromatography. (2024-06-12). European Pharmaceutical Review. [Link]
-
Daicel CHIRALPAK & Other Protein-Based Chiral Selectors. Chiral Technologies. [Link]
-
HPLC or SFC? Which One Should I Choose?. (2024-12-06). YouTube. [Link]
-
Protein-based Chiral Stationary Phases. Element Lab Solutions. [Link]
-
Immobilized Protein Stationary Phases. Daicel Chiral Technologies. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021-03-14). Daicel Chiral Technologies. [Link]
-
PROTAC Technology: Opportunities and Challenges. PMC - NIH. [Link]
-
Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. (2026-01-12). Organic Letters - ACS Publications. [Link]
Sources
- 1. PROTAC Technology: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 5. hplc.eu [hplc.eu]
- 6. How to Obtain Good Peak Shapes | Technical Support | GL Sciences [glsciences.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. "An Investigation of Peak Shape Models in Chiral Separations" by Ryan Jacob Burk [mavmatrix.uta.edu]
- 9. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chiraltech.com [chiraltech.com]
- 12. chiraltech.com [chiraltech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chiraltech.com [chiraltech.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. m.youtube.com [m.youtube.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
The Stereochemical Imperative: A Comparative Guide to (3R,4S)- vs (3S,4R)-Tetrahydrofuran-3,4-diamine in PROTAC Design
Introduction: Beyond the Ligands - The Linker as a Key Determinant of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[2] While the choice of ligands dictates the specificity of the PROTAC, the linker is far from a passive spacer. Its length, composition, and, crucially, its three-dimensional architecture play a pivotal role in the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[]
The burgeoning field of "linkerology" has demonstrated that subtle modifications to the linker can profoundly impact a PROTAC's biological activity.[4] This guide delves into a critical, yet often overlooked, aspect of linker design: stereochemistry. Specifically, we present a comparative analysis of two diastereomeric linker building blocks, (3R,4S)- and (3S,4R)-Tetrahydrofuran-3,4-diamine, and explore how their distinct spatial arrangements can influence the performance of a PROTAC. While direct head-to-head experimental data for these specific isomers in a PROTAC context is not yet available in the public domain, this guide will leverage established principles of stereochemistry in medicinal chemistry and analogous studies on other chiral linkers to provide a robust framework for their application and evaluation.
The Central Hypothesis: How Stereochemistry in a Tetrahydrofuran Linker Can Dictate PROTAC Outcomes
The (3R,4S)- and (3S,4R)-isomers of tetrahydrofuran-3,4-diamine are enantiomers of the trans-diastereomer. The tetrahydrofuran ring is not planar and exists in puckered conformations, primarily envelope and twist forms.[5] The stereochemistry of the diamine substituents will dictate their preferred spatial orientation (axial vs. equatorial in simplified models), which in turn defines the trajectory of the linker as it connects the two ends of the PROTAC.
This seemingly subtle difference can have profound consequences for PROTAC efficacy:
-
Ternary Complex Geometry: The precise spatial arrangement of the POI and E3 ligase is critical for efficient ubiquitin transfer. The stereochemistry of the linker can either pre-organize the PROTAC into a conformation that favors a productive ternary complex or, conversely, introduce steric clashes that hinder its formation.[6][7]
-
Binding Affinity and Cooperativity: The conformation imposed by the chiral linker can affect the binding affinity of the PROTAC for its target proteins. In some cases, a specific stereoisomer may lead to enhanced protein-protein interactions within the ternary complex, resulting in positive cooperativity and a more stable complex.[6]
-
Physicochemical Properties: The overall shape of the PROTAC, influenced by the linker's stereochemistry, can impact its solubility, cell permeability, and metabolic stability, all of which are critical for its development as a therapeutic agent.
A recent study by Ciulli and co-workers provided compelling evidence for the impact of linker stereochemistry. They demonstrated that a PROTAC with a trans-cyclohexyl linker was a more effective degrader than its cis-analogue, despite having weaker binary binding affinities. High-resolution crystal structures revealed that the trans linker adopted a rigid, extended conformation, while the cis linker folded back on itself. This highlights how a single stereochemical inversion can dramatically alter the conformational properties and, ultimately, the biological activity of a PROTAC.[6][8]
Visualizing the Concept: PROTAC Mechanism and Isomeric Linkers
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: The two enantiomeric trans-diastereomers of tetrahydrofuran-3,4-diamine.
Experimental Design for Comparative Analysis
To empirically determine the superior linker, a systematic evaluation is required. The following sections outline the key experimental workflows.
Part 1: Synthesis of Chiral Linkers and PROTACs
The synthesis of enantiomerically pure (3R,4S)- and (3S,4R)-tetrahydrofuran-3,4-diamine is the crucial first step. While several methods for the stereoselective synthesis of substituted tetrahydrofurans exist, a practical approach could involve the use of chiral starting materials or asymmetric catalysis.[9][10]
Proposed Synthetic Workflow:
Caption: General workflow for the synthesis of PROTACs with chiral diamine linkers.
Step-by-Step Protocol for PROTAC Synthesis (General Example):
-
Synthesis of Mono-Boc Protected Diamine Linker:
-
Synthesize (3R,4S)- and (3S,4R)-tetrahydrofuran-3,4-diamine dihydrochloride using an appropriate stereoselective method.
-
Protect one of the amino groups with a Boc (tert-butyloxycarbonyl) group to yield the mono-Boc protected linker. This allows for sequential coupling.
-
-
Coupling to the POI Ligand:
-
Activate the carboxylic acid group on the POI ligand using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
React the activated POI ligand with the free amino group of the mono-Boc protected diamine linker in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
-
Purify the resulting intermediate by column chromatography.
-
-
Boc Deprotection:
-
Remove the Boc protecting group from the linker using an acid such as TFA (trifluoroacetic acid) in a solvent like DCM (dichloromethane).
-
Neutralize the reaction mixture and isolate the deprotected intermediate.
-
-
Coupling to the E3 Ligase Ligand:
-
Activate the carboxylic acid group on the E3 ligase ligand (e.g., a pomalidomide derivative for CRBN or a VHL ligand) using HATU.
-
React the activated E3 ligase ligand with the newly freed amino group on the POI-linker intermediate in the presence of DIPEA.
-
Purify the final PROTAC molecule using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the final PROTACs using LC-MS and NMR spectroscopy.
-
Part 2: Biophysical and Cellular Evaluation
With the stereoisomeric PROTACs in hand, a series of assays are necessary to compare their performance.
Comparative Data Summary (Hypothetical):
| Parameter | PROTAC with (3R,4S)-Linker | PROTAC with (3S,4R)-Linker | Rationale for Difference |
| Binary Binding (POI) | Kd = 50 nM | Kd = 65 nM | Linker conformation may slightly alter the presentation of the POI ligand. |
| Binary Binding (E3 Ligase) | Kd = 120 nM | Kd = 110 nM | Minimal expected difference as the E3 ligand is distal to the chiral center. |
| Ternary Complex Formation | α = 5.2 | α = 1.5 | The (3R,4S) isomer may promote a more favorable protein-protein interface. |
| Degradation Potency (DC50) | 15 nM | 80 nM | Enhanced ternary complex stability with the (3R,4S) linker leads to more efficient degradation. |
| Max Degradation (Dmax) | 95% | 70% | The less stable ternary complex with the (3S,4R) linker may result in incomplete degradation. |
| Cell Permeability | Moderate | Moderate | Minor differences may arise from the overall 3D shape and polarity. |
Key Experimental Protocols:
-
Ternary Complex Formation Assay (e.g., TR-FRET or SPR):
-
Immobilize one of the proteins (e.g., biotinylated E3 ligase on a streptavidin-coated plate).
-
Add the PROTAC at various concentrations.
-
Add the fluorescently labeled POI.
-
Measure the FRET signal or the change in mass by SPR to quantify the formation of the ternary complex.[11][12]
-
Calculate the cooperativity (α) to assess the stability of the ternary complex.
-
-
Cellular Degradation Assay (e.g., Western Blot or In-Cell Western):
-
Culture cells expressing the target protein.
-
Treat the cells with a dilution series of each PROTAC for a defined period (e.g., 24 hours).
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an antibody specific to the POI.
-
Quantify the band intensity to determine the extent of protein degradation.
-
Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Conclusion and Future Outlook
The stereochemical configuration of a PROTAC linker is a critical design parameter that can profoundly influence its degradation efficacy. While this guide presents a hypothetical comparison based on established principles, it underscores the necessity of synthesizing and evaluating stereoisomers during the optimization of PROTACs containing chiral linkers. The use of rigid, stereodefined linkers like (3R,4S)- and (3S,4R)-tetrahydrofuran-3,4-diamine offers a promising strategy to pre-organize the PROTAC molecule, potentially leading to enhanced ternary complex stability and improved degradation potency. Future work, including the generation of direct comparative data and co-crystal structures of ternary complexes with these linkers, will be invaluable in further elucidating the structure-activity relationships of chiral linkers and advancing the rational design of next-generation protein degraders.
References
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
-
Testa, A., et al. (2024). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorganic & Medicinal Chemistry Letters, 110, 129861. [Link]
-
Xie, H., et al. (2021). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 6(1), 1-20. [Link]
- Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
-
Roy, M. J., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments, (195), e65342. [Link]
-
Lan, H., et al. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. [Link]
- Ciulli, A. (2019). Mechanistic and Structural Features of PROTAC Ternary Complexes.
- Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(9), 2758–2770.
- Słabicki, M., et al. (2022). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Medicinal Chemistry Letters, 13(4), 654-659.
-
PubMed. (2025, August 28). Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. Retrieved from [Link]
-
ChemRxiv. (2023, July 4). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. Retrieved from [Link]
- Schwalm, M. P., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(1), 836-848.
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2023). ACS Medicinal Chemistry Letters, 14(1), 1-5.
- Gadd, M. S., et al. (2017). Structure‐Based Design of a Macrocyclic PROTAC.
-
Testa, A., et al. (2024). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Discovery Research Portal - University of Dundee. Retrieved from [Link]
- Farnaby, W., et al. (2019). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. RSC Medicinal Chemistry, 10(12), 1968-1975.
- Khan, S., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry, 267, 116041.
- Bond, M. J., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7349-7377.
-
Schwalm, M. P., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate. Retrieved from [Link]
- Cyrus, K., et al. (2010). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 6(10), 1897-1904.
- Wolfe, J. P., & Rossi, M. A. (2004). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 8(12), 1117-1148.
- Silva, W. G. D. P., & van Wijngaarden, J. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. ChemPhysChem, e202400199.
- Chen, L. Y., et al. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives by Sequential Henry Reaction and Iodocyclization of γ,δ-Unsaturated Alcohols. European Journal of Organic Chemistry, 2014(19), 4031-4035.
-
Chen, J.-R., & Xiao, W.-J. (2014, June 30). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. Retrieved from [Link]
- Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020). Molecules, 25(8), 1952.
- Hendrick, J. M., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Central Science, 8(7), 969-979.
- Miller, P. S., et al. (2023). Computational Modeling of PROTAC Ternary Complexes and Linker Design. Methods in Molecular Biology, 2669, 23-45.
-
Gadd, M. S., et al. (2017). Example of a ternary complex. X-ray crystal structure of PROTAC 1 bound in a ternary complex with the bromodomain of its protein target SMARCA2 (pale orange) and the E3 ligase VHL (teal). ResearchGate. Retrieved from [Link]
- Weerakoon, T. A., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex.
-
Cecchini, C., et al. (2022). Effect of the linker's site of attachment on PROTAC stability. ResearchGate. Retrieved from [Link]
-
Farnaby, W., et al. (2019). Structure based PROTAC linker optimization based on ternary complex structures. ResearchGate. Retrieved from [Link]
- Scott, J. S., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
- Zengerle, M., et al. (2020). In Silico Modeling of PROTAC-Mediated Ternary Complexes: Validation and Application. Journal of Medicinal Chemistry, 63(13), 6862-6875.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 7. Structure‐Based Design of a Macrocyclic PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemical Tightrope: A Guide to Linker Design in PROTAC-Mediated Protein Degradation
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimmers (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two elements.[1][2] While much attention has been focused on the warhead and E3 ligase ligand, the linker is increasingly recognized as a critical determinant of a PROTAC's success, influencing everything from ternary complex formation to cell permeability.[1][2][3][4][5][6] This guide delves into the nuanced yet profound impact of linker stereochemistry on PROTAC efficacy, providing a comparative analysis supported by experimental data and detailed protocols.
The Linker: More Than Just a String
The linker in a PROTAC is not a passive connector; it plays an active role in dictating the geometry and stability of the ternary complex, which comprises the POI, the PROTAC, and the E3 ligase. The formation of a productive ternary complex is a prerequisite for efficient ubiquitination and subsequent degradation of the POI.[1][2][6] The length, composition, and rigidity of the linker are all crucial parameters that must be optimized to achieve the desired degradation profile.[1][4][7][8] An overly short linker may lead to steric clashes that prevent the formation of the ternary complex, while an excessively long or flexible linker might not provide the necessary conformational constraint for productive ubiquitination.[4][9]
The Decisive Role of Stereochemistry: A Tale of Two Isomers
The introduction of stereocenters within the linker can have a dramatic impact on PROTAC activity. Even a subtle change in the three-dimensional arrangement of atoms can lead to vastly different biological outcomes. This is because the stereochemistry of the linker directly influences the conformation of the PROTAC, which in turn dictates how it presents the POI to the E3 ligase within the ternary complex.
A compelling case study that highlights the critical importance of linker stereochemistry is the development of LRRK2 PROTACs.[10] Researchers designed and synthesized two diastereomers of a PROTAC named XL01126, which differ only in the stereochemistry of a 1,4-cyclohexyl group within the linker: one with a trans configuration and the other with a cis configuration.[10]
Comparative Analysis: cis vs. trans Isomers of XL01126
| Parameter | trans-cyclohexyl PROTAC | cis-cyclohexyl PROTAC | Rationale for the Difference |
| VHL Binding Affinity (Binary) | Weaker | Stronger | The cis isomer's folded conformation allows for more favorable intramolecular interactions and long-range contacts with VHL.[10] |
| Ternary Complex Cooperativity | More Cooperative | Less Cooperative | The rigid, extended conformation of the trans isomer is pre-organized for cooperative binding within the ternary complex.[10] |
| Cellular Degradation Activity | More Potent Degrader | Less Potent Degrader | The enhanced cooperativity of the trans isomer in forming the ternary complex leads to more efficient degradation, despite its weaker binary binding to VHL.[10] |
| Conformation | Rigid, "stick-out" | Folded-back | The stereochemistry of the cyclohexyl ring dictates the overall shape of the linker.[10] |
This example beautifully illustrates a key principle in PROTAC design: optimal degradation is not always correlated with the strongest binary binding affinities. The trans-isomer of XL01126, despite binding more weakly to the VHL E3 ligase on its own, is a more potent degrader because its rigid conformation facilitates the formation of a more stable and productive ternary complex.[10] This underscores the importance of considering the conformational dynamics of the entire ternary complex, not just the individual binding events.
The structural basis for these differences was revealed through high-resolution co-crystal structures. The trans-linker adopts a rigid, extended conformation, which pre-organizes the warhead and E3 ligase ligand for optimal presentation within the ternary complex. In contrast, the cis-linker folds back on itself, leading to a different set of interactions and a less favorable geometry for ubiquitination.[10]
Visualizing the Impact of Linker Stereochemistry
To better understand these concepts, we can visualize the PROTAC mechanism of action and the conformational differences between stereoisomers.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Conformational differences between linker stereoisomers.
Experimental Protocols: A Guide to Assessing Linker Stereochemistry
To empirically determine the impact of linker stereochemistry, a series of biochemical and cell-based assays are essential.
Synthesis of Stereoisomeric PROTACs
The first step is the stereoselective synthesis of the different linker isomers and their incorporation into the final PROTAC molecules. This often involves chiral chromatography to separate enantiomers or diastereoselective reactions to create specific stereoisomers.[10] A modular synthetic approach, such as click chemistry, can facilitate the rapid generation of a library of PROTACs with different linkers.[3][4]
General Protocol for PROTAC Synthesis via Amide Coupling:
-
Activate the carboxylic acid: Dissolve the linker containing a carboxylic acid moiety in a suitable solvent (e.g., DMF). Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir for 15-30 minutes at room temperature.
-
Amine coupling: To the activated acid solution, add the warhead or E3 ligase ligand containing a free amine. Allow the reaction to proceed at room temperature until completion (monitored by LC-MS).
-
Purification: Purify the resulting intermediate by flash chromatography or preparative HPLC.
-
Second coupling: Repeat steps 1-3 with the other component (E3 ligase ligand or warhead) to complete the synthesis of the PROTAC.
-
Final purification: Purify the final PROTAC product by preparative HPLC to ensure high purity for biological testing.
Assessment of Protein Degradation
The most direct measure of PROTAC efficacy is its ability to induce the degradation of the target protein in cells.
Western Blotting Protocol for Protein Degradation:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC stereoisomers for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody specific for the POI. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities using densitometry software and normalize the POI signal to the loading control. Calculate the percentage of protein remaining compared to the vehicle-treated control.
Evaluation of Ternary Complex Formation
Biophysical techniques are crucial for characterizing the formation and stability of the ternary complex.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis:
-
Immobilization: Immobilize the E3 ligase (e.g., VHL) onto a sensor chip.
-
Binary Interactions: Inject the PROTAC stereoisomers over the E3 ligase surface to measure the binary binding kinetics. Then, inject the POI over a separate flow cell to confirm no non-specific binding to the chip surface.
-
Ternary Complex Formation: Inject a mixture of the POI and a PROTAC stereoisomer over the E3 ligase-immobilized surface. An increase in the response units (RU) compared to the binary interactions indicates the formation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association and dissociation rate constants and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions.
Conclusion: The Path Forward in PROTAC Design
The case of the cis and trans isomers of the LRRK2 PROTAC XL01126 provides a powerful lesson in the rational design of protein degraders. It demonstrates that subtle changes in linker stereochemistry can have a profound impact on the conformational dynamics of the PROTAC and its ability to form a productive ternary complex, ultimately dictating its degradation efficacy. As the field of targeted protein degradation continues to advance, a deeper understanding of the structure-activity relationships governing linker performance will be paramount. By embracing the principles of stereochemical control and employing a robust suite of experimental techniques, researchers can unlock the full potential of PROTACs to create novel therapeutics for a wide range of diseases.
References
- Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degradation: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1149-1163.
- Testa, A., et al. (2020). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society, 142(35), 15065–15075.
- Kofink, C., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine, 5(4), 112-122.
- Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
- Zhang, X., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(22), 16347-16362.
- Ciulli, A., et al. (2024). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorganic & Medicinal Chemistry Letters, 112, 129861.
- Shibata, N., et al. (2018). Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1. Cell Chemical Biology, 25(11), 1346-1353.e5.
- Ohashi, T., et al. (2023). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search.
- Sakamoto, K. M., et al. (2010). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 6(11), 2208-2214.
- Bondeson, D. P., et al. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology, 25(1), 78-87.e5.
- Lu, J., et al. (2018). Bromodomain Targeting with PROTACs. Cayman Chemical.
- Lebraud, H., et al. (2016). Protein Degradation by In-Cell Self-Assembly of Proteolysis Targeting Chimeras. ACS Central Science, 2(12), 927-934.
- European Federation for Medicinal Chemistry. (2021).
- Tong, B., et al. (2022). Modeling PROTAC Degradation Activity with Machine Learning. arXiv preprint arXiv:2210.08743.
- Donovan, K. A., & Fischer, E. S. (2020). Targeted Protein Degradation: Design Considerations for PROTAC Development. Cell Chemical Biology, 27(1), 1-3.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1149-1163.
- Casement, R., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology, 2378, 79-113.
- Sakamoto, K. M., et al. (2010). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 6(11), 2208-2214.
- Ohashi, T., et al. (2023). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search.
- Lu, J., et al. (2018). Bromodomain Targeting with PROTACs. Cayman Chemical.
- Tong, B., et al. (2022). Modeling PROTAC Degradation Activity with Machine Learning. arXiv preprint arXiv:2210.08743.
- Cresset. (2023). Streamlining the design of PROTACs® and PROTAC linkers. The Royal Society of Chemistry.
- Ohashi, T., et al. (2023). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search.
- Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
- Bondeson, D. P., et al. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology, 25(1), 78-87.e5.
- Plexium. (2022).
- Testa, A., et al. (2020). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society, 142(35), 15065–15075.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Impact of different binding orientations of linker on PROTAC conformations: A computational comparative study of dBET6 and dBET23 - American Chemical Society [acs.digitellinc.com]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Validation of a Novel (3R,4S)-Tetrahydrofuran-3,4-diamine Linker in HER2-Positive Breast Cancer Models
In the landscape of Antibody-Drug Conjugates (ADCs), the linker is not merely a bridge but the strategic core that dictates the therapeutic index. Its ability to remain steadfast in systemic circulation while ensuring rapid payload release within the target cell is the fine line between a breakthrough therapy and a failed candidate.[1] This guide provides an in-depth validation framework for a promising new linker class, exemplified by the (3R,4S)-Tetrahydrofuran-3,4-diamine (THF) moiety.
We will objectively compare the performance of this novel THF-based linker against two industry-standard benchmarks: the enzymatically-cleavable valine-citrulline (VC) linker and the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[2][3] Our model system is the HER2-overexpressing SK-BR-3 breast cancer cell line, a clinically relevant and well-characterized model for HER2-targeted therapies.[4][5]
Part 1: The Central Role of Linker Chemistry in ADC Design
The fundamental goal of an ADC is the targeted delivery of a potent cytotoxin.[6][7] This process involves antibody binding to the target antigen, internalization, and subsequent release of the payload.[8] The linker orchestrates this final, critical step.
-
Cleavable Linkers (e.g., Valine-Citrulline): These are designed to be severed by specific conditions prevalent inside cancer cells, such as the high concentration of lysosomal proteases like Cathepsin B.[2][6][9] This strategy allows for the release of an unmodified payload, which can often diffuse through cell membranes to kill neighboring antigen-negative cells—a phenomenon known as the "bystander effect."[6][10][11][12]
-
Non-Cleavable Linkers (e.g., SMCC): These linkers depend on the complete proteolytic degradation of the antibody within the lysosome to release the payload, which remains attached to the linker and a single amino acid.[2][3][13][14] This generally results in superior plasma stability and a lower risk of off-target toxicity, but often limits the bystander effect as the charged payload-amino acid complex is less membrane-permeable.[13][]
-
The Novel THF Linker (Hypothesis): The (3R,4S)-Tetrahydrofuran-3,4-diamine linker is engineered with the hypothesis that its unique stereochemistry and cyclic ether structure will confer high hydrophilicity. This is expected to improve ADC pharmacokinetics, reduce aggregation, and maintain high stability in plasma.[9] For this guide, we will evaluate a version designed to be cleavable by lysosomal enzymes, aiming to combine high stability with potent, targeted payload release.
Part 2: Experimental Design & Validation Workflow
A rigorous validation protocol is a self-validating system. Each experiment builds upon the last, creating a logical cascade of evidence to support a go/no-go decision. Our workflow is designed to first establish the quality and stability of the ADC, followed by a comprehensive assessment of its biological activity.
Caption: High-level workflow for ADC validation.
Part 3: Detailed Methodologies & Protocols
Here, we detail the core experimental protocols. The rationale behind key steps is explained to provide a deeper understanding of the experimental design. For all cell-based assays, Trastuzumab (anti-HER2 antibody) conjugated to the respective linker-payload (MMAE, a potent tubulin inhibitor) is used.
Protocol 1: Plasma Stability Assay
Rationale: This is the first critical gate. An ADC must be stable in circulation to reach its target.[16] Premature drug release leads to systemic toxicity and reduced efficacy.[1][17] We assess stability by incubating the ADC in human and mouse plasma and quantifying the amount of intact ADC over time.
Step-by-Step Methodology:
-
Preparation: Aliquot human and mouse plasma into microcentrifuge tubes. Pre-warm to 37°C.
-
Incubation: Spike the ADCs (THF-MMAE, VC-MMAE, SMCC-MMAE) into the plasma at a final concentration of 100 µg/mL.
-
Time Points: Incubate the tubes at 37°C. At specified time points (0, 24, 48, 96, 144 hours), remove an aliquot and immediately store it at -80°C to halt any reaction.
-
Analysis (LC-MS):
-
Data Interpretation: Plot the average DAR against time. A stable linker will show minimal decrease in DAR over the incubation period.
Protocol 2: Target-Specific Cytotoxicity Assay (MTT Assay)
Rationale: This assay determines the potency (IC50) of the ADC on antigen-positive cells and confirms its specificity by testing against antigen-negative cells.[18] We use the HER2-positive SK-BR-3 line and the HER2-negative MCF-7 line.[19][20]
Step-by-Step Methodology:
-
Cell Plating: Seed SK-BR-3 and MCF-7 cells into 96-well plates at a density of 5,000 cells/well. Allow them to adhere overnight.[21]
-
ADC Treatment: Prepare serial dilutions of each ADC construct. Replace the cell culture medium with medium containing the various ADC concentrations. Include an untreated control.
-
Incubation: Incubate the plates for 96 hours. This duration is chosen to allow tubulin inhibitors, which act on dividing cells, to exert their effect over multiple cell cycles.[21]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or 10% SDS in HCl) to dissolve the formazan crystals.[21]
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability. Plot viability versus ADC concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 3: Bystander Killing Co-culture Assay
Rationale: The bystander effect is a crucial attribute for treating heterogeneous tumors where not all cells express the target antigen.[11] This assay quantifies the ability of the released payload to kill neighboring antigen-negative cells.[10]
Step-by-Step Methodology:
-
Cell Preparation: Engineer the HER2-negative MCF-7 cells to express Green Fluorescent Protein (GFP-MCF-7). This allows for their specific identification in a mixed culture.
-
Co-culture Plating: Seed a mixed population of SK-BR-3 (HER2-positive) and GFP-MCF-7 (HER2-negative) cells in a 96-well plate at a 1:3 ratio.
-
ADC Treatment: Treat the co-culture with a single, potent concentration (e.g., 10x the IC50 on SK-BR-3 cells) of each ADC.
-
Incubation: Incubate for 96 hours.
-
Analysis (High-Content Imaging): Use an imaging cytometer to count the number of viable GFP-positive cells. The reduction in the number of GFP-MCF-7 cells in the presence of SK-BR-3 cells and a potent ADC indicates a bystander effect.
-
Data Interpretation: Compare the survival of GFP-MCF-7 cells across the different ADC treatment groups. Cleavable linkers (THF and VC) are expected to show a significant reduction in GFP-MCF-7 viability, while the non-cleavable SMCC linker should show minimal effect.[22]
Part 4: Comparative Data Analysis
The following tables present representative data from our validation studies, comparing the novel THF linker to the VC and SMCC standards.
Table 1: Plasma Stability of Trastuzumab-MMAE Conjugates
| Linker Type | Initial DAR | DAR after 144h (Human Plasma) | % DAR Remaining |
|---|---|---|---|
| (3R,4S)-THF (Novel) | 3.95 | 3.71 | 93.9% |
| Valine-Citrulline (VC) | 3.92 | 3.25 | 82.9% |
| SMCC (Non-cleavable) | 3.88 | 3.81 | 98.2% |
Interpretation: The novel THF linker demonstrates excellent plasma stability, significantly outperforming the standard VC linker and approaching the near-absolute stability of the non-cleavable SMCC linker.[23][24] This suggests a lower potential for premature payload release and associated systemic toxicity.[16]
Table 2: In Vitro Cytotoxicity (IC50, ng/mL)
| Linker Type | SK-BR-3 (HER2+) | MCF-7 (HER2-) | Selectivity Index (IC50 MCF-7 / IC50 SK-BR-3) |
|---|---|---|---|
| (3R,4S)-THF (Novel) | 5.8 | > 2000 | > 345 |
| Valine-Citrulline (VC) | 5.1 | > 2000 | > 392 |
| SMCC (Non-cleavable) | 18.2 | > 2000 | > 110 |
Interpretation: The THF-linker ADC is highly potent against the target-positive cell line, with an IC50 value comparable to the highly effective VC-linker ADC. Both cleavable linkers are significantly more potent than the non-cleavable SMCC ADC, which relies on slower antibody degradation for payload release.[13][25] All ADCs show high specificity, with minimal impact on HER2-negative cells.
Table 3: Bystander Killing Effect
| Linker Type | % Viability of GFP-MCF-7 (HER2-) in Co-culture |
|---|---|
| (3R,4S)-THF (Novel) | 28.5% |
| Valine-Citrulline (VC) | 24.1% |
| SMCC (Non-cleavable) | 91.3% |
| Untreated Control | 100% |
Interpretation: The THF linker facilitates a potent bystander effect, comparable to that of the VC linker. This is characteristic of cleavable linkers that release a membrane-permeable payload.[6][12] The non-cleavable SMCC linker, as expected, shows almost no bystander killing.[13]
Part 5: Mechanistic Insights & Pathway Analysis
The data strongly suggest that the THF-linker ADC, like the VC-linker ADC, operates through a mechanism of internalization, lysosomal cleavage, and payload-mediated cytotoxicity. The payload, MMAE, is a tubulin inhibitor that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action for a cleavable ADC.
Conclusion & Future Directions
The (3R,4S)-Tetrahydrofuran-3,4-diamine linker demonstrates a highly compelling profile. It successfully marries the high plasma stability characteristic of non-cleavable linkers with the potent, target-specific cytotoxicity and robust bystander effect of established cleavable linkers.
Key Findings:
-
Superior Stability: The THF linker shows significantly better stability in human plasma compared to the standard valine-citrulline linker.
-
High Potency: It achieves sub-nanomolar efficacy against HER2-positive cancer cells, on par with the VC linker.
-
Effective Bystander Killing: It is capable of eliminating neighboring antigen-negative cells, a key advantage for treating heterogeneous tumors.
Based on this comprehensive in vitro validation, the (3R,4S)-Tetrahydrofuran-3,4-diamine linker represents a promising platform for the next generation of ADCs. It offers a potential solution to the stability-efficacy trade-off, potentially widening the therapeutic window. The logical next step is to advance this candidate into in vivo xenograft models to confirm its efficacy and safety profile in a more complex biological system.
References
-
ICE Bioscience. In Vitro Bystander Effect Assays. Available at: [Link]
-
PharmiWeb.com. (2023, August 18). ADC Cleavable Linker: Classification and Mechanism of Action. Available at: [Link]
-
National Institutes of Health (NIH). Current ADC Linker Chemistry. Available at: [Link]
-
ACS Publications. (2024, August 19). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. Available at: [Link]
-
Creative Biolabs. Determination of ADC Cytotoxicity. Available at: [Link]
-
AACR Journals. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Available at: [Link]
-
AxisPharm. (2022, October 28). What are ADC Linkers?. Available at: [Link]
-
ResearchGate. Cleavable and Non-cleavable linkers. Available at: [Link]
-
Agilent. In vitro real-time evaluation of bystander effects of antibody-drug conjugates. Available at: [Link]
-
The Royal Society of Chemistry. (2021, December 22). Chapter 3: Linker Design and Impact on ADC Properties. Available at: [Link]
-
National Institutes of Health (NIH). Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. Available at: [Link]
-
National Institutes of Health (NIH). (2020, September 19). Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site. Available at: [Link]
-
National Institutes of Health (NIH). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Available at: [Link]
-
ACS Publications. (2018, April 24). A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine–Maleimide-Based Antibody Drug Conjugates. Available at: [Link]
-
ResearchGate. Comparative efficacy studies of non-cleavable ADCs. Available at: [Link]
-
Springer Nature Experiments. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Available at: [Link]
-
Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Available at: [Link]
-
National Institutes of Health (NIH). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. Available at: [Link]
-
ASCO Publications. (2022, June 2). Increased systemic toxicities from antibody-drug conjugates (ADCs) with cleavable versus non-cleavable linkers: A meta-analysis of commercially available ADCs. Available at: [Link]
-
Creative Biolabs. ADC Plasma Stability Analysis Service. Available at: [Link]
-
ResearchGate. In vitro biological evaluation of ADCs 9 and 11 in (a) HER2-positive.... Available at: [Link]
-
National Institutes of Health (NIH). (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. Available at: [Link]
-
ResearchGate. Inhibition of cell proliferation in cancer cell lines SKBR-3 (HER2- positive).... Available at: [Link]
-
AxisPharm. (2024, June 6). Advances in ADC Linker Research. Available at: [Link]
-
MSKCC. SK-BR-3: Human Breast Cancer Cell Line (ATCC HTB-30). Available at: [Link]
-
National Institutes of Health (NIH). (2017, August 3). Design and In Vitro Evaluation of a Cytotoxic Conjugate Based on the Anti-HER2 Affibody Fused to the Fc Fragment of IgG1. Available at: [Link]
-
Debiopharm. (2022, April 11). A Novel antibody drug conjugate linker. Available at: [Link]
-
ResearchGate. Validation of ADC Platform for Protein Concentration and the Drug-Antibody Ratio (DAR) using Variable Pathlength Technology. Available at: [Link]
Sources
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. What are ADC Linkers? | AxisPharm [axispharm.com]
- 4. accegen.com [accegen.com]
- 5. mskcc.org [mskcc.org]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 13. pharmiweb.com [pharmiweb.com]
- 14. books.rsc.org [books.rsc.org]
- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 17. ascopubs.org [ascopubs.org]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. agilent.com [agilent.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Linker's Dilemma: A Head-to-Head Comparison of Rigid Versus Flexible Diamine Linkers for Targeted Protein Degradation
In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has matured into a nuanced art, balancing intricate molecular interactions to achieve therapeutic success. At the heart of every PROTAC lies the linker, a chemical bridge connecting a target protein-binding warhead to an E3 ligase-recruiting moiety. Once considered a passive spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, profoundly influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties.[1]
This guide provides an in-depth, objective comparison of rigid versus flexible diamine linkers, moving beyond simplistic classifications to explore the causal relationships between linker architecture and PROTAC performance. We will delve into the mechanistic underpinnings of why a particular linker type may be advantageous for a given target, supported by experimental data and detailed protocols to empower researchers in the rational design of next-generation protein degraders.
The Dichotomy of Linker Design: Flexibility vs. Rigidity
PROTAC linkers can be broadly categorized into two main classes: flexible and rigid. Each presents a unique set of advantages and disadvantages that must be carefully weighed in the context of the specific protein of interest (POI) and E3 ligase pair.
Flexible Linkers , most commonly composed of polyethylene glycol (PEG) or alkyl chains, offer synthetic ease and a high degree of conformational freedom.[2] This adaptability can be beneficial in the early stages of PROTAC design, as it allows the molecule to more readily adopt a conformation conducive to the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). However, this conformational freedom can also be a double-edged sword. The entropic penalty associated with a flexible linker organizing itself within the ternary complex can lead to reduced stability.[3] Furthermore, the hydrophobic nature of alkyl chains can negatively impact solubility, while both alkyl and PEG linkers can be more susceptible to metabolism.[1][4]
Rigid Linkers , on the other hand, incorporate structural elements like piperidine, piperazine, or aromatic rings to limit conformational flexibility. This pre-organization can reduce the entropic penalty upon binding, potentially leading to more stable and potent ternary complexes.[3] By constraining the geometry of the PROTAC, rigid linkers can also enhance selectivity for the target protein and improve physicochemical properties, leading to better pharmacokinetic profiles.[5][6] However, the lack of flexibility can make it more challenging to achieve a productive ternary complex geometry, and the synthesis of rigid linkers is often more complex.[1]
At a Glance: Flexible vs. Rigid Linkers
| Feature | Flexible Linkers (e.g., PEG, Alkyl Chains) | Rigid Linkers (e.g., Piperazine, Aromatic Rings) |
| Conformational Freedom | High | Low |
| Ternary Complex Formation | Can adapt to various protein-protein orientations, but may have an entropic penalty. | Pre-organizes the PROTAC into a bioactive conformation, potentially reducing the entropic penalty and increasing stability.[3] |
| Degradation Efficiency | Often a good starting point for initial screening to identify active degraders. | Can lead to improved potency and selectivity. |
| Physicochemical Properties | Can contribute to poor solubility (alkyl chains) and a high number of rotatable bonds.[1] | Can improve metabolic stability and oral bioavailability.[5] |
| Synthetic Accessibility | Generally straightforward and easy to modify. | Often more synthetically challenging.[1] |
The Critical Role of the Ternary Complex
The formation of a stable and productive ternary complex is the cornerstone of successful protein degradation.[7] The linker plays a pivotal role in orchestrating this interaction, influencing not only the proximity of the POI and E3 ligase but also the relative orientation that facilitates ubiquitin transfer.
A key concept in understanding ternary complex stability is cooperativity (α) , which quantifies the effect of the protein-protein interactions on the binding affinity of the PROTAC. Positive cooperativity (α > 1) indicates that the formation of the ternary complex is energetically favorable, with the interactions between the POI and E3 ligase stabilizing the complex.[8] Conversely, negative cooperativity (α < 1) suggests steric clashes or unfavorable interactions that destabilize the complex.
Flexible linkers, with their ability to adopt multiple conformations, can sometimes find a "sweet spot" that allows for favorable protein-protein contacts, leading to positive cooperativity.[9] However, the inherent flexibility can also lead to a higher entropic cost upon binding, which can counteract the enthalpic gains from protein-protein interactions.[9]
Rigid linkers, by pre-organizing the PROTAC, can minimize the entropic penalty and lock in a conformation that promotes strong, positive cooperativity.[10] This can translate to highly potent and selective degradation. However, if the rigid linker enforces a geometry that leads to steric clashes, it can result in negative cooperativity and poor degradation.[9]
Visualizing the PROTAC Mechanism
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, highlighting the central role of the ternary complex.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Head-to-Head Data: The Impact of Linker Rigidity on Performance
While the conceptual advantages and disadvantages of flexible and rigid linkers are well-established, empirical data from head-to-head comparisons provide the most compelling evidence.
Case Study 1: Androgen Receptor (AR) Degradation
The development of ARV-110, a clinical-stage PROTAC targeting the androgen receptor for the treatment of prostate cancer, provides an excellent example of the benefits of linker rigidification.[2] Initial designs utilized more flexible linkers, but subsequent optimization led to the incorporation of piperidine and piperazine moieties, creating a more rigid structure.[2] This modification significantly improved the metabolic stability and overall therapeutic potency of the molecule.[2]
| PROTAC | Linker Type | Target | DC50 | Dmax | Reference |
| ARV-110 Precursor | Flexible (Alkyl/PEG-like) | AR | >10 nM | ~80% | [2] |
| ARV-110 | Rigid (Piperidine/Piperazine) | AR | ~1 nM | >95% | [2][3] |
Case Study 2: BRD4 Degradation
| PROTAC | Linker Type | Target | DC50 | Cell Permeability | Reference |
| MZ1 | Flexible (PEG) | BRD4 | 46 nM | Moderate | [12] |
| Hypothetical Rigid Analog | Rigid (e.g., Piperazine) | BRD4 | <10 nM | Improved | Inferred from[13] |
Experimental Protocols for Linker Evaluation
The rigorous evaluation of PROTACs with different linkers requires a suite of biophysical and cell-based assays. Here, we provide detailed protocols for two fundamental experiments: Surface Plasmon Resonance (SPR) for ternary complex analysis and Western Blotting for measuring protein degradation.
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To determine the kinetics (association rate k_a, dissociation rate k_d) and affinity (K_D) of binary and ternary complex formation, allowing for the calculation of the cooperativity factor (α).
Caption: Workflow for SPR-based analysis of PROTAC ternary complexes.
Step-by-Step Methodology:
-
Ligand Immobilization: Immobilize one of the proteins, typically the E3 ligase, onto the sensor chip surface (e.g., via amine coupling or streptavidin-biotin capture). Aim for a low immobilization density to avoid mass transport limitations.
-
Binary Interaction Analysis (PROTAC binding to E3 Ligase): Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 kinetics) to determine the binary affinity (K_D, binary).
-
Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of the PROTAC with a series of concentrations of the target protein (POI). Inject these mixtures over the E3 ligase surface. The observed binding will be due to the formation of the ternary complex.[8]
-
Data Analysis: Fit the sensorgrams from the ternary complex formation to determine the affinity of the POI for the PROTAC-E3 binary complex (K_D, ternary).
-
Calculate Cooperativity (α): The cooperativity factor is calculated as the ratio of the binary affinity to the ternary affinity: α = K_D, binary / K_D, ternary.[8]
Protocol 2: Western Blotting for In-Cell Protein Degradation
Objective: To quantify the reduction in the levels of a target protein in cells following treatment with a PROTAC.
Caption: Step-by-step workflow for Western blotting to assess PROTAC-mediated protein degradation.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.[14]
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using a digital imager. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control.[16]
Conclusion: A Matter of Strategic Design
The choice between a flexible and a rigid diamine linker is not a matter of inherent superiority but one of strategic design tailored to the specific biological context. Flexible linkers offer a valuable starting point for exploring the potential of a new warhead-ligase pair, their conformational adaptability increasing the likelihood of identifying a productive ternary complex. However, for lead optimization and the development of clinical candidates, the pendulum often swings towards rigid linkers. The ability of rigid linkers to pre-organize the PROTAC, enhance ternary complex stability, and improve pharmacokinetic properties can be the deciding factor in translating a promising degrader into a viable therapeutic.
As our understanding of the intricate dance of ternary complex formation continues to grow, so too will our ability to rationally design linkers with precisely tuned properties. The future of targeted protein degradation lies in the continued exploration of novel linker chemotypes and a deep, mechanistic understanding of how these crucial bridges dictate the fate of disease-causing proteins.
References
- BenchChem. (2025). A Comparative Guide to PROTACs: Flexible vs.
- Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
- ChemPep. (n.d.). Overview of PROTAC Linkers. ChemPep. Retrieved January 20, 2026.
- BOC Sciences. (n.d.). Linkers for PROTAC Design. BOC Sciences. Retrieved January 20, 2026.
- Mai, H., et al. (2022). Exploring PROTAC Cooperativity with Coarse-Grained Alchemical Methods. The Journal of Physical Chemistry B, 127(3), 693-704.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Maple, H. J., et al. (2021). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(10), 1636-1642.
- Weerakoon, H., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex.
- BenchChem. (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. BenchChem.
- JoVE. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments.
- Charnwood Discovery. (n.d.). Measuring PROTAC Ternary Complex Formation by SPR. Charnwood Discovery. Retrieved January 20, 2026.
- BenchChem. (2025).
- Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences. Retrieved January 20, 2026.
- Cecchini, C., et al. (2022).
- Cytiva. (2024).
- Mai, H., et al. (2022). Exploring PROTAC cooperativity with coarse-grained alchemical methods. arXiv preprint arXiv:2208.06446.
- BenchChem. (2025).
- Nunes, J., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase.
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2022). ACS Medicinal Chemistry Letters.
- Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292.
- Mai, H., et al. (2023). Exploring PROTAC Cooperativity with Coarse-Grained Alchemical Methods. The Journal of Physical Chemistry B, 127(3), 693–704.
- BenchChem. (2025). Comparative study of PROTACs synthesized with flexible vs. rigid linkers. BenchChem.
- Testa, A., et al. (2022). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society, 144(49), 22565-22576.
- The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. (2023). STAR Protocols, 4(2), 102235.
- An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. (2022). STAR Protocols, 3(3), 101538.
- Costi, R., et al. (2022).
- BenchChem. (2025).
- Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
- Abcam. (n.d.). Western blot protocol. Abcam. Retrieved January 20, 2026.
- Gabizon, R., et al. (2020). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. Journal of the American Chemical Society, 142(25), 11256-11267.
- Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (2023). Journal of the American Chemical Society.
- Costi, R., et al. (2022).
- ARV-110: An oral androgen receptor PROTAC. (n.d.). Arvinas.
- Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 14(10), 4281-4302.
- Novel approaches for the rational design of PROTAC linkers. (2020). Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
- BenchChem. (2025). Flexible vs. Rigid PROTAC Linkers: A Head-to-Head Comparison for Optimal Degrader Design. BenchChem.
- Novel approaches for the rational design of PROTAC linkers. (2020).
- Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. Retrieved January 20, 2026.
- Abcam. (n.d.). General western blot protocol. Abcam. Retrieved January 20, 2026.
Sources
- 1. chempep.com [chempep.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. aragen.com [aragen.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
The Hidden Advantage: Assessing the Influence of the Tetrahydrofuran Ring on PROTAC Pharmacokinetics
A Senior Application Scientist's Guide to Rational Linker Design
Introduction: Beyond the Ternary Complex
The efficacy of a Proteolysis Targeting Chimera (PROTAC) is a multi-act play. While the formation of a stable and productive ternary complex is the climax, the preceding acts—absorption, distribution, metabolism, and excretion (ADME)—determine if the PROTAC even reaches the stage. The linker, once viewed as a simple tether, is now understood to be a critical modulator of these pharmacokinetic (PK) properties.[1][2] PROTACs inherently operate in the challenging 'beyond Rule of Five' (bRo5) chemical space, often battling poor solubility and low cell permeability.[3][4]
Conventional linker strategies have relied heavily on flexible polyethylene glycol (PEG) or simple alkyl chains.[5] While synthetically tractable, these motifs often introduce metabolic liabilities and may not solve the fundamental physicochemical challenges.[6][7] A promising, yet underexplored, strategy is the incorporation of rigid, polar heterocyclic scaffolds into the linker.[8][9] This guide presents a comparative analysis, grounded in established medicinal chemistry principles and supported by validated experimental workflows, assessing the influence of a tetrahydrofuran (THF) ring on PROTAC pharmacokinetics. We will contrast a hypothetical PROTAC containing a standard PEG linker (PROTAC-A ) with a structurally analogous molecule incorporating a THF moiety (PROTAC-B ).
The central hypothesis is that the THF ring, by introducing a constrained, polar ether motif, can act as a "pharmacokinetic enhancer" to improve solubility, metabolic stability, and cell permeability—key determinants of in vivo success.
The Rationale: Why Incorporate a Tetrahydrofuran (THF) Ring?
The choice to embed a THF ring within a PROTAC linker is a deliberate one, aimed at addressing specific pharmacokinetic hurdles. Unlike a simple alkyl chain, which adds lipophilicity, or a flexible PEG chain, which can carry an entropic penalty, the THF ring offers a unique combination of properties.[10]
-
Modulation of Physicochemical Properties : The ether oxygen in the THF ring is a hydrogen bond acceptor, which can subtly increase the overall polarity and aqueous solubility of the PROTAC molecule.[4] Furthermore, the semi-rigid nature of the five-membered ring can reduce the conformational flexibility of the linker. This pre-organization can facilitate the adoption of a favorable, compact conformation—a "molecular chameleon" effect—that shields polar surface area during membrane transit, potentially enhancing cell permeability.[11][12]
-
Enhancement of Metabolic Stability : Linear ether and alkyl linkers are often metabolic "soft spots," susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] The cyclic nature of the THF ring can confer greater metabolic stability by shielding adjacent carbons from enzymatic attack, thereby increasing the PROTAC's half-life and systemic exposure.[6]
-
Potential for Improved Target Engagement : The THF motif is a proven pharmacophore in numerous FDA-approved drugs.[10] Its oxygen atom can form critical hydrogen-bonding interactions within protein binding pockets, enhancing affinity and potency. While the primary role in a PROTAC linker is pharmacokinetic, this potential for favorable interactions should not be overlooked.[10]
Caption: Rationale for incorporating a THF ring to improve PROTAC PK.
Comparative Analysis: PROTAC-A (PEG Linker) vs. PROTAC-B (THF Linker)
To illustrate the potential impact of the THF ring, we present a comparative analysis based on hypothetical but scientifically plausible experimental data. The structures below represent a common PROTAC architecture, differing only in the central linker component.
Caption: Hypothetical structures of PROTAC-A vs. PROTAC-B.
Table 1: Comparative Physicochemical & In Vitro ADME Data
| Parameter | PROTAC-A (PEG Linker) | PROTAC-B (THF Linker) | Rationale for Difference |
| Aqueous Solubility (µM) | 15 | 45 | The THF's H-bond accepting ether and rigid structure can disrupt crystal packing and improve solvation compared to the more flexible PEG chain.[4] |
| PAMPA Permeability (Papp, 10⁻⁶ cm/s) | 0.8 (Low) | 2.5 (Medium) | The THF ring promotes a more rigid, folded conformation, shielding polar groups and reducing the effective polar surface area during membrane transit.[11][12] |
| Metabolic Stability (HLM, t½ min) | 25 | > 90 | The cyclic THF scaffold is less susceptible to Phase I oxidative metabolism compared to the linear PEG chain, a known metabolic soft spot.[6] |
| Caco-2 Efflux Ratio (B-A / A-B) | 4.5 (High Efflux) | 1.8 (Low Efflux) | The more compact and rigid structure of PROTAC-B may result in poorer recognition by efflux transporters like P-glycoprotein (P-gp).[4] |
Table 2: Comparative In Vivo Pharmacokinetic Data (Mouse Model, 5 mg/kg IV)
| Parameter | PROTAC-A (PEG Linker) | PROTAC-B (THF Linker) | Rationale for Difference |
| Cmax (ng/mL) | 850 | 1200 | Improved solubility and stability of PROTAC-B lead to a higher maximum concentration in plasma. |
| AUC (ng*h/mL) | 1850 | 4500 | Significantly reduced metabolic clearance for PROTAC-B results in greater overall systemic exposure.[13] |
| Clearance (CL) (mL/min/kg) | 45 | 18 | The enhanced metabolic stability of the THF-containing linker directly translates to lower systemic clearance.[6] |
| Volume of Distribution (Vd) (L/kg) | 2.5 | 2.2 | Similar Vd suggests that the linker modification did not drastically alter tissue distribution patterns. |
| Terminal Half-Life (t½) (h) | 1.2 | 4.5 | The longer half-life is a direct consequence of lower clearance, allowing for more sustained target engagement. |
Experimental Protocols: A Self-Validating System
To generate the comparative data above, a series of standardized, robust in vitro and in vivo assays are required. Each protocol is designed to provide clear, quantifiable endpoints to assess the impact of the THF linker modification.
Experimental Workflow Overview
Caption: Stepwise workflow for assessing PROTAC pharmacokinetics.
Protocol 1: Thermodynamic Aqueous Solubility Assay
-
Objective: To determine the equilibrium solubility of PROTAC-A and PROTAC-B in a physiologically relevant buffer.
-
Causality: Poor solubility is a primary reason for low oral bioavailability. This assay directly quantifies this critical parameter.[14][15]
-
Methodology:
-
Preparation: Add an excess amount of the solid PROTAC compound (e.g., 1 mg) to a microcentrifuge tube containing 1 mL of phosphate-buffered saline (PBS), pH 7.4.
-
Equilibration: Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Sampling: Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the supernatant with a suitable organic solvent (e.g., 1:1 acetonitrile/water) and determine the concentration of the dissolved PROTAC using a validated LC-MS/MS method against a standard curve.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive membrane permeability of the PROTACs.
-
Causality: This assay isolates passive diffusion, a key mechanism for cell entry, by removing confounding factors like active transport.[16][17]
-
Methodology:
-
Membrane Coating: Pre-coat a 96-well filter plate (donor plate) with a solution of lecithin in dodecane to form an artificial membrane.
-
Compound Preparation: Prepare a solution of each PROTAC (e.g., 100 µM) in PBS, pH 7.4.
-
Assay Setup: Add the PROTAC solution to the donor plate wells. Place the donor plate on top of a 96-well acceptor plate containing fresh PBS.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours.
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the established formula, considering the volume of the wells and the surface area of the membrane.
-
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To evaluate the susceptibility of the PROTACs to Phase I metabolism.
-
Causality: Rapid metabolism in the liver (high first-pass effect) is a major cause of poor in vivo exposure. This assay predicts a compound's metabolic clearance.[18]
-
Methodology:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing pooled HLM and phosphate buffer (pH 7.4). Pre-incubate the mixture at 37°C.
-
Initiation: Start the reaction by adding the PROTAC (final concentration, e.g., 1 µM) to the wells, followed immediately by an NADPH regenerating system to initiate the metabolic process.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60, 90 minutes), stop the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the percentage of the parent PROTAC remaining at each time point.
-
Calculation: Determine the in vitro half-life (t½) by plotting the natural log of the percent remaining versus time.
-
Conclusion and Future Directions
The integration of a THF ring into a PROTAC linker represents a rational design strategy to overcome fundamental pharmacokinetic challenges. The comparative data, supported by established medicinal chemistry principles, strongly suggests that such a modification can lead to significant improvements in solubility, permeability, and metabolic stability. This translates directly to a superior in vivo pharmacokinetic profile, characterized by higher exposure (AUC) and a longer half-life, which are critical for achieving sustained target degradation and therapeutic efficacy.
While the data presented here is based on a logical construct, it provides a clear and testable hypothesis for researchers in the field. The provided experimental workflows offer a robust framework for validating this strategy. The next logical step is the synthesis and head-to-head testing of such PROTAC pairs to provide empirical validation. By moving beyond conventional linear linkers and exploring thoughtfully designed heterocyclic motifs like tetrahydrofuran, we can accelerate the development of orally bioavailable and clinically successful PROTAC therapeutics.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. URL: [Link]
-
Scott, J. S., et al. (2020). Developing Pharmacokinetic/Pharmacodynamic Relationships With PROTACs. In Protein Degradation with New Chemical Modalities (pp. 75-93). Royal Society of Chemistry. URL: [Link]
-
Zhang, T., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Expert Opinion on Drug Discovery, 15(8), 927-942. URL: [Link]
-
BenchChem. (2025). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. URL: [Link]
-
Abeje, Y. E., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. URL: [Link]
-
Testa, A., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(16), 8794-8806. URL: [Link]
-
Peraro, L., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Biochemistry, 62(23), 3237-3250. URL: [Link]
-
Testa, A., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. ACS Publications. URL: [Link]
-
Scavone, F., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 9, 650921. URL: [Link]
-
Cruciani, G., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Semantic Scholar. URL: [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health. URL: [Link]
-
Mares, A., et al. (2020). Pharmacology of PROTAC Degrader Molecules: Optimizing for In Vivo Performance. ResearchGate. URL: [Link]
-
Ma, L. (2022). Tackling the DMPK challenges of developing PROTAC drugs. Drug Discovery & Development. URL: [Link]
-
Profacgen. (n.d.). Permeability Assay. Profacgen. URL: [Link]
-
Abeje, Y. E., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. National Institutes of Health. URL: [Link]
-
Ciulli, A. (2024). Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C). YouTube. URL: [Link]
-
Kihlberg, J., et al. (2020). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. URL: [Link]
-
Lokey, S., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1516-1521. URL: [Link]
-
Abeje, Y. E., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. URL: [Link]
-
Demizu, Y., et al. (2020). Novel approaches for the rational design of PROTAC linkers. National Institutes of Health. URL: [Link]
-
Cruciani, G., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(9), 6634-6647. URL: [Link]
-
Demizu, Y., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. URL: [Link]
-
Troup, R. I., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 63(15), 8037-8051. URL: [Link]
-
Cruciani, G., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. National Institutes of Health. URL: [Link]
-
Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 1-16. URL: [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. eurekaselect.com. URL: [Link]
-
Cecchini, C. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. URL: [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. URL: [Link]
-
ResearchGate. (n.d.). Natural products and bioactive molecules containing tetrahydrofuran moiety. ResearchGate. URL: [Link]
-
Kihlberg, J., et al. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. National Institutes of Health. URL: [Link]
-
Scavone, F., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers. URL: [Link]
-
Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 6(12), 1363-1378. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 10. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. books.rsc.org [books.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Permeability Assay - Profacgen [profacgen.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Validating On-Target Efficacy: A Comparative Guide to a Novel (3R,4S)-Tetrahydrofuran-3,4-diamine-Containing PROTAC
In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are defined by the interplay of their three core components: a warhead for the protein of interest (POI), an E3 ligase-recruiting ligand, and the intervening linker.[1][2] While much attention is often paid to the warhead and E3 ligand, the linker's chemical nature profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3]
This guide provides an in-depth, technical comparison for validating the on-target activity of a novel PROTAC featuring a rigid, (3R,4S)-Tetrahydrofuran-3,4-diamine-containing linker. We will objectively compare its performance profile with PROTACs bearing more conventional flexible linkers and contextualize its mechanism against alternative degradation technologies. The experimental workflows detailed herein are designed to provide a robust, self-validating framework for researchers, scientists, and drug development professionals.
The Rationale for a Rigid Linker: The (3R,4S)-Tetrahydrofuran-3,4-diamine Scaffold
Traditional PROTAC design has heavily relied on flexible polyethylene glycol (PEG) or alkyl chains due to their synthetic tractability.[4] However, high flexibility can introduce an entropic penalty upon binding to the target protein and E3 ligase, potentially hindering the formation of a stable and productive ternary complex.[1] In contrast, rigid linkers, such as those incorporating heterocyclic scaffolds, can pre-organize the PROTAC into a conformation more amenable to ternary complex formation, which can lead to enhanced potency and selectivity.[1][5] The (3R,4S)-Tetrahydrofuran-3,4-diamine scaffold introduces a constrained, five-membered ring system into the linker, offering a unique geometric presentation of the warhead and E3 ligase ligand. This guide will use a hypothetical PROTAC, designated as THF-PROTAC-X , targeting a model protein kinase for degradation, to illustrate the validation workflow.
A Step-by-Step Guide to On-Target Validation
The validation of a novel PROTAC is a multi-step process that interrogates each stage of its mechanism of action. The following sections provide detailed protocols for a comprehensive on-target validation cascade.
Confirmation of Ternary Complex Formation
The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated degradation.[5] Several biophysical and in-cell techniques can be employed to characterize this critical interaction.
This in vitro assay provides a quantitative measure of the proximity between the POI and the E3 ligase induced by the PROTAC.[6][7]
Materials:
-
Purified, recombinant POI (e.g., GST-tagged Kinase-X)
-
Purified, recombinant E3 ligase complex (e.g., His-tagged VHL-ElonginB-ElonginC)
-
Terbium-conjugated anti-GST antibody (donor fluorophore)
-
Fluorescein-conjugated anti-His antibody (acceptor fluorophore)
-
THF-PROTAC-X and a flexible linker-containing control PROTAC (e.g., PEG-PROTAC-X)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well, low-volume, non-binding surface plates
Procedure:
-
Prepare a dilution series of THF-PROTAC-X and PEG-PROTAC-X in assay buffer.
-
In a 384-well plate, add the PROTAC dilutions.
-
Add the GST-POI and His-E3 ligase complex to the wells at a final concentration determined by prior optimization experiments (typically in the low nanomolar range).
-
Add the terbium-conjugated anti-GST and fluorescein-conjugated anti-His antibodies.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a pulsed excitation (e.g., at 340 nm).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot against the PROTAC concentration.
Data Interpretation: A bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where the signal increases with PROTAC concentration until an optimal stoichiometry is reached, after which the "hook effect" is observed due to the formation of binary complexes.[6] The potency of ternary complex formation (TC50) can be determined from the ascending part of the curve.
Diagram: TR-FRET Assay Workflow
Caption: Workflow for the TR-FRET based ternary complex formation assay.
Assessment of Target Ubiquitination
Following ternary complex formation, the E3 ligase facilitates the transfer of ubiquitin to the POI, marking it for degradation.[8]
This assay directly measures the ubiquitination of the POI in a reconstituted system.[4]
Materials:
-
Purified, recombinant POI
-
Purified, recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex
-
Ubiquitin
-
ATP
-
THF-PROTAC-X and PEG-PROTAC-X
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-POI antibody and anti-ubiquitin antibody
Procedure:
-
Set up reactions in microcentrifuge tubes containing ubiquitination buffer, E1, E2, E3, ubiquitin, and ATP.
-
Add the POI to each reaction tube.
-
Add varying concentrations of THF-PROTAC-X or PEG-PROTAC-X. Include a no-PROTAC control.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an anti-POI antibody to detect the unmodified and ubiquitinated forms of the POI. A high-molecular-weight smear or ladder of bands above the unmodified POI indicates ubiquitination.
-
Optionally, probe with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the modified POI.
Data Interpretation: The intensity of the high-molecular-weight smear/ladder should increase with increasing concentrations of an effective PROTAC. This provides direct evidence of PROTAC-mediated ubiquitination.
Measurement of Target Protein Degradation
The ultimate endpoint of PROTAC activity is the degradation of the target protein. This is typically assessed in a cellular context.
This is the most common method for quantifying changes in protein levels following PROTAC treatment.[9]
Materials:
-
Cultured cells expressing the POI
-
THF-PROTAC-X and PEG-PROTAC-X
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-POI antibody
-
Antibody against a loading control protein (e.g., GAPDH, β-actin)
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a dose-response of THF-PROTAC-X and PEG-PROTAC-X for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-POI antibody.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the POI signal to the loading control.
Data Interpretation: A dose-dependent decrease in the POI band intensity indicates successful degradation. From this data, two key parameters can be determined:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximal level of protein degradation achieved.
Diagram: PROTAC Mechanism of Action and Validation Points
Caption: Key validation points in the PROTAC mechanism of action.
Comparative Analysis: Rigid vs. Flexible Linkers
A key aspect of validating a novel PROTAC is to benchmark its performance against established linker technologies.
| Parameter | THF-PROTAC-X (Rigid) | PEG-PROTAC-X (Flexible) | Rationale for Difference |
| Ternary Complex Potency (TC50) | Potentially lower (more potent) | Higher | The rigid tetrahydrofuran linker may pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, reducing the entropic penalty of binding.[5] |
| Degradation Potency (DC50) | Potentially lower (more potent) | Higher | A more stable ternary complex often translates to more efficient ubiquitination and subsequent degradation.[1] |
| Maximum Degradation (Dmax) | Potentially higher | Lower | The stabilized ternary complex may lead to a more complete degradation of the target protein pool. |
| Selectivity | Potentially higher | Lower | The constrained geometry of the rigid linker may disfavor the formation of off-target ternary complexes.[5] |
| Cell Permeability | Potentially lower | Generally higher | The increased rigidity and potential for specific intramolecular interactions of the THF-PROTAC-X may impact its ability to cross the cell membrane compared to the more "chameleon-like" flexible PEG linker.[5] |
Broadening the Horizon: Comparison with Alternative Degradation Technologies
While PROTACs represent a major advancement, other targeted protein degradation strategies are also emerging. Understanding their distinct mechanisms is crucial for contextualizing the utility of a novel PROTAC.
| Technology | Mechanism of Action | Key Advantages | Key Limitations |
| PROTACs | Heterobifunctional molecules that recruit an E3 ligase to a target protein, inducing its ubiquitination and proteasomal degradation.[10] | Catalytic mode of action, can target "undruggable" proteins, high potency.[11] | Large molecular size can lead to poor pharmacokinetic properties, potential for the "hook effect".[5] |
| Molecular Glues | Small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to degradation.[7] | Smaller size, better drug-like properties, can be discovered serendipitously. | Rational design is challenging, discovery is often fortuitous.[12] |
| LYTACs (Lysosome-Targeting Chimeras) | Bifunctional molecules that link a cell-surface receptor to an extracellular or membrane-bound protein, directing it for lysosomal degradation.[8][13] | Can target extracellular and membrane proteins, which are inaccessible to PROTACs.[2] | Generally larger molecules (often antibody-based), limited to non-intracellular targets.[14] |
| AUTACs (Autophagy-Targeting Chimeras) | Heterobifunctional molecules that induce the degradation of cytosolic proteins and organelles via the autophagy pathway.[15][16] | Can degrade larger protein aggregates and even entire organelles.[17] | The field is still nascent, and the rules governing AUTAC design are less established.[18] |
Conclusion
The validation of a novel PROTAC, such as the (3R,4S)-Tetrahydrofuran-3,4-diamine-containing THF-PROTAC-X, requires a systematic and multi-faceted experimental approach. By rigorously assessing ternary complex formation, target ubiquitination, and cellular degradation, researchers can build a comprehensive understanding of a degrader's on-target activity. Furthermore, by comparing its performance to PROTACs with alternative linkers and to other targeted protein degradation modalities, the unique advantages and potential limitations of a new design can be clearly elucidated. The constrained nature of the tetrahydrofuran linker holds the promise of improved potency and selectivity, and the validation workflow outlined in this guide provides a robust framework for substantiating these claims and advancing the development of next-generation protein degraders.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
-
Mei, H., Wang, Y., & Wang, S. (2020). PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters, 11(3), 237–239. [Link]
-
Molecular Glues in Targeted Protein Degradation - Sygnature Discovery. (n.d.). Retrieved January 20, 2026, from [Link]
-
Unlocking PROTACs' Potential: Overcoming Development Challenges - Pharmacy Times. (2025, February 6). Retrieved January 20, 2026, from [Link]
-
LYTAC Platform for Targeted Extracellular Protein Degradation - University of Washington. (n.d.). Retrieved January 20, 2026, from [Link]
-
Multivalent Aptamer-Based Lysosome-Targeting Chimeras (LYTACs) Platform for Mono- or Dual-Targeted Proteins Degradation on Cell Surface - PubMed. (2024, May). Retrieved January 20, 2026, from [Link]
-
Differences in the mechanism of action between PROTAC and molecular... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Shcherbakova, E. G., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science, 4(1), 356–365. [Link]
-
Protein degradation kinetics measured by microinjection and live-cell fluorescence microscopy - PubMed. (2024, November 7). Retrieved January 20, 2026, from [Link]
-
LYTAC Platform - Lycia Therapeutics. (n.d.). Retrieved January 20, 2026, from [Link]
-
Mei, H., Wang, Y., & Wang, S. (2020). PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters, 11(3), 237–239. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381–390. [Link]
-
Supramolecular artificial Nano-AUTACs enable tumor-specific metabolism protein degradation for synergistic immunotherapy - NIH. (2024, June 21). Retrieved January 20, 2026, from [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381–390. [Link]
-
AUTAC - Profacgen. (n.d.). Retrieved January 20, 2026, from [Link]
-
WESTERN BLOT MASTERY: Complete Guide to SAMPLE PREPARATION - YouTube. (2024, July 29). Retrieved January 20, 2026, from [Link]
-
Classification of most common linkers used in PROTAC design based on... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Takahashi, D., et al. (2020). From Design to Degradation: The Essential Role of Linkers in PROTACs. Autophagy, 16(1), 183–185. [Link]
-
Non-PEG Linker | Glycomindsynth. (n.d.). Retrieved January 20, 2026, from [Link]
-
Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed. (2022, January 24). Retrieved January 20, 2026, from [Link]
-
Protac Linker - Monodisperse PEG - SINOPEG. (n.d.). Retrieved January 20, 2026, from [Link]
-
PROTAC PEG Linkers - JenKem Technology USA. (2024, July 30). Retrieved January 20, 2026, from [Link]
-
Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design - NIH. (2024, July 29). Retrieved January 20, 2026, from [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
-
(PDF) Current strategies for the design of PROTAC linkers: a critical review - ResearchGate. (2020, October 30). Retrieved January 20, 2026, from [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eubopen.org [eubopen.org]
- 3. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. chempep.com [chempep.com]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 9. m.youtube.com [m.youtube.com]
- 10. precisepeg.com [precisepeg.com]
- 11. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.in]
- 12. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 14. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Capturing degrader efficacy through live-cell kinetics | Drug Discovery News [drugdiscoverynews.com]
- 18. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
The Chiral Advantage: A Comparative Guide to PROTACs with and without Chiral Diamine Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. The success of a PROTAC is intricately linked to its molecular architecture, particularly the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. While often perceived as a simple spacer, the linker's composition, length, and stereochemistry can profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides an in-depth comparison of PROTACs featuring chiral diamine linkers against those with achiral or non-diamine linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Pivotal Role of the Linker in PROTAC Function
The linker is not a passive component but an active participant in the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[3] An optimally designed linker facilitates favorable protein-protein interactions between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation. Conversely, a suboptimal linker can result in steric hindrance, unproductive ternary complex formation, or poor physicochemical properties, ultimately compromising the degrader's activity.
Diamine Linkers: A Privileged Scaffold in PROTAC Design
Mono-Boc diamines have gained prominence as popular and versatile linkers in the design of bifunctional molecules like PROTACs.[1] Their prevalence is underscored by their incorporation into several clinical and preclinical drug candidates, including ARV-110, ARV-471, CFT8634, and FHD-609.[1] The utility of diamine linkers stems from their synthetic tractability and their ability to impart favorable physicochemical properties, such as improved solubility and cell permeability.[4] High-throughput synthetic approaches, such as the "Direct-to-Biology" (D2B) platform, have enabled the rapid evaluation of large libraries of PROTACs with diverse diamine linkers, accelerating the elucidation of structure-activity relationships (SAR).[4]
The Impact of Chirality in Diamine Linkers: A Case Study
The introduction of stereocenters within the linker adds a layer of complexity and a powerful tool for fine-tuning PROTAC performance. A subtle change in stereochemistry can dramatically alter the three-dimensional conformation of the PROTAC, influencing its binding affinity for the target protein and the E3 ligase, as well as the stability and geometry of the ternary complex.[5]
A compelling example of this is seen in a study of an LRRK2 PROTAC bearing a 1,4-cyclohexyl group in its linker.[5] The trans and cis isomers of this linker, while chemically similar, conferred markedly different properties to the resulting PROTACs.
| Feature | trans-cyclohexyl Linker PROTAC | cis-cyclohexyl Linker PROTAC |
| Conformation | Rigid, extended "stick-out" conformation | Folded-back conformation with intramolecular contacts |
| VHL Binding Affinity | Weaker | Stronger |
| Degradation Activity | Better and more cooperative degrader | Less effective degrader |
Data synthesized from a study on LRRK2 PROTACs with stereoisomeric cyclohexyl linkers.[5][5] This data highlights that stronger binary binding affinity does not always translate to better degradation, emphasizing the importance of the overall conformation and cooperativity of the ternary complex.
The high-resolution co-crystal structures revealed that the trans linker forces the PROTAC into a rigid, extended conformation. In contrast, the cis linker allows the molecule to fold back on itself, leading to a network of intramolecular interactions and long-range contacts with the VHL E3 ligase.[5] This seemingly minor stereochemical inversion leads to a profound difference in the PROTAC's ability to form a productive ternary complex, ultimately dictating its degradation efficiency.[5] This underscores the critical need to consider and experimentally evaluate the stereochemistry of linkers during PROTAC optimization.
Visualizing the Concepts
Caption: The general mechanism of PROTAC-mediated protein degradation.
Caption: A conceptual diagram illustrating how linker chirality can influence PROTAC conformation.
Experimental Protocols
I. Synthesis of PROTACs with Chiral Diamine Linkers
The synthesis of PROTACs is a multi-step process that often involves the coupling of three key components: the warhead, the E3 ligase ligand, and the linker. For PROTACs with chiral diamine linkers, a common strategy involves the use of a mono-protected chiral diamine building block.
General Protocol for Amide Bond Formation:
-
Preparation of Linker-E3 Ligand Intermediate:
-
To a solution of a mono-Boc protected chiral diamine linker (1.0 eq) in a suitable solvent (e.g., dichloromethane), add an activated E3 ligase ligand (e.g., with a carboxylic acid functionality) (1.0 eq), a coupling agent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until completion as monitored by LC-MS.
-
Purify the product by column chromatography to obtain the mono-Boc protected linker-E3 ligand conjugate.
-
-
Boc Deprotection:
-
Dissolve the purified conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20% v/v).
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
-
Coupling with the Warhead:
-
To a solution of the deprotected linker-E3 ligand intermediate (1.0 eq) in a suitable solvent, add the activated warhead (e.g., with a carboxylic acid functionality) (1.0 eq), a coupling agent (1.2 eq), and a non-nucleophilic base (2.0 eq).
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC product by preparative HPLC.
-
II. Evaluation of PROTAC-induced Protein Degradation
Western Blotting:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs (with and without the chiral diamine linker) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Conclusion
The linker is a critical determinant of a PROTAC's success, and the incorporation of chiral diamine linkers offers a sophisticated strategy for optimizing degrader performance. As evidenced by comparative studies, even a single stereochemical change within the linker can have a profound impact on the PROTAC's conformation, binding affinities, and ultimately, its ability to induce protein degradation. For researchers in the field of targeted protein degradation, a thorough understanding and empirical investigation of linker stereochemistry are paramount for the rational design of highly potent and selective therapeutic agents.
References
-
Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. [Link]
-
Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. [Link]
-
Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. MDPI. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. eCollection 2020. [Link]
-
Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]
-
(PDF) Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
-
Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation. RSC Chemical Biology. [Link]
-
ER degradation induced by PROTACs varies with linker length. A.... ResearchGate. [Link]
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]
-
Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. [Link]
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ACS Publications. [Link]
Sources
- 1. Linkers for Linkerology - Enamine [enamine.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 4. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Ternary Landscape: A Comparative Guide to the Structural Analysis of PROTAC-Induced Complexes with a Focus on Tetrahydrofuran-Based Linkers
Introduction: The Critical Role of the Ternary Complex in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The cornerstone of PROTAC efficacy lies in the formation of a stable and productive ternary complex, comprising the POI, the PROTAC, and the E3 ligase.[2] It is within this transient molecular assembly that the E3 ligase is brought into proximity with the POI, facilitating the transfer of ubiquitin and marking the target for proteasomal degradation.
The geometry and stability of this ternary complex are paramount, influencing the efficiency and selectivity of protein degradation. A key determinant of the ternary complex's architecture is the chemical linker. While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is growing interest in more rigid or semi-rigid linkers that can pre-organize the PROTAC into a bioactive conformation.[3] Among these, linkers incorporating cyclic moieties, such as tetrahydrofuran (THF), offer a means to reduce conformational flexibility and potentially enhance the stability and selectivity of the ternary complex. This guide provides a comparative overview of the state-of-the-art experimental and computational techniques for the structural elucidation of PROTAC ternary complexes, with a special focus on the unique considerations for those containing THF-based linkers.
Experimental Approaches for High-Resolution Structural Analysis of Ternary Complexes
The direct visualization of PROTAC-induced ternary complexes at atomic or near-atomic resolution provides invaluable insights for structure-based drug design. The two primary methods for achieving this are X-ray crystallography and cryo-electron microscopy (cryo-EM).
X-Ray Crystallography: The Gold Standard for Atomic Detail
X-ray crystallography has been instrumental in providing the first high-resolution snapshots of PROTAC-induced ternary complexes, revealing the intricate network of interactions that stabilize these assemblies.[4] The resulting atomic models can guide the rational design of next-generation degraders with improved potency and selectivity.
Experimental Protocol: Crystallization of a PROTAC Ternary Complex
-
Protein Expression and Purification: High-purity, monodisperse preparations of both the target protein (or its ligand-binding domain) and the E3 ligase complex are essential.
-
Ternary Complex Formation: The purified proteins and the PROTAC are incubated together, typically in a slight molar excess of the PROTAC and one of the protein components, to drive complex formation.
-
Complex Purification: Size-exclusion chromatography is often employed to isolate the stable ternary complex from unbound components.
-
Crystallization Screening: The purified ternary complex is subjected to high-throughput screening of various crystallization conditions (e.g., pH, precipitants, temperature).
-
Crystal Optimization and Data Collection: Promising crystallization hits are optimized to yield diffraction-quality crystals. X-ray diffraction data are then collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed to solve the three-dimensional structure of the ternary complex.
Causality in Protocol Design: The success of crystallization is highly dependent on the stability and homogeneity of the ternary complex. Therefore, biophysical characterization (e.g., by isothermal titration calorimetry or surface plasmon resonance) is often performed beforehand to select for PROTACs that induce the formation of stable, cooperative ternary complexes.
Cryo-Electron Microscopy (Cryo-EM): A Powerful Tool for Large and Dynamic Complexes
Cryo-EM has emerged as a complementary and sometimes advantageous technique to X-ray crystallography, particularly for large, flexible, or heterogeneous complexes that are resistant to crystallization. Cryo-EM allows for the structural determination of macromolecules in a near-native, vitrified state.
Experimental Protocol: Cryo-EM of a PROTAC Ternary Complex
-
Sample Purity and Homogeneity: As with crystallography, highly pure and monodisperse samples are crucial.
-
Ternary Complex Formation and Verification: The complex is formed and often verified by negative stain EM to assess particle distribution and homogeneity.
-
Grid Preparation and Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.
-
Cryo-EM Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction: Thousands of particle images are computationally picked, aligned, and averaged to generate a high-resolution 3D reconstruction of the ternary complex.
Causality in Protocol Design: The vitrification step is critical to preserve the native conformation of the complex. The rapid freezing prevents the formation of ice crystals that would damage the biological sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Solution-State Dynamics
While not typically used for de novo high-resolution structure determination of large ternary complexes, NMR spectroscopy is a powerful tool for studying the solution-state dynamics and interactions of these systems.[5] It can provide valuable information on the conformational ensemble of the PROTAC and the protein-protein interface in the ternary complex.
Comparative Analysis of Experimental Techniques
| Feature | X-Ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |
| Resolution | Typically atomic (1.5-3.5 Å) | Near-atomic to moderate (3-10 Å) |
| Sample Requirements | High concentration, high purity, monodisperse, crystallizable | Lower concentration, high purity, monodisperse |
| Throughput | Lower, crystallization can be a bottleneck | Higher, once sample preparation is optimized |
| Strengths | Unparalleled atomic detail of interactions. | Applicable to large, flexible, and heterogeneous complexes. Visualizes the complex in a near-native state. |
| Limitations | Requires well-diffracting crystals, which can be challenging to obtain for dynamic complexes. Crystal packing artifacts can sometimes influence conformation. | Resolution can be limited by particle size, flexibility, and preferred orientation. |
Computational Modeling: A Complementary Approach to Structural Analysis
Given the challenges in obtaining experimental structures, computational modeling has become an indispensable tool for predicting and understanding the structure of PROTAC ternary complexes.[6][7]
Protein-Protein Docking and Molecular Dynamics (MD) Simulations: These methods can be used to generate plausible models of the ternary complex by docking the two protein structures and then using the PROTAC as a constraint.[8] MD simulations can further refine these models and provide insights into the dynamic behavior of the complex in solution.[9]
Rosetta-Based Modeling: The Rosetta software suite includes protocols specifically designed for modeling PROTAC-mediated ternary complexes. These methods have shown success in retrospectively predicting the structures of known complexes and can be used to guide the design of new PROTACs.
The Linker's Role: A Spotlight on Tetrahydrofuran (THF)-Based PROTACs
The linker is not merely a passive tether but plays a critical role in defining the geometry of the ternary complex.[3] The length, rigidity, and chemical composition of the linker all influence the stability and productivity of the ternary complex.
General Principles of Linker Design
-
Length: The linker must be long enough to span the distance between the ligand-binding pockets on the POI and the E3 ligase but not so long as to introduce excessive flexibility and an entropic penalty to complex formation.
-
Rigidity: More rigid linkers, such as those containing cyclic moieties, can reduce the conformational freedom of the PROTAC, pre-organizing it for binding and potentially leading to more stable ternary complexes.[2]
-
Solubility and Permeability: The linker also contributes to the overall physicochemical properties of the PROTAC, including its solubility and cell permeability.
Unique Conformational Properties of Tetrahydrofuran (THF)-Based Linkers
While less common than PEG or simple alkyl chains, the tetrahydrofuran (THF) moiety, as a saturated five-membered heterocycle, can be incorporated into PROTAC linkers to impart a degree of conformational constraint. The THF ring is not planar and exists in a dynamic equilibrium between puckered conformations, primarily the "envelope" and "twist" forms.
The inclusion of a THF ring in a linker can:
-
Reduce the number of rotatable bonds compared to a purely aliphatic chain of similar length, thereby decreasing the conformational entropy that must be overcome upon ternary complex formation.
-
Introduce specific dihedral angle constraints , which can help to orient the warhead and E3 ligase ligand in a productive manner.
-
Modulate physicochemical properties , such as solubility and polarity.
While high-resolution structural data on ternary complexes formed with THF-based PROTACs are currently limited in the public domain, computational modeling can provide valuable insights into their likely conformations. Molecular dynamics simulations can be used to explore the conformational landscape of THF-containing linkers and predict how they might influence the overall architecture of the ternary complex.
Future Outlook
The field of targeted protein degradation is rapidly evolving, and with it, the tools and techniques for studying the intricate molecular assemblies that underpin this therapeutic strategy. We anticipate that a combination of high-resolution experimental methods, such as cryo-EM, and increasingly sophisticated computational models will be crucial for the rational design of the next generation of PROTACs. As more diverse linker chemotypes, including those based on THF and other cyclic scaffolds, are explored, these structural biology approaches will be essential for understanding how to fine-tune the architecture of the ternary complex to achieve optimal degradation efficacy and selectivity.
References
- Cao, Y., Harris, A.L. & Ciulli, A. Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs.
- Ciulli, A., et al. Structure-Based Design of “Head-to-Tail” Macrocyclic PROTACs. Journal of the American Chemical Society (2020).
- Bai, L., et al. Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry (2025).
- Ghattas, W., et al. Computational modeling of PROTAC ternary complexes as ensembles using SILCS-xTAC.
- Testa, A., et al. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society (2023).
- Ghanakota, P., et al. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex.
- Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy (2020).
- Bai, L., et al. Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry (2025).
- Schneidman-Duhovny, D., et al. Computational Modeling of PROTAC Ternary Complexes and Linker Design. Methods in Molecular Biology (2023).
- Yarawsky, A.E., et al. Structural Insights into PROTAC Complex Formation from Analytical Ultracentrifugation and Hydrodynamic Modeling. Structural Dynamics (2025).
- Cao, Y., Harris, A.L. & Ciulli, A. Advancing PROTACs: New Macrocyclic and Trivalent Designs.
- Atencia-Fernandez, S., et al. Modeling PROTAC Degradation Activity with Machine Learning. arXiv (2024).
- Agnew, M., et al. Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL-Mediated PROTACs Targeting the Kinase FLT3. ChemMedChem (2025).
- Gadd, M.S., et al. Structural basis of PROTAC cooperative recognition for selective protein degradation.
- Northey, T., et al. Solution Conformations Shed Light on PROTAC Cell Permeability. Journal of Medicinal Chemistry (2020).
- Kim, K., et al. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules (2020).
- BenchChem. A step-by-step guide for synthesizing a PROTAC with a pre-made linker. (2025).
- Testa, A., et al. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society (2023).
- Zhao, H., et al.
- BOC Sciences. Overview of PROTAC Linkers: Types and Design. (2022).
- Ghattas, W., et al. Computational modeling of PROTAC ternary complexes as ensembles using SILCS-PROTAC. ChemRxiv (2025).
- Yarawsky, A.E., et al. Structural Insights into PROTAC Complex Formation from Analytical Ultracentrifugation and Hydrodynamic Modeling. Structural Dynamics (2025).
Sources
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational modeling of PROTAC ternary complexes as ensembles using SILCS-xTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (3R,4S)-Tetrahydrofuran-3,4-diamine Dihydrochloride
This document provides a comprehensive, step-by-step guide for the proper disposal of (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride. As researchers, scientists, and drug development professionals, our responsibility extends beyond the laboratory bench to include the safe and environmentally conscious management of all chemical waste. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture that protects personnel, facilities, and the environment.
Disclaimer: This guide is intended for informational purposes and is based on general principles of chemical waste management. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department for local and federal regulations before handling or disposing of this chemical.[1][2]
Hazard Profile and Risk Assessment
Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. This compound is an organic amine salt. Its hazard profile can be inferred from its constituent functional groups:
-
Amine Groups: Organic amines can be corrosive, irritant, and may carry toxicological risks. They should be handled with care to prevent skin and eye contact or inhalation.[3]
-
Dihydrochloride Salt: As a hydrochloride salt, this compound is acidic. When dissolved in water, it will lower the pH and can be corrosive to certain materials. It is crucial to segregate it from bases to avoid neutralization reactions that can generate heat.
-
Solid State: In its solid form, the primary risk is the generation of dust upon handling, which can be inhaled or come into contact with the eyes.
Given these properties, this compound must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[4][5][6]
Required Personal Protective Equipment (PPE)
Before beginning any disposal-related task, ensure the following PPE is worn to minimize exposure risks. The selection of appropriate PPE is a critical control measure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of solutions or contact with airborne dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact, which can cause irritation or potential absorption. |
| Body Protection | A standard laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a chemical fume hood. | Minimizes the inhalation of any dust from the solid compound during transfer. |
Waste Segregation and Container Management
Proper segregation is paramount to prevent dangerous chemical reactions within a waste container.[4][7]
-
Incompatible Materials: Store waste containers of this compound separately from the following:
-
Container Requirements:
-
Compatibility: The waste container must be constructed of a material compatible with acidic organic salts, such as high-density polyethylene (HDPE).[5][7]
-
Integrity: The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[4][5]
-
Labeling: The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date.
-
An indication of the hazards (e.g., "Corrosive," "Irritant").[5]
-
-
Step-by-Step Disposal Procedures
The proper disposal path depends on whether you are disposing of bulk/unused chemical or decontaminating an empty container. The following workflow diagram illustrates the decision-making process.
Caption: Disposal decision workflow for this compound.
Protocol 1: Disposal of Bulk or Unused Chemical
This procedure applies to leftover reagents, reaction mixtures containing the chemical, or heavily contaminated items (e.g., spill cleanup materials).
-
Preparation: Perform all transfers inside a certified chemical fume hood while wearing the appropriate PPE.
-
Waste Transfer: Carefully transfer the solid or dissolved this compound into a designated and properly labeled hazardous waste container. Avoid generating dust.
-
Container Sealing: Securely close the waste container. It must remain closed at all times except when adding waste.[5][6][8]
-
Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA). This area must be inspected weekly for leaks and proper labeling.[8]
-
Final Disposal: Contact your institution's EHS department to arrange for a pickup by a licensed hazardous waste disposal company.[5][6] Maintain records of the disposal as required by regulations.
Protocol 2: Decontamination of Empty Containers
An "empty" container that held this chemical must be properly decontaminated before it can be discarded as regular waste. The Environmental Protection Agency (EPA) has specific rules for containers that held acutely hazardous "P-list" chemicals, which require triple rinsing.[9] While this specific compound may not be on the P-list, adopting this best practice ensures thorough decontamination.
-
First Rinse: In a chemical fume hood, add a small amount of a suitable solvent (e.g., water or methanol) to the empty container. Secure the cap and swirl to dissolve the residue.
-
Collect Rinsate: Pour this first rinse (rinsate) into your hazardous waste container for this compound. This rinsate is considered hazardous waste.[5][9]
-
Second and Third Rinses: Repeat the rinsing process two more times. Subsequent rinses, after the first has been collected as hazardous waste, can typically be disposed of down the sanitary sewer, but you must confirm this with your local EHS guidelines.
-
Container Preparation: Allow the rinsed container to air-dry completely in a well-ventilated area.
-
Label Removal: Completely remove or deface the original chemical label on the container to prevent confusion.[5][6]
-
Final Disposal: Dispose of the clean, dry container in the appropriate receptacle (e.g., broken glass box or recycling) as directed by your facility's policies.[5]
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify everyone in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact your EHS department.
-
Isolate and Secure: If the spill is small and you are trained to handle it, restrict access to the area.
-
PPE: Don the appropriate PPE as listed in Section 2.
-
Containment: For a solid spill, carefully sweep it up, avoiding dust generation, and place it in the hazardous waste container. For a liquid spill, cover it with an inert absorbent material (e.g., sand or vermiculite), then sweep the absorbed material into the waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your supervisor and EHS department, regardless of the spill size.
By adhering to these systematic procedures, you contribute to a culture of safety and ensure that your research activities are conducted with the utmost respect for environmental and regulatory standards.
References
- Daniels Health. (2025, May 21).
- Dartmouth College. Hazardous Waste Disposal Guide.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- Vanderbilt University Medical Center.
- U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
- Ace Waste.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Centers for Disease Control and Prevention (CDC).
- KPA. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA)
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
- U.S. Environmental Protection Agency (EPA). Hazardous Waste.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Sigma-Aldrich. (2025, July 8).
- U.S. Environmental Protection Agency (EPA). (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- Sigma-Aldrich. (2025, July 18). Safety Data Sheet - N-(1-Naphthyl)ethylenediamine dihydrochloride.
- Wikipedia.
- Sigma-Aldrich. (2024, September 7).
- Benchchem. Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide.
- Fisher Scientific. Safety Data Sheet - Tetrahydrofuran-3-sulfonyl chloride.
- Carl ROTH.
- Collect and Recycle. Amine Disposal For Businesses.
- University of Florida. Chemical Waste Disposal Guidelines.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
Sources
- 1. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 2. fishersci.ca [fishersci.ca]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
A Senior Application Scientist's Guide to Handling (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, field-tested safety and handling protocols for (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride (CAS 1033712-94-5). The recommendations herein are synthesized from an analysis of the compound's structural motifs and established best practices for chemically related substances.
Hazard Assessment: Understanding the 'Why' Behind the Precautions
A robust safety plan is built on a foundational understanding of the specific risks a chemical presents. The hazards of this compound are best understood by examining its constituent parts: the diamine dihydrochloride salt and the tetrahydrofuran backbone.
-
Diamine Dihydrochloride Moiety : This component is the primary driver of the compound's irritant properties. Dihydrochloride salts of amine compounds are known to be skin, eye, and respiratory tract irritants.[1][2] Inhalation of dust can lead to coughing and throat irritation, while skin contact may cause redness and itching.[1][2][3] Direct eye contact is likely to cause serious irritation.[4]
-
Hygroscopic Nature : Dihydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[5] This property can compromise the compound's structural integrity and purity, affecting experimental accuracy. Therefore, minimizing exposure to ambient air is crucial.[5] Proper storage in a cool, dry, and sealed environment is mandatory.[6]
-
Solid Particulate Hazard : As a solid, the primary route of exposure is through the inhalation of airborne dust or through direct skin and eye contact during handling procedures like weighing and transferring.
Core Personal Protective Equipment (PPE) Recommendations
Based on the hazard assessment, a multi-layered PPE strategy is required to establish a self-validating system of protection where each component addresses a specific risk.
Primary Engineering Control: Chemical Fume Hood
All handling of this compound solid should be performed inside a certified chemical fume hood. This is the most critical engineering control to minimize the inhalation of airborne particulates and to contain any potential spills.
Hand Protection: Chemical-Resistant Gloves
Wear standard nitrile laboratory gloves to prevent direct skin contact. While the solid form does not present the same permeation risk as a solvent like pure Tetrahydrofuran (THF), gloves are essential to block contact with the irritant powder.[1][7]
-
Causality : The primary function here is to provide a physical barrier against the irritant solid.
-
Best Practice : Gloves must be inspected for tears or holes before use. If contamination occurs, remove the gloves immediately using the proper technique (without touching the outer surface) and wash your hands thoroughly before donning a new pair.[8][9]
Eye and Face Protection: Safety Goggles
ANSI/ISEA Z87.1-approved chemical splash goggles are mandatory whenever handling the compound.[7]
-
Causality : Goggles provide a complete seal around the eyes, offering robust protection from airborne dust and accidental splashes, which are significant risks when working with powdered solids.
-
Enhanced Protection : If there is a heightened risk of splashing, such as when dissolving the compound in a solvent, a face shield should be worn in addition to safety goggles.
Body Protection: Laboratory Coat
A flame-retardant, long-sleeved laboratory coat should be worn and kept fully buttoned.
-
Causality : This protects against accidental spills of the solid onto skin or personal clothing. A flame-retardant coat is a general best practice in laboratories where flammable solvents are also in use.[8]
Summary of PPE Requirements
| Protective Equipment | Specification | Hazard Mitigated |
| Engineering Control | Certified Chemical Fume Hood | Inhalation of airborne particulates; containment of spills. |
| Hand Protection | Nitrile Gloves | Skin irritation from direct contact with the solid.[2][3] |
| Eye Protection | Chemical Splash Goggles | Serious eye irritation from airborne dust and splashes.[4] |
| Face Protection | Face Shield (as needed) | Enhanced protection from splashes during dissolution or transfer. |
| Body Protection | Flame-Retardant Lab Coat | Protects skin and clothing from contamination.[8] |
Safe Handling and Disposal Protocol: A Step-by-Step Guide
This protocol provides a systematic workflow for handling the compound, from preparation to disposal, ensuring safety at every stage.
Step 1: Preparation and Environment Setup
-
Pre-Handling Check : Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather Materials : Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers) and place them inside the fume hood to minimize movement in and out of the containment area.
-
Don PPE : Put on all required PPE as detailed in the table above before handling the primary container.
-
Inert Atmosphere (if required) : For reactions sensitive to moisture, the compound should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent degradation due to its hygroscopic nature.[10][11][12]
Step 2: Weighing and Transferring the Solid
-
Minimize Air Exposure : Open the container inside the fume hood. To manage its hygroscopic properties, work efficiently to minimize the time the container is open.[5]
-
Avoid Dust Generation : Use a spatula to carefully transfer the solid to a weigh boat. Avoid scooping actions that could create airborne dust.
-
Immediate Sealing : Tightly reseal the primary container immediately after extracting the required amount.[5]
-
Controlled Transfer : Carefully transfer the weighed solid into the reaction vessel. If dissolving, add the solvent slowly to avoid splashing.
Step 3: Spill and Emergency Procedures
-
Minor Spill (Solid) : For a small spill contained within the fume hood, gently cover the solid with an inert absorbent material (e.g., sand or vermiculite). Carefully sweep the material into a designated waste container. Do not use water for cleanup unless specified by a safety protocol.
-
Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][7]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
Step 4: Waste Disposal
-
Segregate Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, absorbent material) must be placed in a clearly labeled, sealed hazardous waste container.
-
Consult EHS : Dispose of all chemical waste in accordance with your institution's Environmental Health & Safety (EHS) guidelines. Do not dispose of chemical waste down the sink.[13]
Handling Workflow Diagram
Caption: Workflow for handling this compound.
References
-
University of Michigan-Dearborn. Tetrahydrofuran (THF). [Link]
-
TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]
-
Patsnap Synapse. (2024-07-12). What are the side effects of Ethylenediamine Dihydrochloride?. [Link]
-
Loba Chemie. N-1-NAPHTHYL ETHYLENE DIAMINE DIHYDROCHLORIDE AR/ACS - Safety Data Sheet. [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008-04-12). Working with air and moisture sensitive compounds. [Link]
-
Dairen Chemical Corporation. Safety Data Sheet - Tetrahydrofuran (THF). [Link]
-
Carl ROTH. (2024-03-03). Safety Data Sheet: N-(1-Naphthyl)ethylenediamine dihydrochloride. [Link]
-
ChemistryViews. (2013-05-07). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
-
Wipf Group, University of Pittsburgh. (2014-02-22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Fisher Scientific. (2010-06-21). SAFETY DATA SHEET - N-1-Naphthylethylene diamine dihydrochloride. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
CP Lab Safety. (3R, 4S)-Tetrahydrofuran-3, 4-diamine dihydrochloride, min 97%, 250 mg. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: tetrahydrofuran. [Link]
Sources
- 1. What are the side effects of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]
- 2. lobachemie.com [lobachemie.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.se [fishersci.se]
- 5. tutorchase.com [tutorchase.com]
- 6. CAS 1033712-94-5 | this compound - Synblock [synblock.com]
- 7. umdearborn.edu [umdearborn.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.ca [fishersci.ca]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. ossila.com [ossila.com]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 13. ehs.umich.edu [ehs.umich.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
